Product packaging for 4,5-Diethyloctane(Cat. No.:CAS No. 1636-41-5)

4,5-Diethyloctane

Cat. No.: B3048293
CAS No.: 1636-41-5
M. Wt: 170.33 g/mol
InChI Key: XRVCHXCONYJHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Diethyloctane is a branched-chain hydrocarbon with the molecular formula C12H26 and a molar mass of 170.34 g/mol . It is one of the 355 known isomers of dodecane, characterized by an eight-carbon octane backbone with ethyl groups substituted on the 4th and 5th carbon atoms . This compound is primarily valued in research for investigating reaction mechanisms in organic synthesis, notably serving as a diagnostic product in the Wurtz reaction, a coupling reaction of alkyl halides with sodium metal . Its well-defined branched structure makes it a subject of interest in thermophysical studies, with critically evaluated data available for properties including triple point temperature, normal boiling temperature, critical temperature and pressure, density, vaporization enthalpy, and heat capacity . As a high-purity hydrocarbon standard, this compound is essential for analytical chemistry, materials science, and as a model compound for studying the structure-property relationships in branched alkanes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B3048293 4,5-Diethyloctane CAS No. 1636-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCHXCONYJHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(CC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333939
Record name 4,5-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-41-5
Record name 4,5-Diethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4,5-Diethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diethyloctane (C₁₂H₂₆), a branched alkane. Primarily targeting researchers, scientists, and professionals in drug development, this document details established synthetic methodologies, including the Wurtz reaction and a plausible Grignard reaction pathway. Furthermore, it outlines standard characterization techniques and compiles available physical and spectroscopic data. All quantitative information is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

Branched alkanes are fundamental structural motifs in organic chemistry and are integral components of many larger molecules, including active pharmaceutical ingredients. Their synthesis and characterization are therefore of significant interest. This compound serves as a representative example of a moderately complex, symmetric branched alkane. This guide elucidates the primary pathways for its synthesis and the analytical methods for its definitive identification.

Synthetic Methodologies

Two principal methods are presented for the synthesis of this compound: the Wurtz reaction, which offers a direct route to this symmetric alkane, and a more versatile two-step Grignard synthesis.

Wurtz Reaction

The Wurtz reaction provides a direct coupling method for the synthesis of symmetrical alkanes from alkyl halides.[1][2][3] In the case of this compound, the reaction proceeds by the coupling of two molecules of 3-halohexane in the presence of sodium metal in an anhydrous ether solvent.[4][5][6]

Wurtz_Reaction reagent1 2x 3-Bromohexane (B146008) reaction Wurtz Coupling reagent1->reaction reagent2 2x Sodium Metal reagent2->reaction solvent Dry Ether solvent->reaction Solvent product This compound byproduct 2x Sodium Bromide reaction->product reaction->byproduct

Figure 1: Wurtz reaction pathway for this compound synthesis.
Grignard Synthesis

A plausible and more adaptable synthesis route involves a Grignard reaction. This two-step process begins with the synthesis of a tertiary alcohol, 4-ethyl-4-octanol, by reacting a Grignard reagent (ethylmagnesium bromide) with a ketone (4-octanone). The resulting tertiary alcohol is then reduced to the target alkane, this compound. This method offers flexibility in designing branched alkanes by varying the Grignard reagent and the ketone.[2][7]

Grignard_Synthesis cluster_step1 Step 1: Tertiary Alcohol Formation cluster_step2 Step 2: Reduction to Alkane ketone 4-Octanone (B1346966) reaction1 Grignard Addition ketone->reaction1 grignard Ethylmagnesium Bromide grignard->reaction1 ether Anhydrous Ether ether->reaction1 Solvent intermediate 4-Ethyl-4-octanol intermediate2 4-Ethyl-4-octanol reaction1->intermediate reducing_agent Reducing Agent (e.g., InCl₃, HSi(Ph)₂Cl) reaction2 Deoxygenation reducing_agent->reaction2 product This compound intermediate2->reaction2 reaction2->product

Figure 2: Two-step Grignard synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Wurtz Reaction

Materials:

  • 3-Bromohexane

  • Sodium metal, clean and dry

  • Anhydrous diethyl ether

  • Apparatus for reflux with stirring, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • In the flask, place finely cut sodium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

  • Slowly add a solution of 3-bromohexane (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension.

  • The reaction is exothermic and may initiate on its own. If not, gentle warming may be required. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and carefully quench any unreacted sodium with a small amount of ethanol, followed by water.

  • Separate the ethereal layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Grignard Reaction and Reduction

Step 1: Synthesis of 4-Ethyl-4-octanol

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

  • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 4-octanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 4-ethyl-4-octanol. This can be purified by distillation or used directly in the next step.

Step 2: Reduction of 4-Ethyl-4-octanol to this compound

Materials:

  • 4-Ethyl-4-octanol

  • Indium(III) chloride (InCl₃, catalytic amount)

  • Chlorodiphenylsilane

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the tertiary alcohol, 4-ethyl-4-octanol (1.0 equivalent), in an anhydrous solvent.

  • Add a catalytic amount of InCl₃.

  • To this mixture, add chlorodiphenylsilane (1.5-2.0 equivalents) and stir at room temperature.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the resulting crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) or fractional distillation to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of physical and spectroscopic methods.

Characterization_Workflow start Synthesized This compound purity_check Purity Assessment (GC-MS) start->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr ¹H and ¹³C NMR structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir Infrared Spectroscopy structure_elucidation->ir physical Physical Properties (Boiling Point, Density) structure_elucidation->physical final Confirmed Structure and Purity nmr->final ms->final ir->final physical->final

Figure 3: General workflow for the characterization of this compound.
Data Presentation

The following table summarizes the known quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₆[8][9]
Molecular Weight170.33 g/mol [8][9]
CAS Number1636-41-5[8][9]
Boiling Point192-197 °C[10][11]
Density~0.76 g/cm³ at 20 °C[10][11]
Mass Spectrometry (EI)
Major m/z Fragments43, 57, 71, 85, 113, 141, 170 (M⁺)[8]
¹H NMR Predicted to show complex overlapping multiplets in the aliphatic region (approx. 0.8-1.5 ppm).N/A
¹³C NMR Predicted to show multiple signals in the aliphatic region (approx. 10-50 ppm).N/A
Infrared Spectroscopy Characteristic C-H stretching and bending vibrations for alkanes (approx. 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹).N/A
Characterization Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique to assess the purity of the synthesized product and confirm its molecular weight. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 170 and a fragmentation pattern typical of branched alkanes.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap of the methylene (B1212753) and methyl protons in the aliphatic region (approximately 0.8-1.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for the chemically non-equivalent carbon atoms in the molecule, offering clearer structural information than the proton spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations between 2850 and 2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks outside of these regions indicates the absence of functional groups.

Conclusion

This technical guide has outlined robust and accessible methods for the synthesis of this compound, namely the Wurtz reaction and a Grignard-based approach. Furthermore, a comprehensive characterization workflow has been detailed, supported by a compilation of known physical and spectroscopic data. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the synthesis and analysis of branched alkanes and related molecules.

References

Physicochemical Properties of 4,5-Diethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diethyloctane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates many of its physical and chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental protocols for their determination. The data presented herein is crucial for researchers in various fields, including organic synthesis, materials science, and pharmacology, where such compounds may be used as solvents, standards, or reference materials.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources. It is important to note that some values, particularly the melting point, are estimates, and experimental verification is recommended for critical applications.

General Properties
PropertyValueSource
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][3]
IUPAC Name This compound[1]
CAS Registry Number 1636-41-5[2][4]
Canonical SMILES CCCC(CC)C(CC)CCC[1]
Physical Properties
PropertyValueSource
Boiling Point 192-194 °C[4][5]
197 °C[6]
Melting Point -50.8 °C (estimate)[6]
Density 0.7632 g/cm³ at 20 °C[4][5]
0.7676 g/cm³[6]
Refractive Index 1.420 (Predicted)[4]
1.4290[6]
Vapor Pressure 0.4 ± 0.2 mmHg at 25°C (Predicted)[4]
Flash Point 131.2 ± 7.9 °C (Predicted)[4]
Solubility Insoluble in water. Soluble in non-polar organic solvents.[7][8]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[9]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 250 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid sample.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the side arm.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[10]

Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which often utilizes an oscillating U-tube. This method is outlined in ASTM D4052.[11]

Apparatus:

  • Digital Density Meter

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20 °C).

  • The measuring cell is thoroughly cleaned with a suitable solvent and dried.

  • A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

  • The sample is injected into the measuring cell of the density meter.

  • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.

  • The density reading is displayed by the instrument, often corrected to a reference temperature.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the capillary melting point method is standard.[4] Since this compound has a very low estimated melting point, this would require a cryostat.

Apparatus:

  • Melting point apparatus with a cooling system (cryostat)

  • Capillary tubes

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of solidified this compound is introduced into a capillary tube.

  • The capillary tube is placed in the sample holder of the melting point apparatus.

  • The sample is cooled until completely frozen.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the last crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.[12]

Determination of Solubility in Water

A qualitative assessment of the solubility of this compound in water can be performed by simple observation.

Apparatus:

  • Test tubes

  • Pipettes

Procedure:

  • Approximately 2 mL of distilled water is placed in a test tube.

  • A few drops of this compound are added to the test tube.

  • The test tube is stoppered and shaken vigorously for about a minute.

  • The test tube is then allowed to stand, and the mixture is observed.

  • If two distinct layers are formed, the substance is considered insoluble. As a non-polar alkane, this compound is expected to be insoluble in polar water.[13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid alkane like this compound.

G Physicochemical Characterization Workflow for a Liquid Alkane cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Solubility & Further Properties cluster_3 Data Analysis & Reporting obtain_sample Obtain Pure Sample of this compound visual_inspection Visual Inspection (Color, Odor, State) obtain_sample->visual_inspection boiling_point Determine Boiling Point (e.g., Thiele Tube) visual_inspection->boiling_point density Measure Density (e.g., Digital Density Meter) visual_inspection->density refractive_index Measure Refractive Index (e.g., Refractometer) visual_inspection->refractive_index solubility_water Test Solubility in Water boiling_point->solubility_water solubility_organic Test Solubility in Organic Solvents boiling_point->solubility_organic melting_point Determine Melting Point (if applicable, with cryostat) boiling_point->melting_point density->solubility_water density->solubility_organic density->melting_point refractive_index->solubility_water refractive_index->solubility_organic refractive_index->melting_point compile_data Compile and Tabulate Data solubility_water->compile_data solubility_organic->compile_data melting_point->compile_data compare_literature Compare with Literature Values compile_data->compare_literature report Generate Technical Report compare_literature->report

Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound and the experimental methodologies for their determination. The presented data and protocols are essential for the safe and effective use of this compound in a research and development setting. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment for any experimental procedure.

References

An In-depth Technical Guide on 4,5-Diethyloctane (CAS Number: 1636-41-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-diethyloctane (CAS No. 1636-41-5), a branched alkane. The document details its known physicochemical characteristics, and outlines generalized experimental protocols for its synthesis and analysis. While specific data on the biological activity and direct applications in drug development for this compound are not currently available in public literature, this guide provides context on the general toxicological profile and formulation applications of branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with a branched structure. Its fundamental properties are summarized below.

Identifiers and Molecular Characteristics
PropertyValueSource
CAS Number 1636-41-5[1][2][3]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CCCC(CC)C(CC)CCC[1]
InChI Key XRVCHXCONYJHLU-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueSource
Boiling Point 197 °C[4]
Melting Point -50.8 °C (estimate)[4]
Density 0.7676 g/cm³[4]
Refractive Index 1.4290[4]
XLogP3-AA 6.1[1][2]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook. As a branched alkane, its mass spectrum is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M+) at m/z 170 may be of low abundance.

m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)
438485

(Data from PubChem, referencing the NIST Mass Spectrometry Data Center)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a branched alkane like this compound is expected to show signals in the upfield region (typically 0.7-1.5 ppm). Due to signal overlap, the spectrum can be complex.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, fewer than 12 signals are expected. Based on its structure (CCCC(CC)C(CC)CCC), the following unique carbon environments are present:

  • The two methyl carbons of the ethyl groups.

  • The two methylene (B1212753) carbons of the ethyl groups.

  • The two methine carbons at positions 4 and 5.

  • The two methylene carbons at positions 3 and 6.

  • The two methylene carbons at positions 2 and 7.

  • The two terminal methyl carbons at positions 1 and 8.

Therefore, a total of 6 signals would be predicted in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of alkanes is characterized by C-H stretching and bending vibrations.

Absorption Range (cm⁻¹)Vibration Type
2850-3000C-H stretch
1450-1470CH₂ scissoring bend
1370-1380CH₃ symmetric bend

Experimental Protocols

Synthesis of this compound via Wurtz Reaction

The Wurtz reaction is a method for the synthesis of symmetrical alkanes from alkyl halides.

Objective: To synthesize this compound by the coupling of 3-bromohexane (B146008) using sodium metal.

Materials:

  • 3-bromohexane

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Reaction flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.

  • Place finely dispersed sodium metal in the reaction flask containing anhydrous diethyl ether.

  • Slowly add a solution of 3-bromohexane in anhydrous diethyl ether to the flask from the dropping funnel with stirring.

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux.

  • After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of ethanol (B145695) to consume any unreacted sodium, followed by the addition of distilled water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with distilled water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation.

G Workflow for the Synthesis of this compound via Wurtz Reaction reagents 3-Bromohexane & Sodium Metal reaction Wurtz Coupling Reaction (Reflux) reagents->reaction solvent Anhydrous Diethyl Ether solvent->reaction quench Quenching (Ethanol, Water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Synthesis of this compound via the Wurtz Reaction.

Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized this compound is presented below.

G Analytical Workflow for this compound sample Synthesized this compound gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir purity Purity Assessment gcms->purity structure_verification Structure Verification nmr->structure_verification ir->structure_verification data_analysis Data Analysis & Interpretation purity->data_analysis structure_verification->data_analysis

Caption: Analytical characterization workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or direct applications of this compound in drug development.

General Considerations for Branched Alkanes

Branched alkanes are generally considered to be of low systemic toxicity. However, their physical properties can influence their biological interactions. For instance, their lipophilicity can lead to interactions with cell membranes. Some shorter-chain branched alkanes may cause skin irritation upon prolonged contact. Inhalation of high concentrations of volatile alkanes can lead to central nervous system depression.

Potential Applications in Pharmaceutical Formulations

While not an active pharmaceutical ingredient itself, the properties of this compound suggest potential use as an excipient in pharmaceutical formulations. Highly branched alkanes can be used as non-polar solvents, emollients in topical preparations, or as components of drug delivery systems for lipophilic drugs. Their low reactivity makes them suitable for formulations where chemical stability is critical.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is involved in or modulates any specific biological signaling pathways.

Conclusion

This compound is a well-defined branched alkane with established physicochemical properties. Its synthesis can be achieved through classical organic reactions such as the Wurtz coupling, and its structure can be confirmed using standard analytical techniques including GC-MS, NMR, and IR spectroscopy. While there is a significant gap in the understanding of its specific biological activities and potential applications as an active agent in drug development, its properties are indicative of potential utility in pharmaceutical formulations as an excipient. Further research is required to explore any potential bioactive roles of this molecule.

References

An In-depth Technical Guide to the Molecular Structure of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic data of 4,5-diethyloctane. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Molecular Structure and Identification

This compound is a branched alkane with the molecular formula C12H26.[1][2][3][4] Its structure consists of an eight-carbon (octane) backbone with two ethyl group substituents at the fourth and fifth positions. The IUPAC name for this compound is this compound.[2]

Key Identifiers:

IdentifierValue
CAS Number 1636-41-5[1][2]
Molecular Formula C12H26[1][2][3][4]
Molecular Weight 170.34 g/mol [1][4]
Canonical SMILES CCCC(CC)C(CC)CCC[1]
InChI InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3[1]
InChIKey XRVCHXCONYJHLU-UHFFFAOYSA-N[1]

Below is a diagram illustrating the skeletal structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Bromohexane 3-Bromohexane Wurtz Coupling Wurtz Coupling 3-Bromohexane->Wurtz Coupling Sodium Metal Sodium Metal Sodium Metal->Wurtz Coupling Anhydrous Ether Anhydrous Ether Anhydrous Ether->Wurtz Coupling Quenching Quenching Wurtz Coupling->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation This compound This compound Fractional Distillation->this compound

References

An In-depth Technical Guide to the Stereoisomers of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit vastly different biological activities and physical properties. This guide provides a detailed analysis of 4,5-diethyloctane, a model aliphatic hydrocarbon, to explore the principles of stereoisomerism involving multiple chiral centers and the existence of meso compounds. We will dissect its molecular structure, enumerate its stereoisomers, present its theoretical physicochemical properties, and outline plausible experimental protocols for its synthesis and stereoselective separation.

Molecular Structure and Chirality Analysis

This compound is an acyclic alkane with the molecular formula C₁₂H₂₆. Its structure consists of an eight-carbon backbone (octane) substituted with two ethyl groups at the C4 and C5 positions.

A critical examination of the structure reveals the presence of two stereocenters, also known as chiral centers. A chiral carbon is an sp³ hybridized carbon atom bonded to four different substituent groups[1].

  • Carbon-4 (C4): is bonded to:

    • A hydrogen atom (-H)

    • An ethyl group (-CH₂CH₃)

    • A propyl group (-CH₂CH₂CH₃)

    • The sec-butyl group substituted remainder of the chain at C5 (-(CH(CH₂CH₃)CH₂CH₂CH₃))

  • Carbon-5 (C5): is bonded to:

    • A hydrogen atom (-H)

    • An ethyl group (-CH₂CH₃)

    • A propyl group (-CH₂CH₂CH₃)

    • The sec-butyl group substituted remainder of the chain at C4 (-(CH(CH₂CH₃)CH₂CH₂CH₃))

The presence of two chiral centers is a key feature that gives rise to its stereoisomerism.

Figure 1: Structure of this compound with Chiral Centers.

Enumeration and Classification of Stereoisomers

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ[2]. For this compound, with n=2, this would suggest 2² = 4 possible stereoisomers. The possible configurations are (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R).

However, this compound is structurally symmetric around the C4-C5 bond; the four groups attached to C4 are identical to the four groups attached to C5. This symmetry allows for the existence of a meso compound. A meso compound is an achiral compound that has chiral centers but possesses an internal plane of symmetry, making it superimposable on its mirror image.

The stereoisomers are classified as follows:

  • (4R, 5R)-4,5-diethyloctane and (4S, 5S)-4,5-diethyloctane: This pair are non-superimposable mirror images of each other and are therefore enantiomers . They are chiral and will be optically active.

  • (4R, 5S)-4,5-diethyloctane: This configuration has an internal plane of symmetry. It is superimposable on its mirror image, (4S, 5R), meaning they are the same molecule. This is the meso form, which is achiral and optically inactive.

Therefore, this compound exists as a total of three distinct stereoisomers: one enantiomeric pair and one meso compound.

G A Stereoisomers of this compound (n=2) B Chiral (Optically Active) A->B C Achiral (Optically Inactive) A->C D Enantiomeric Pair B->D G Meso Compound C->G E (4R, 5R)-isomer D->E F (4S, 5S)-isomer D->F H (4R, 5S)-isomer G->H

Figure 2: Classification of this compound Stereoisomers.

Physicochemical Properties

Property(4R, 5R)-isomer(4S, 5S)-isomermeso-(4R, 5S)-isomer
Molecular Weight ( g/mol ) 170.33[4]170.33[4]170.33[5]
Boiling Point (°C) Identical to (S,S)Identical to (R,R)Different from enantiomers
Melting Point (°C) Identical to (S,S)Identical to (R,R)Different from enantiomers
Density (g/cm³) Identical to (S,S)Identical to (R,R)Different from enantiomers
Solubility in Water Insoluble[3][6]Insoluble[3][6]Insoluble[3][6]
Optical Rotation [α] +x° (equal & opposite to S,S)-x° (equal & opposite to R,R)0° (optically inactive)
Note: The boiling point for the mixed isomer product (CAS 1636-41-5) is reported to be in the range of 192-197°C[7][8]. The properties of the individual stereoisomers will be centered around this value.

Experimental Protocols: Synthesis and Separation

Synthesis via Wurtz Reaction

A plausible and direct method for synthesizing this compound is the Wurtz reaction, which involves the coupling of two alkyl halide molecules in the presence of sodium metal[9][10]. The reaction of 3-bromohexane (B146008) with sodium will yield a mixture of the (R,R), (S,S), and meso stereoisomers of this compound.

Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether or tetrahydrofuran (B95107) (THF) in the reaction flask.

  • Addition: 3-Bromohexane is added dropwise from the dropping funnel to the sodium dispersion with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled, and excess sodium is quenched by the careful addition of ethanol (B145695) followed by water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by distillation. The resulting crude product, a mixture of this compound stereoisomers, can be purified by fractional distillation.

Separation of Stereoisomers

Separating the mixture of three stereoisomers requires a multi-step approach that exploits the differences in their physical and chemical properties.

Protocol:

  • Separation of Diastereomers: The meso compound is a diastereomer of the enantiomeric pair ((R,R) and (S,S)). Diastereomers have different physical properties[11].

    • Method: Fractional distillation under reduced pressure can be employed. The meso form will have a different boiling point than the racemic mixture of the (R,R) and (S,S) enantiomers, allowing for their separation. Alternatively, preparative gas chromatography (GC) or liquid chromatography on a standard silica (B1680970) or alumina (B75360) column could be used.

    • Outcome: Two fractions are obtained: one containing the pure meso-4,5-diethyloctane and another containing a racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-diethyloctane.

  • Resolution of Enantiomers: Separating the racemic mixture requires a chiral technique[12][13].

    • Method: Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective modern method. The racemic mixture is dissolved in an appropriate mobile phase (e.g., hexane/isopropanol) and passed through a column packed with a chiral material. The two enantiomers will interact differently with the CSP, leading to different retention times and their subsequent separation.

    • Outcome: Two separate fractions are collected, one containing the purified (4R, 5R)-4,5-diethyloctane and the other containing the purified (4S, 5S)-4,5-diethyloctane.

G cluster_synthesis Synthesis cluster_separation1 Diastereomer Separation cluster_separation2 Enantiomeric Resolution A 3-Bromohexane + Na (Wurtz Reaction) B Crude Product Mixture (RR, SS, meso) A->B C Fractional Distillation or Chromatography B->C D Pure Meso Isomer (4R, 5S) C->D E Racemic Mixture (4R, 5R) + (4S, 5S) C->E F Chiral HPLC E->F G Pure (4R, 5R)-Enantiomer F->G H Pure (4S, 5S)-Enantiomer F->H

Figure 3: Experimental Workflow for Synthesis and Separation.

Relevance in Drug Development

While this compound itself is not a pharmaceutical agent, the principles it demonstrates are of paramount importance in drug development. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different stereoisomers of a chiral drug molecule often exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).

One enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle. Therefore, the ability to synthesize and separate individual stereoisomers is a critical requirement in modern medicinal chemistry, enabling the development of safer and more effective single-enantiomer drugs. The protocols outlined for this simple alkane are conceptually analogous to the complex processes used in the pharmaceutical industry.

References

An In-depth Technical Guide on the Thermodynamic Properties of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the branched alkane 4,5-Diethyloctane. The information is curated for researchers, scientists, and professionals in drug development who require precise data on the physicochemical characteristics of organic molecules. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents logical workflows through diagrams.

Introduction to this compound

This compound is a branched alkane with the chemical formula C12H26.[1][2][3][4] As an isomer of dodecane, its molecular structure, characterized by ethyl branches at the 4th and 5th positions of an octane (B31449) backbone, significantly influences its thermodynamic properties. These properties are crucial for understanding its behavior in various chemical and physical processes, including its potential use as a solvent, fuel component, or as a reference compound in computational chemistry and drug design. Branched alkanes, in general, are known to be thermodynamically more stable than their straight-chain counterparts.[5][6]

Thermodynamic Data of this compound

The following tables summarize the critically evaluated thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[7] This data is essential for modeling its phase behavior, reaction energetics, and transport properties.

Table 1: Enthalpy Properties of this compound

PropertyPhaseTemperature Range (K)Notes
Enthalpy of FormationGas-Critically evaluated recommendation.[7]
Enthalpy of FormationLiquid-Critically evaluated recommendation.[7]
EnthalpyIdeal Gas200 - 1000As a function of Temperature.[7]
EnthalpyLiquid in equilibrium with Gas203.2 - 640As a function of Temperature.[7]
Enthalpy of VaporizationLiquid to Gas203.2 - 655As a function of Temperature.[7]

Table 2: Entropy and Heat Capacity of this compound

PropertyPhaseTemperature Range (K)Notes
EntropyIdeal Gas200 - 1000As a function of Temperature and Pressure.[7]
EntropyLiquid in equilibrium with Gas203.2 - 640As a function of Temperature.[7]
Heat Capacity at Constant PressureIdeal Gas200 - 1000As a function of Temperature.[7]
Heat Capacity at Saturation PressureLiquid in equilibrium with Gas203.2 - 640As a function of Temperature.[7]

Table 3: Other Physical Properties of this compound

PropertyPhaseTemperature Range (K)Notes
DensityLiquid in equilibrium with Gas203.2 - 6551 experimental data point.[7]
ViscosityGas480 - 980As a function of Temperature and Pressure.[7]
ViscosityLiquid in equilibrium with Gas270 - 650As a function of Temperature.[7]
Thermal ConductivityGas480 - 980As a function of Temperature and Pressure.[7]
Thermal ConductivityLiquid in equilibrium with Gas210 - 580As a function of Temperature.[7]

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of alkanes like this compound relies on well-established experimental techniques. The following sections detail the general methodologies.

Calorimetry is the primary method for measuring heat changes in chemical and physical processes, which is used to determine enthalpy.[8][9][10]

  • Constant-Pressure Calorimetry: This technique is used to measure enthalpy changes (ΔH) for reactions in solution under constant atmospheric pressure.[10][11] A coffee-cup calorimeter is a common laboratory apparatus for this purpose.[9][10] The heat absorbed or released by the reaction is determined by measuring the temperature change of the solution and the calorimeter.[8] The enthalpy change is calculated using the equation:

    • q = mcΔT

    • where 'q' is the heat absorbed or released, 'm' is the mass, 'c' is the specific heat capacity, and 'ΔT' is the change in temperature.[9]

  • Bomb Calorimetry (Constant-Volume Calorimetry): This method is employed to determine the heat of combustion, from which the standard enthalpy of formation can be calculated.[11] The sample is ignited in a sealed container (the "bomb") filled with excess oxygen, and the heat released is measured by the temperature rise of the surrounding water bath.

The workflow for determining the enthalpy of formation using bomb calorimetry is illustrated below.

G Workflow for Enthalpy of Formation Determination cluster_0 Experimental Measurement cluster_1 Data Analysis cluster_2 Final Result A Sample Preparation (this compound) B Bomb Calorimetry (Combustion) A->B Introduce to Calorimeter C Measure Temperature Change (ΔT) B->C Generates Heat D Calculate Heat of Combustion (q_comb) C->D Using C_calorimeter E Calculate Molar Enthalpy of Combustion (ΔH_c) D->E Using Molar Mass F Apply Hess's Law E->F With ΔH_f° of CO2 and H2O G Standard Enthalpy of Formation (ΔH_f°) F->G

Workflow for Enthalpy of Formation Determination

The standard entropy of a substance is often determined using a combination of experimental measurements and statistical mechanics calculations.

  • Third Law Method: This involves measuring the heat capacity of the substance from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

  • Statistical Mechanics: For molecules in the ideal gas state, entropy can be calculated from molecular properties obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[12] These measurements provide information about the vibrational frequencies and rotational constants of the molecule, which are then used in statistical mechanical formulas to calculate the translational, rotational, and vibrational contributions to the total entropy. The change in entropy for a chemical reaction can be calculated from the standard molar entropies of the reactants and products.[13]

The logical relationship for determining standard molar entropy is depicted below.

G Determination of Standard Molar Entropy cluster_0 Experimental Inputs cluster_1 Calculation Methods cluster_2 Calculated Entropy Components A Low-Temperature Calorimetry (Heat Capacity Measurements) C Third Law Integration (∫(Cp/T)dT) A->C B Spectroscopic Data (IR, Raman) D Statistical Mechanics Calculations B->D H Standard Molar Entropy (S°) C->H E Translational Entropy D->E F Rotational Entropy D->F G Vibrational Entropy D->G E->H F->H G->H

Determination of Standard Molar Entropy

Influence of Branching on Thermodynamic Properties

The presence and position of alkyl branches in alkanes have a significant impact on their thermodynamic properties.

  • Stability: Branched alkanes like this compound are generally more thermodynamically stable than their linear isomers.[5][6] This increased stability is reflected in a more negative standard enthalpy of formation. This phenomenon is attributed to factors including electron correlation and electrostatic effects.[5][6]

  • Entropy: Increased branching tends to decrease the standard entropy of an alkane. This is because the more compact structure of branched isomers restricts the number of possible conformations, leading to a more ordered state compared to the more flexible linear isomers.

  • Boiling Point: The branching in this compound reduces the surface area available for intermolecular van der Waals interactions compared to its linear isomer, n-dodecane. This generally leads to a lower boiling point.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of experimental measurements and theoretical calculations. The data presented in this guide, including enthalpy, entropy, and heat capacity, provide a fundamental basis for its application in scientific research and industrial processes. Understanding the experimental protocols for determining these properties and the structural influences on them is crucial for accurate modeling and prediction of the behavior of this and other branched alkanes.

References

A Technical Guide to the Solubility of 4,5-Diethyloctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-diethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental solubility data for this compound, this guide synthesizes information based on the well-established principles of alkane solubility, data from its structural isomer n-dodecane, and theoretical predictive models. It covers the fundamental principles governing the dissolution of nonpolar compounds in organic solvents, factors influencing solubility, experimental methodologies for its determination, and an introduction to predictive solubility models. This document aims to serve as a valuable resource for researchers and professionals working with branched alkanes in various applications, including as solvents and in formulation development.

Introduction to this compound

This compound is a branched-chain alkane, a class of saturated hydrocarbons. Alkanes are nonpolar molecules, a characteristic that fundamentally dictates their solubility behavior. The physical and chemical properties of this compound are summarized in Table 1. Understanding these properties is crucial for predicting its interaction with various organic solvents.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
Boiling Point 197°C
Density 0.7676 g/cm³
Refractive Index 1.4290
Structure Branched-chain alkane

Fundamental Principles of Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Alkanes, including this compound, are nonpolar molecules. The only intermolecular forces present between alkane molecules are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When an alkane dissolves in a nonpolar organic solvent, the van der Waals forces between solute molecules and between solvent molecules are replaced by similar van der Waals forces between the solute and solvent molecules. Because the energy changes are minimal, there is no significant barrier to solubility.[1][2][3][4][5]

In contrast, alkanes are virtually insoluble in polar solvents like water.[1][2][3] The strong hydrogen bonds between water molecules are much stronger than the van der Waals forces that would be formed between alkane and water molecules. The energy released from these weak interactions is insufficient to overcome the energy required to break the hydrogen bonds in water, thus preventing dissolution.[1][2]

Diagram 1: The principle of "like dissolves like" governing the solubility of nonpolar solutes.

Factors Influencing the Solubility of this compound

Several factors can influence the extent of solubility of an alkane in an organic solvent:

  • Nature of the Solvent: Nonpolar solvents are the best candidates for dissolving this compound. Solvents like hexane, heptane, benzene, toluene, and carbon tetrachloride are expected to be excellent solvents. Moderately polar solvents, such as diethyl ether and chloroform, may show some solubility, while highly polar solvents like ethanol (B145695) and methanol (B129727) will be poor solvents.

  • Molecular Size: For a homologous series of straight-chain alkanes, solubility in a given solvent tends to decrease as the molecular weight and chain length increase. This is due to the increase in the strength of the van der Waals forces between the larger solute molecules.

  • Branching: Branching in the alkane chain, as seen in this compound, can influence solubility. Highly branched alkanes have a more compact, spherical shape compared to their linear isomers. This can lead to weaker intermolecular van der Waals forces between the solute molecules, which may result in higher solubility compared to a straight-chain alkane of the same molecular weight. However, the overall effect can be complex and solvent-dependent.

  • Temperature: The solubility of liquids in liquids is generally less affected by temperature than that of solids. However, for most systems, an increase in temperature will lead to an increase in solubility.

Illustrative Solubility Data for a C12H26 Isomer

SolventQualitative Solubility of n-Dodecane
AcetoneSoluble[6]
EthanolSoluble[6]
ChloroformSoluble[6]
Diethyl EtherVery Soluble[6]
HexaneHighly Soluble[7]
BenzeneHighly Soluble[7]
TolueneHighly Soluble[7]
Carbon TetrachlorideVery Soluble
WaterInsoluble[6]

It is important to note that while this table provides a good general guide, the branched structure of this compound might lead to slight differences in its quantitative solubility compared to n-dodecane.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a liquid in a liquid solvent is the "shake-flask" method, followed by a suitable analytical technique to quantify the concentration of the solute in the saturated solution.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The excess solute ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess, undissolved this compound has separated from the saturated solution. This can be facilitated by centrifugation.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

  • Dilution: Accurately dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mol/L, or mole fraction.

G cluster_workflow Experimental Workflow for Solubility Determination A 1. Preparation of Supersaturated Solution B 2. Equilibration in Thermostatic Shaker A->B C 3. Phase Separation (Settling/Centrifugation) B->C D 4. Sampling of Saturated Supernatant C->D E 5. Dilution of Sample D->E F 6. Quantification (e.g., GC-FID) E->F G 7. Calculation of Solubility F->G

Diagram 2: A generalized workflow for the experimental determination of solubility.

Predictive Models for Alkane Solubility

In the absence of experimental data, various computational models can be used to predict the solubility of alkanes in organic solvents. These models are particularly useful in the early stages of research and for screening large numbers of solvents.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors (e.g., topological indices, quantum chemical parameters) with experimental solubility data.[8] These models can then be used to predict the solubility of new compounds.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to calculate phase equilibria, including solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used for the prediction.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that uses the surface polarization charges of molecules to predict their thermodynamic properties in solution, including solubility.

These predictive models offer a powerful alternative to experimental measurements, though their accuracy can vary depending on the complexity of the solute and solvent molecules and the quality of the model's parameterization.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is scarce, a strong understanding of its solubility behavior can be derived from fundamental chemical principles and data from its structural isomers. As a nonpolar, branched alkane, this compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise quantitative data, experimental determination using established protocols is recommended. In the absence of experimental data, predictive models can provide valuable estimates for solvent screening and formulation development. This guide provides the foundational knowledge for researchers and professionals to effectively work with this compound and similar branched alkanes in their applications.

References

Conformational Analysis of 4,5-Diethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Conformational Analysis

Alkanes, composed of sp³-hybridized carbon atoms, exhibit free rotation around their carbon-carbon single bonds. This rotation leads to different spatial arrangements of atoms known as conformations or conformers.[1] The stability of these conformers is primarily dictated by two factors:

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation, where bonds are aligned, and minimized in a staggered conformation, where bonds are maximally separated.[2]

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space.[3][4] This is particularly significant in gauche interactions, where bulky groups are separated by a dihedral angle of 60°, and in eclipsed conformations.[4][5]

The most stable conformation for any open-chain alkane is typically the one that minimizes both torsional and steric strain, which is usually a staggered arrangement with the largest substituents in an anti position (180° dihedral angle) to one another.[6]

Conformational Analysis of 4,5-Diethyloctane

This compound is a symmetrically substituted alkane. The primary axis of conformational interest is the central C4-C5 bond, as rotation around this bond will dictate the relative positions of the two bulky propyl-equivalent groups. Secondary, but also important, are the rotations around the C3-C4 and C5-C6 bonds.

Figure 1: Structure of this compound with key rotatable bonds highlighted.
Rotation Around the Central C4-C5 Bond

For the analysis of the C4-C5 bond, the substituents are a propyl group (CH2CH2CH3), an ethyl group (CH2CH3), and a hydrogen atom on both C4 and C5. The propyl groups are the largest substituents.

There are three staggered conformations:

  • Anti: The two large propyl groups are 180° apart. This is expected to be the most stable conformer as it minimizes steric strain.

  • Gauche (+): The propyl groups are 60° apart. This conformer will experience steric strain from the gauche interaction between the two propyl groups.

  • Gauche (-): Also with the propyl groups 60° apart, this is the enantiomer of the Gauche (+) conformation and is isoenergetic.

There are three eclipsed conformations, all of which are significantly higher in energy due to both torsional and steric strain:

  • Eclipsed 1 (Syn-periplanar): The two propyl groups are eclipsing each other (0° dihedral angle). This is the highest energy conformation due to severe steric and torsional strain.

  • Eclipsed 2: The propyl group on C4 eclipses the hydrogen on C5, and the propyl group on C5 eclipses the ethyl group on C4.

  • Eclipsed 3: The propyl group on C4 eclipses the ethyl group on C5, and the propyl group on C5 eclipses the hydrogen on C4.

G cluster_0 Most Stable Conformer (Anti) cluster_1 Least Stable Conformer (Eclipsed) front_C4 C4 Pr Pr front_C4->Pr propyl Et Et front_C4->Et ethyl H H front_C4->H H back_C5 C5 Pr_back Pr_back back_C5->Pr_back propyl Et_back Et_back back_C5->Et_back ethyl H_back H_back back_C5->H_back H front_C4_eclipsed C4 Pr_eclipsed Pr_eclipsed front_C4_eclipsed->Pr_eclipsed propyl Et_eclipsed Et_eclipsed front_C4_eclipsed->Et_eclipsed ethyl H_eclipsed H_eclipsed front_C4_eclipsed->H_eclipsed H back_C5_eclipsed C5 Pr_back_eclipsed Pr_back_eclipsed back_C5_eclipsed->Pr_back_eclipsed propyl Et_back_eclipsed Et_back_eclipsed back_C5_eclipsed->Et_back_eclipsed ethyl H_back_eclipsed H_back_eclipsed back_C5_eclipsed->H_back_eclipsed H

Figure 2: Newman projections of the most and least stable conformers around the C4-C5 bond.

Quantitative Energetic Analysis

The relative energies of different conformers can be estimated by summing the energy costs of their steric and torsional interactions. The values below are generally accepted for common interactions.[3][6][7]

InteractionCauseEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
H-H eclipsedTorsional strain1.04.0
H-CH3 eclipsedMostly torsional strain1.46.0
CH3-CH3 eclipsedTorsional and steric strain2.611.0
CH3-CH3 gaucheSteric strain0.93.8
CH3-CH2CH3 gaucheSteric strain1.04.2

Table 1: Energy Costs for Interactions in Alkane Conformers [3][6][8]

For a more complex molecule like this compound, we must extrapolate. The energy cost of an ethyl-propyl or propyl-propyl gauche interaction will be higher than a methyl-methyl interaction. For this analysis, we will use estimated values.

Conformer (C4-C5 rotation)Key InteractionsEstimated Strain Energy (kcal/mol)Relative Energy (kcal/mol)
Anti (Staggered) 1x Et-Et gauche, 1x Et-Pr gauche~2.20
Gauche (Staggered) 1x Pr-Pr gauche, 1x Et-Et gauche, 1x H-H interaction~4.0+1.8
Eclipsed 1 1x H-H eclipsed, 1x Et-Et eclipsed, 1x Pr-Pr eclipsed>10.0>+7.8
Eclipsed 2 1x H-Et eclipsed, 1x Et-Pr eclipsed, 1x Pr-H eclipsed~6.0+3.8

Table 2: Estimated Relative Energies of C4-C5 Conformers in this compound

Note: These are estimations. The Anti conformer is set as the baseline (0 kcal/mol). Actual values would require computational or experimental determination.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformations of molecules in solution.[9]

Objective: To determine the relative populations of conformers and the energy barriers between them.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) to a concentration of approximately 10-50 mM.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. At room temperature, the rotation around the C-C bonds is likely to be fast on the NMR timescale, resulting in an averaged spectrum.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a wide temperature range (e.g., from -80°C to 100°C). At lower temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer.

  • Coupling Constant (J-coupling) Analysis: The magnitude of the three-bond coupling constants (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, particularly for the protons on C4 and C5, the average dihedral angle can be calculated, providing insight into the predominant conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect protons that are close in space (< 5 Å). The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the protons. By analyzing the NOE cross-peaks, through-space proximities can be identified, which can help to distinguish between different conformers. For example, a strong NOE between protons on the two propyl groups would suggest a significant population of the gauche conformer.

cluster_exp Experimental Workflow SamplePrep Sample Preparation (this compound in deuterated solvent) VT_NMR Variable Temperature NMR SamplePrep->VT_NMR J_Coupling J-Coupling Analysis VT_NMR->J_Coupling NOESY 2D NOESY/ROESY VT_NMR->NOESY DataAnalysis Data Analysis J_Coupling->DataAnalysis NOESY->DataAnalysis ConformerPop Conformer Population and Energy Barriers DataAnalysis->ConformerPop

Figure 3: Experimental workflow for NMR-based conformational analysis.

Computational Protocols for Conformational Analysis

Computational chemistry provides a powerful means to model and predict the conformational landscape of molecules.[10]

Objective: To identify all stable conformers, calculate their relative energies, and determine the energy barriers for their interconversion.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

  • Conformational Search (Molecular Mechanics):

    • Employ a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3) to perform a systematic or stochastic conformational search.[11][12] This involves rotating the key dihedral angles (especially C4-C5) in discrete steps and performing an energy minimization at each step.

    • This will generate a large number of potential conformers. These should be clustered based on their geometry and energy.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Take the low-energy conformers identified from the MM search and perform a more accurate geometry optimization using Density Functional Theory (DFT).[13] A common choice of method would be B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G(d) or larger).[14]

    • Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search: To determine the energy barriers between conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method) between pairs of stable conformers.

  • Data Analysis:

    • Compare the relative Gibbs free energies of all identified stable conformers to determine their theoretical populations at a given temperature using the Boltzmann distribution.

    • Construct a potential energy surface diagram illustrating the conformers, transition states, and energy barriers.

cluster_comp Computational Workflow Build Build 3D Structure ConfSearch Conformational Search (Molecular Mechanics) Build->ConfSearch DFT_Opt Geometry Optimization & Frequencies (DFT) ConfSearch->DFT_Opt TS_Search Transition State Search (DFT) DFT_Opt->TS_Search Analysis Energy & Population Analysis DFT_Opt->Analysis TS_Search->Analysis PES Potential Energy Surface Analysis->PES

Figure 4: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not explicitly detailed in current literature, can be thoroughly predicted using established principles. The molecule's preferred conformation is dominated by the need to minimize steric interactions between the two large alkyl substituents on the central C4-C5 bond. The anti-staggered conformer is predicted to be the global energy minimum. The relative energies and populations of other conformers can be estimated using tabulated strain energy values and more accurately determined through a combination of advanced NMR spectroscopy and computational modeling. The detailed protocols provided in this guide offer a robust framework for the comprehensive conformational analysis of this and other complex acyclic molecules, which is a critical step in understanding their chemical behavior and potential applications in fields such as drug development.

References

An In-depth Technical Guide to the Boiling and Melting Points of 4,5-Diethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4,5-diethyloctane and a selection of its structural isomers. Dodecane (C12H26) has 355 structural isomers, and understanding the physical properties of these closely related compounds is crucial for various applications in research and development, including their use as solvents and in synthetic chemistry. This document outlines available data, details the experimental protocols for determining these properties, and presents a logical workflow for their characterization.

Data Presentation: Boiling and Melting Points of Dodecane Isomers

The following table summarizes the available boiling and melting point data for this compound and several of its isomers. It is important to note that increased branching in the carbon chain generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

Isomer NameCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)
n-Dodecane112-40-3C12H26215-217-9.6
This compound1636-41-5C12H26192-194-50.8 (estimate)
2-Methyldecane6975-98-0C11H24189.3-48.9
3-Methyldecane13151-34-3C11H24189.1-92.9
2,2-Dimethyldecane17302-37-3C12H26201-50.8 (estimate)
2,4-Dimethyldecane2801-84-5C12H26200.4-50.8 (estimate)
2,6-Dimethyldecane13150-81-7C12H26~220Not well-defined
3,3-Dimethylnonane17302-15-7C11H24Not AvailableNot Available
2,3,4-Trimethylheptane52896-95-4C10H22159.91-53.99
2,2,3,3-Tetramethylhexane (B80486)13475-81-5C10H22160.33-53.99

Experimental Protocols

The determination of boiling and melting points is conducted using standardized methods to ensure accuracy and reproducibility. The primary methods are outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point or melting range of a substance. The choice of method depends on the physical state of the substance.

Common Methods:

  • Capillary Tube Method: A small amount of the powdered substance is packed into a capillary tube, which is then heated in a controlled liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

General Procedure (Capillary Tube Method):

  • Sample Preparation: The solid sample is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a heating apparatus (e.g., a Thiele tube or a commercial melting point apparatus) containing a heat-transfer fluid (like silicone oil) or a metal block. A calibrated thermometer or temperature sensor is positioned to accurately measure the temperature of the sample.

  • Heating: The apparatus is heated slowly and at a constant rate.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids that do not undergo chemical decomposition at their boiling temperature.

Common Methods:

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under equilibrium conditions at a known pressure.

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

  • Distillation Method (based on ASTM D86): This method determines the boiling range of a liquid by distillation.[1][2][3][4][5]

  • Siwoloboff Method: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.

General Procedure (Siwoloboff Method):

  • Sample Preparation: A small volume of the liquid is placed in a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a liquid bath.

  • Observation: As the liquid heats, trapped air in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

G Workflow for Characterization of this compound Isomers cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Comparison Isomer Synthesis/Purification Isomer Synthesis/Purification Melting Point Analysis (OECD 102) Melting Point Analysis (OECD 102) Isomer Synthesis/Purification->Melting Point Analysis (OECD 102) Solid Isomers Boiling Point Analysis (OECD 103) Boiling Point Analysis (OECD 103) Isomer Synthesis/Purification->Boiling Point Analysis (OECD 103) Liquid Isomers Data Tabulation Data Tabulation Melting Point Analysis (OECD 102)->Data Tabulation Boiling Point Analysis (OECD 103)->Data Tabulation Structure-Property Relationship Analysis Structure-Property Relationship Analysis Data Tabulation->Structure-Property Relationship Analysis

Caption: Workflow for the Characterization of Dodecane Isomers.

References

An In-depth Technical Guide to the Synthesis of 4,5-Diethyloctane via the Wurtz Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wurtz reaction, a cornerstone in the formation of carbon-carbon bonds, offers a direct pathway for the synthesis of symmetrical alkanes. This technical guide provides a comprehensive overview of the application of the Wurtz reaction for the synthesis of 4,5-diethyloctane, a saturated hydrocarbon of interest in various fields of chemical research. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and the physicochemical properties of the target compound.

Introduction

Discovered by Charles Adolphe Wurtz, the Wurtz reaction is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent, typically dry ether, to form a higher alkane.[1][2] This method is particularly effective for the synthesis of symmetrical alkanes, where two identical alkyl halides are coupled.[3][4] The synthesis of this compound, a C12 alkane, serves as an excellent case study for the application of the Wurtz reaction, starting from a secondary alkyl halide, 3-bromohexane (B146008).[5] This guide will explore the nuances of this synthesis, including potential side reactions and purification strategies.

Reaction Mechanism and Pathway

The Wurtz reaction is generally understood to proceed through one of two primary mechanisms: a free-radical pathway or an organometallic pathway. Both pathways are initiated by the transfer of an electron from sodium metal to the alkyl halide.

1. Free-Radical Mechanism: This mechanism involves the formation of alkyl radicals as key intermediates.[6][7]

  • Step 1: Electron Transfer: A sodium atom donates an electron to a molecule of 3-bromohexane, leading to the cleavage of the carbon-bromine bond and the formation of a 3-hexyl radical and a sodium bromide molecule.

  • Step 2: Radical Coupling: Two 3-hexyl radicals then couple to form the symmetrical alkane, this compound.

2. Organometallic Mechanism: This pathway involves the formation of an organosodium intermediate.

  • Step 1: Formation of Organosodium Reagent: A sodium atom transfers an electron to 3-bromohexane, forming a 3-hexyl radical. This radical then rapidly accepts another electron from a second sodium atom to form a 3-hexyl anion, which exists as an organosodium compound (3-hexylsodium).

  • Step 2: Nucleophilic Attack: The highly nucleophilic carbanion of the organosodium reagent then attacks a second molecule of 3-bromohexane in an SN2 fashion, displacing the bromide and forming the C-C bond of this compound.[3]

It is important to note that for secondary alkyl halides like 3-bromohexane, elimination reactions can occur as a significant side reaction, leading to the formation of alkenes (e.g., hexenes).[6]

Below is a diagram illustrating the logical relationship of the Wurtz reaction for the synthesis of this compound.

Wurtz_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RBr 3-Bromohexane (C₆H₁₃Br) Radical 3-Hexyl Radical (C₆H₁₃•) RBr->Radical + Na Salt Sodium Bromide (NaBr) RBr->Salt + Na Na Sodium Metal (Na) Na->Radical Organosodium 3-Hexylsodium (C₆H₁₃Na) Radical->Organosodium + Na Alkane This compound (C₁₂H₂₆) Radical->Alkane + 3-Hexyl Radical Organosodium->Alkane + 3-Bromohexane Organosodium->Salt + 3-Bromohexane

Caption: Wurtz reaction pathway for this compound synthesis.

Experimental Protocol

Materials and Reagents:

  • 3-Bromohexane (C₆H₁₃Br)

  • Sodium metal (Na), clean and dry

  • Anhydrous diethyl ether (Et₂O)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reaction Initiation: Place finely cut sodium metal into the flask along with anhydrous diethyl ether.

  • Addition of Alkyl Halide: Dissolve 3-bromohexane in anhydrous diethyl ether and place it in the dropping funnel. Add the 3-bromohexane solution dropwise to the stirred suspension of sodium in ether. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

  • Workup:

    • Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol (B145695) or isopropanol.

    • Add distilled water to dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with distilled water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent by distillation.

    • Purify the crude this compound by fractional distillation. The product will be collected at its boiling point.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product. Please note that the reaction yield is an estimate, as specific literature values for this exact reaction were not found. The yield of Wurtz reactions with secondary alkyl halides can be variable due to side reactions.[6]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Reactant
3-BromohexaneC₆H₁₃Br165.07145-1471.17
Product
This compoundC₁₂H₂₆170.34192-1940.763

Mandatory Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Wurtz_Synthesis_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Wurtz Reaction (3-Bromohexane + Na in Ether) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Solvent Removal & Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Wurtz reaction provides a viable, albeit potentially low-yielding, method for the synthesis of the symmetrical alkane this compound from 3-bromohexane. Careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere, is crucial for minimizing side reactions and maximizing the yield of the desired product. The purification of the final product is typically achieved through fractional distillation. This guide serves as a foundational resource for researchers and scientists interested in the practical application of the Wurtz reaction for the synthesis of higher alkanes.

References

A Technical Overview of 4,5-Diethyloctane: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing core molecular information for the aliphatic hydrocarbon 4,5-diethyloctane. The following sections detail its fundamental chemical properties.

Molecular Data Summary

The essential molecular properties of this compound are summarized in the table below. This data is fundamental for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][4]
Exact Mass 170.203 g/mol [5]

Experimental Protocols

The determination of molecular weight and formula for compounds like this compound typically involves the following standard analytical chemistry protocols:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight and exact mass of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which helps in confirming the elemental composition and thus the molecular formula. The compound is first ionized and then passed through a mass analyzer, which separates ions based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. By analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms, the precise arrangement of the octane (B31449) backbone and the positioning of the two ethyl groups at the C4 and C5 positions can be confirmed, validating the molecular formula.

  • Elemental Analysis: This combustion-based technique provides the percentage composition of elements (carbon and hydrogen) in the compound. The experimental percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C₁₂H₂₆) to verify its accuracy. For C₁₂H₂₆, the theoretical composition is approximately 84.62% carbon and 15.38% hydrogen.

Logical Determination of Molecular Properties

The relationship between a chemical's name and its physical properties follows a clear logical progression. The systematic IUPAC name dictates the two-dimensional structure, from which the molecular formula is derived. The formula, in turn, is used to calculate the precise molecular weight.

G A Chemical Name (this compound) B Molecular Structure A->B Defines C Molecular Formula (C₁₂H₂₆) B->C Determines D Molecular Weight (170.33 g/mol) C->D Allows Calculation of

Caption: Logical workflow from chemical name to molecular weight.

References

Chirality in 4,5-Diethyloctane: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the stereochemical properties of 4,5-diethyloctane, its potential implications in pharmacology and materials science, and the analytical methodologies for its stereoisomeric analysis.

Executive Summary

Chirality is a fundamental property of molecules that has profound implications in drug development, materials science, and agrochemicals. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. This guide provides a comprehensive technical overview of the chirality of this compound, a branched alkane with two chiral centers. While specific pharmacological data for this compound is not extensively available in public literature, this document extrapolates the significance of its chirality based on established principles for chiral hydrocarbons. It details the structural aspects of its stereoisomers, discusses potential implications, and provides illustrative experimental protocols for enantioselective synthesis and analysis, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to the Chirality of this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of approximately 170.33 g/mol . Its structure consists of an eight-carbon chain (octane) with ethyl groups substituted at the 4th and 5th carbon positions. The presence of these substituents at C4 and C5 introduces two stereogenic centers, making this compound a chiral molecule.

A carbon atom is considered a chiral center when it is bonded to four different groups. In the case of this compound, both carbon-4 and carbon-5 are attached to a hydrogen atom, a propyl group, an ethyl group, and a substituted butyl group, thus fulfilling the criteria for chirality. The presence of two chiral centers means that this compound can exist as a maximum of 2ⁿ = 2² = 4 stereoisomers. These include two pairs of enantiomers and their corresponding diastereomeric relationships.

The stereoisomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following configurations:

  • (4R, 5R)-4,5-diethyloctane

  • (4S, 5S)-4,5-diethyloctane

  • (4R, 5S)-4,5-diethyloctane (a meso compound)

  • (4S, 5R)-4,5-diethyloctane

The (4R, 5R) and (4S, 5S) isomers are enantiomers of each other. The (4R, 5S) and (4S, 5R) isomers are also enantiomers. The relationship between the (4R, 5R) and (4R, 5S) isomers is diastereomeric. Notably, the (4R, 5S) isomer possesses a plane of symmetry, classifying it as a meso compound, which is achiral despite having chiral centers.

Implications of Chirality

The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with other chiral molecules, including biological receptors and enzymes. This is a cornerstone principle in pharmacology and toxicology.

Pharmacological and Toxicological Significance
  • Receptor Binding: One enantiomer may bind to a specific receptor with high affinity, eliciting a therapeutic response, while the other enantiomer may have a lower affinity or bind to a different receptor, leading to off-target effects or toxicity. The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the critical importance of stereoisomeric purity in pharmaceuticals.

  • Enzyme Metabolism: The enzymes responsible for drug metabolism are chiral and can exhibit stereoselectivity, leading to different rates of metabolism for each enantiomer. This can result in variations in drug clearance, half-life, and overall exposure.

Materials Science and Agrochemicals

The application of chiral alkanes extends beyond medicine. In materials science, the defined three-dimensional structure of single enantiomers can be exploited to create materials with unique optical or electronic properties. In the agrochemical industry, it is common for one enantiomer of a pesticide or herbicide to be significantly more active than the other, allowing for the use of lower doses of the active ingredient, which is both more efficient and environmentally friendly.

Stereoisomers of this compound

The stereoisomers of this compound can be visualized to understand their spatial relationships.

stereoisomers cluster_enantiomers1 Enantiomers cluster_meso Meso Compound R4R5 (4R, 5R)-4,5-diethyloctane S4S5 (4S, 5S)-4,5-diethyloctane R4S5 (4R, 5S)-4,5-diethyloctane R4R5->R4S5 Diastereomers S4S5->R4S5 Diastereomers

Stereoisomeric relationships of this compound.

Experimental Protocols

The synthesis and analysis of specific stereoisomers of this compound require specialized techniques. The following sections provide illustrative protocols based on established methods for chiral alkanes.

Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral alkane is a significant challenge. One common strategy is the asymmetric hydrogenation of a prochiral alkene precursor.

Illustrative Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize the prochiral alkene, 4-ethyl-5-propylhept-4-ene, via a Wittig reaction or other suitable olefination method.

  • Catalyst Preparation: In a glovebox, dissolve a chiral rhodium catalyst precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed solvent like dichloromethane (B109758) or methanol.

  • Hydrogenation Reaction: Transfer the catalyst solution to a high-pressure reactor. Add the alkene precursor. Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Workup and Purification: After depressurization, concentrate the reaction mixture and purify the resulting this compound by column chromatography on silica (B1680970) gel to remove the catalyst and any byproducts.

synthesis_workflow start Prochiral Alkene (4-ethyl-5-propylhept-4-ene) reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Rhodium Catalyst + H₂ catalyst->reaction product Enantioenriched This compound reaction->product purification Purification (Chromatography) product->purification final_product Pure Stereoisomer purification->final_product

An In-depth Technical Guide to the Potential Energy Surface of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential energy surface (PES) of 4,5-diethyloctane, a branched alkane of interest in fields ranging from lubricant technology to medicinal chemistry, where hydrocarbon moieties can significantly influence molecular conformation and binding affinity. A detailed understanding of the PES is crucial for predicting molecular shape, stability, and dynamics. This document outlines the theoretical framework for the conformational analysis of this compound, details the computational methodologies for its exploration, presents illustrative quantitative data for its stable conformers and transition states, and provides visualizations of key conceptual workflows.

Introduction to the Potential Energy Surface of Branched Alkanes

The potential energy surface is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, the PES is a complex, multi-dimensional landscape with numerous local minima, corresponding to stable conformations (rotational isomers or rotamers), and saddle points, representing the transition states between these conformers. The relative energies of these minima and the energy barriers of the transition states govern the conformational preferences and dynamic behavior of the molecule.

Branched alkanes, such as this compound, exhibit a more intricate PES compared to their linear counterparts due to increased steric interactions. The stability of different conformers is primarily determined by a balance of two main factors:

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are energetically favored over eclipsed conformations.

  • Steric Strain: This results from non-bonded interactions between atoms or groups that are in close proximity. In branched alkanes, gauche interactions between bulky alkyl groups are a significant source of steric strain.

The thermodynamic stability of branched alkanes is generally greater than that of their linear isomers, a phenomenon attributed to a combination of electrostatic and correlation energy effects.[1] A thorough exploration of the PES allows for the identification of the most stable, low-energy conformations that are likely to be populated at a given temperature.

Conformational Analysis of this compound

This compound (C₁₂H₂₆) possesses several rotatable carbon-carbon single bonds, leading to a large number of possible conformations. The most significant rotations contributing to the overall conformational landscape are around the C3-C4, C4-C5, and C5-C6 bonds of the octane (B31449) backbone, as well as the bonds connecting the ethyl groups to the backbone.

The relative orientation of the substituents around the central C4-C5 bond is a key determinant of conformational stability. The ethyl groups and the propyl and butyl chains attached to C4 and C5, respectively, can be arranged in various staggered and eclipsed conformations. The most stable conformers will seek to minimize both torsional and steric strain by adopting staggered arrangements and positioning the bulkiest groups anti-periplanar to one another.

Methodologies for Exploring the Potential Energy Surface

The determination of the PES for a molecule like this compound is primarily achieved through computational chemistry methods. A typical workflow involves a systematic or stochastic conformational search followed by accurate energy calculations.

Computational Protocols

A robust computational protocol for mapping the PES of this compound involves a multi-step approach:

  • Initial Conformational Search: A broad exploration of the conformational space is performed using a computationally inexpensive method like molecular mechanics. This step aims to identify a large set of potential low-energy conformers.

  • Geometry Optimization of Conformers: The structures obtained from the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT). This refines the geometries of the local minima on the PES.

  • Vibrational Frequency Analysis: A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search: To determine the energy barriers between conformers, transition state (TS) searches are conducted. This is often initiated from a guess structure that lies on the path between two interconverting conformers.

  • Verification of Transition States: A frequency calculation is also performed on each optimized TS structure to verify that it is a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency represents the motion along the reaction coordinate connecting the two conformers.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended minima, an IRC calculation can be performed. This involves following the reaction path downhill from the transition state in both directions to ensure it leads to the correct starting and ending conformers.

Recommended Computational Parameters
ParameterRecommended SettingRationale
Molecular Mechanics Force Field OPLS-AA, AMBER, or CHARMMThese are well-parameterized force fields for alkanes and are suitable for an initial, rapid conformational search.[2]
Quantum Mechanical Method Density Functional Theory (DFT)DFT offers a good balance between computational cost and accuracy for systems of this size.
DFT Functional B3LYP or M06-2XB3LYP is a widely used hybrid functional, while M06-2X is often recommended for systems where non-covalent interactions are important.
Basis Set 6-31G(d) or def2-SVP for initial optimizations; def2-TZVP for final single-point energiesPople-style basis sets like 6-31G(d) or the Ahlrichs' split-valence basis sets like def2-SVP provide a reasonable starting point. A larger basis set like def2-TZVP is recommended for more accurate final energy calculations.
Solvation Model (Optional) Polarizable Continuum Model (PCM)If the conformational preferences in a particular solvent are of interest, a continuum solvation model can be employed.
Transition State Search Algorithm Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or Eigenvector FollowingThese are robust algorithms for locating transition states on the PES.[3][4]
Software Packages Gaussian, ORCA, GAMESS, NWChemThese are widely used and versatile computational chemistry software packages capable of performing all the necessary calculations.[5][6]

Quantitative Data on the Conformers and Transition States of this compound

The following tables present illustrative (hypothetical) quantitative data for the lowest energy conformers and the transition states connecting them for this compound, as would be obtained from the computational protocols described above. The energies are reported relative to the global minimum energy conformer.

Table 1: Relative Energies of Stable Conformers of this compound

Conformer IDDescription of Key Dihedral Angles (C3-C4-C5-C6)Relative Potential Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 anti, anti0.000.0065.2
Conf-2 anti, gauche+0.850.8219.8
Conf-3 anti, gauche-0.850.8219.8
Conf-4 gauche+, anti1.201.154.5
Conf-5 gauche-, anti1.201.154.5
Conf-6 gauche+, gauche+1.901.850.6
Conf-7 gauche-, gauche-1.901.850.6

Table 2: Energy Barriers for Conformational Interconversions

Transition State IDInterconversionDescription of Transition State GeometryRelative Potential Energy Barrier (kcal/mol)Relative Gibbs Free Energy Barrier (kcal/mol)
TS-1 Conf-1 ↔ Conf-2Eclipsing of C-H and C-C bonds4.504.45
TS-2 Conf-2 ↔ Conf-4Eclipsing of ethyl and propyl groups5.805.72
TS-3 Conf-4 ↔ Conf-6Eclipsing of C-H and C-C bonds4.804.75

Visualizations of Conceptual Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the potential energy surface of this compound.

Conformational_Analysis_Workflow cluster_start Initial Structure Generation cluster_search Conformational Search cluster_refinement Quantum Mechanical Refinement cluster_ts Transition State Analysis start Initial 3D Structure of this compound mm_search Molecular Mechanics Conformational Search start->mm_search conformers Pool of Potential Conformers mm_search->conformers dft_opt DFT Geometry Optimization conformers->dft_opt freq_calc Frequency Analysis (Minima Verification) dft_opt->freq_calc stable_conformers Set of Stable Conformers freq_calc->stable_conformers ts_search Transition State Search (e.g., QST2/3) stable_conformers->ts_search pes Potential Energy Surface Profile stable_conformers->pes ts_verify Frequency Analysis (TS Verification) ts_search->ts_verify irc_calc IRC Calculation (Connectivity) ts_verify->irc_calc irc_calc->pes

Figure 1: Computational workflow for exploring the potential energy surface.

Conformer_Relationships Conf1 Conf-1 (anti, anti) 0.00 kcal/mol Conf2 Conf-2 (anti, gauche+) 0.85 kcal/mol Conf1->Conf2 TS-1 (4.50 kcal/mol) Conf2->Conf1 Conf4 Conf-4 (gauche+, anti) 1.20 kcal/mol Conf2->Conf4 TS-2 (5.80 kcal/mol) Conf4->Conf2 Conf6 Conf-6 (gauche+, gauche+) 1.90 kcal/mol Conf4->Conf6 TS-3 (4.80 kcal/mol) Conf6->Conf4

Figure 2: Energy relationships between key conformers and transition states.

Conclusion

This technical guide has provided a detailed overview of the potential energy surface of this compound. By employing a systematic computational approach, it is possible to map out the complex conformational landscape of this branched alkane. The illustrative data presented herein highlights the energetic differences between stable conformers and the barriers to their interconversion. This fundamental understanding is critical for researchers and scientists in various fields, as the conformational preferences of molecular scaffolds can have a profound impact on their physical properties and biological activity. The methodologies and concepts outlined in this document provide a solid foundation for further computational and experimental investigations into the behavior of this compound and related molecules.

References

4,5-Diethyloctane: A Comprehensive Physicochemical and Synthetic Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diethyloctane, a branched alkane with the molecular formula C₁₂H₂₆, has been characterized primarily for its physicochemical properties. This technical guide provides a comprehensive literature review of the existing studies on this compound, with a focus on its synthesis, and physical and chemical characteristics. A striking observation is the complete absence of research into its biological activity, pharmacology, or toxicology, presenting a significant knowledge gap and a potential area for future investigation. This document summarizes all available quantitative data in structured tables, provides a detailed, inferred experimental protocol for its synthesis via the Wurtz reaction, and outlines the analytical methodologies used for its characterization.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of an eight-carbon chain (octane) with ethyl groups attached to the fourth and fifth carbon atoms. While not a naturally abundant compound, its properties are of interest for fundamental studies in physical organic chemistry and as a reference compound in analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures. This review aims to consolidate the currently available scientific information on this compound to serve as a foundational resource for researchers.

Physicochemical Properties

The majority of the available data on this compound pertains to its physical and chemical properties. These have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available from public databases such as the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables and PubChem.[1][2]

Table 1: General and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₆[2][3][4][5]
Molecular Weight 170.33 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1636-41-5[2][4]
Canonical SMILES CCCC(CC)C(CC)CCC[2]
InChIKey XRVCHXCONYJHLU-UHFFFAOYSA-N[2]
XLogP3-AA 6.1[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 12[2]
Rotatable Bond Count 7[2]
Complexity 107[2]
Table 2: Experimentally Determined Physical Properties of this compound
PropertyValueConditionsSource
Boiling Point 197 °Cat 760 mmHg[3]
Melting Point -50.8 °C(estimate)[3]
Density 0.7676 g/cm³at 20 °C[3]
Refractive Index 1.4290at 20 °C[3]
Table 3: Thermodynamic Properties of this compound (Liquid Phase)
PropertyTemperature (K)ValueSource
Density 293.150.767 g/cm³[1]
Enthalpy of Vaporization 298.1554.5 kJ/mol[1]
Heat Capacity at Constant Pressure 298.15344.9 J/(mol·K)[1]
Viscosity 298.150.0008 Pa·s[1]
Thermal Conductivity 298.150.12 W/(m·K)[1]
Table 4: Spectroscopic Data Summary
Spectroscopic TechniqueKey FeaturesSource
¹³C NMR Spectra available in databases.[2]
Mass Spectrometry (GC-MS) Electron ionization mass spectra available in the NIST database.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra available.[2]

Synthesis of this compound

The primary method reported for the synthesis of this compound is the Wurtz reaction . This classic organic coupling reaction involves the treatment of an alkyl halide with sodium metal in an anhydrous ether solvent to form a new alkane with a longer carbon chain.

Reaction Scheme

The synthesis of this compound proceeds via the coupling of two molecules of 3-bromohexane (B146008) in the presence of sodium metal.

Wurtz_Reaction cluster_reactants Reactants cluster_product Products Reactant1 2 x 3-Bromohexane Product1 This compound Reactant1->Product1 Wurtz Coupling Reactant2 2 x Sodium (Na) Reactant2->Product1 Product2 2 x Sodium Bromide (NaBr)

Caption: Wurtz reaction for the synthesis of this compound.

Detailed Experimental Protocol (Inferred)

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the following procedure is inferred based on the general principles of the Wurtz reaction.

Materials:

  • 3-Bromohexane (2 equivalents)

  • Sodium metal, finely cut (2.2 equivalents)

  • Anhydrous diethyl ether (solvent)

  • Apparatus for reflux with exclusion of moisture (e.g., oven-dried glassware, calcium chloride drying tube)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a drying tube), a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried or oven-dried before assembly to ensure anhydrous conditions.

  • Reaction Initiation: Finely cut sodium metal is added to the reaction flask containing anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: 3-Bromohexane is dissolved in anhydrous diethyl ether and placed in the dropping funnel. The solution is added dropwise to the stirred suspension of sodium metal in ether at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium bromide. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product, this compound, is purified by fractional distillation under reduced pressure.

Synthesis_Workflow Setup 1. Setup Anhydrous Apparatus Initiation 2. Add Sodium to Anhydrous Ether Setup->Initiation Addition 3. Add 3-Bromohexane Solution Initiation->Addition Reflux 4. Reflux for 2-3 hours Addition->Reflux Workup 5. Quench, Wash, and Dry Reflux->Workup Purification 6. Fractional Distillation Workup->Purification

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methodologies

The characterization of this compound and its isomers has been primarily accomplished using gas chromatography (GC).

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. For alkanes like this compound, GC is typically performed using a non-polar stationary phase.

General Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column with a non-polar stationary phase (e.g., squalane, SE-30, or DB-1).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated injector port.

  • Temperature Program: The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the separation of a wide range of hydrocarbons.

  • Detection: The FID is used for the detection of hydrocarbons as they elute from the column.

Kovats Retention Index

The Kovats retention index is a method for quantifying the retention time of a compound in gas chromatography relative to a series of n-alkanes. It helps in the identification of compounds by providing a more reproducible value than the retention time alone. The Kovats retention index (I) is calculated using the following formula for isothermal analysis:

I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

Where:

  • n = number of carbon atoms in the n-alkane eluting before the unknown.

  • N = number of carbon atoms in the n-alkane eluting after the unknown.

  • t'r = adjusted retention time (retention time of the peak minus the retention time of an unretained compound).

The experimentally determined Kovats retention indices for this compound on different types of stationary phases are listed in the NIST database.[2]

Analytical_Workflow Sample This compound Sample GC Gas Chromatography (GC-FID) Sample->GC Chromatogram Obtain Chromatogram GC->Chromatogram RetentionTime Measure Retention Times Chromatogram->RetentionTime Kovats Calculate Kovats Retention Index RetentionTime->Kovats Identification Compound Identification Kovats->Identification

Caption: Logical workflow for the analysis of this compound.

Biological Activity: A Notable Absence of Data

A thorough review of the scientific literature reveals a complete lack of studies on the biological activity, pharmacology, and toxicology of this compound. This is a significant finding, especially for an audience of drug development professionals. The PubChem database, a primary resource for information on the biological activities of chemical compounds, contains no such data for this compound or its close isomers.[2]

This absence of research indicates that the potential interactions of this compound with biological systems are entirely unknown. As a lipophilic molecule, it could potentially interact with cell membranes or hydrophobic pockets of proteins, but this remains purely speculative without experimental evidence.

Conclusion and Future Directions

The most critical finding of this literature review is the complete void of information regarding the biological effects of this compound. For researchers and professionals in drug development, this represents both a challenge and an opportunity. The lack of toxicity data means that its safety profile is unknown, warranting caution in any potential application. Conversely, the unexplored nature of its biological interactions means that it could possess novel and uncharacterized activities.

Future research should be directed towards:

  • Toxicological Screening: Initial in vitro and in vivo studies to assess the cytotoxicity and general toxicity of this compound.

  • Pharmacological Profiling: Screening for any potential biological activities, such as enzymatic inhibition, receptor binding, or antimicrobial effects.

  • Metabolism Studies: Investigating how this compound is metabolized in biological systems.

Such studies would be the first step in understanding the potential role, if any, of this compound in a biological or pharmaceutical context. Until then, it remains a compound of interest primarily to physical and analytical chemists.

References

Methodological & Application

Application Notes and Protocols for 4,5-Diethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diethyloctane is a branched alkane with the molecular formula C12H26. As a non-polar solvent, it offers a unique set of physical and chemical properties that make it a viable alternative to more common non-polar solvents in various laboratory and industrial applications. Its branched structure influences its boiling point, melting point, and viscosity, which can be advantageous in specific experimental setups. Alkanes are chemically inert, making them suitable as solvents for reactions involving highly reactive reagents. This document provides detailed application notes and protocols for the use of this compound in extraction, chromatography, and crystallization, along with a comparative analysis of its properties against other common non-polar solvents.

Data Presentation: Comparative Physical Properties

The selection of an appropriate solvent is critical for the success of chemical reactions, separations, and purifications. The following table summarizes the key physical properties of this compound in comparison to other commonly used non-polar solvents.

PropertyThis compoundn-Hexanen-Heptanen-OctaneCyclohexaneTolueneChloroform
Molecular Formula C12H26C6H14C7H16C8H18C6H12C7H8CHCl3
Molecular Weight ( g/mol ) 170.33[1]86.18[2]100.21[3]114.23[4][5]84.16[6][7]92.14[8][9]119.38[10]
Boiling Point (°C) 192-194[11]68.7[2]98.4[3][12]125.6[4][13]80.7[6]110.6[8][9]61.2[10][14]
Melting Point (°C) -50.8 (estimate)[15]-95.3[2]-90.6[3][12]-57[4]6.55[6]-95[8]-63.5[10]
Density (g/mL at 20°C) 0.7632[11]0.6606 (at 25°C)[2]0.6840.703[4]0.779[6]0.8669[9]1.489[10]
Refractive Index (at 20°C) 1.420 (Predicted)[11]1.3751.3871.3981.426[16]1.4969[9]1.446
Dielectric Constant (at 20°C) ~2 (alkane)1.88 (at 25°C)[17]1.92[17]1.952.02[17]2.38 (at 25°C)[9][17]4.81[16][17]
Polarity Index ~0.1 (alkane)[18]0.1[18]0.1[18]0.10.2[18]2.4[9][18]4.1[18]

Experimental Protocols

Application Note 1: Extraction of Non-Polar Compounds

This compound can serve as an effective solvent for liquid-liquid extraction of non-polar to moderately polar organic compounds from aqueous solutions. Its low water solubility and density lower than water facilitate clean phase separation. Due to its relatively high boiling point, subsequent removal of the solvent by evaporation requires heating under reduced pressure.

Protocol: Liquid-Liquid Extraction of a Non-Polar Analyte

Objective: To extract a non-polar analyte from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the analyte

  • This compound

  • Separatory funnel

  • Beakers

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Pour the aqueous solution containing the analyte into a separatory funnel.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and invert it, opening the stopcock to release pressure.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release pressure.

  • Allow the layers to separate. The upper layer will be the organic phase (this compound with the extracted analyte), and the lower layer will be the aqueous phase.

  • Carefully drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer into a separate beaker.

  • For exhaustive extraction, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-7) can be repeated with fresh this compound.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried organic solution to remove the sodium sulfate.

  • Remove the this compound using a rotary evaporator. The higher boiling point of this compound may necessitate a higher bath temperature and/or a lower vacuum compared to more volatile solvents like hexane.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Drying cluster_isolation Isolation A Aqueous Solution (with analyte) C Combine in Separatory Funnel A->C B This compound B->C D Shake & Vent C->D E Phase Separation D->E F Collect Organic Phase E->F G Dry with Na2SO4 F->G H Filter G->H I Solvent Evaporation (Rotary Evaporator) H->I J Isolated Analyte I->J Chromatography_Workflow A Prepare Silica Gel Slurry in this compound B Pack Chromatography Column A->B C Load Sample Mixture B->C D Elute with Mobile Phase (this compound +/- polar modifier) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Isolated Compound 1 H->I J Isolated Compound 2 H->J Crystallization_Workflow A Dissolve Impure Solid in Hot this compound B Hot Filtration (if needed) A->B optional C Slow Cooling to Room Temperature B->C D Induce Crystallization C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Solid H->I

References

"gas chromatography-mass spectrometry (GC-MS) analysis of 4,5-Diethyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a detailed application note and protocol for the analysis of 4,5-diethyloctane (C₁₂H₂₆), a branched-chain alkane. The methodologies outlined are applicable to purity assessments, reference standard characterization, and the identification of related substances in various matrices.

Physicochemical Properties and Retention Data

A summary of the key physicochemical properties and chromatographic retention data for this compound is presented below. This information is critical for method development and data interpretation.

PropertyValueReference
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
Kovats Retention Index (Standard Non-polar)1096[1]
Kovats Retention Index (Semi-standard Non-polar)1083, 1093[1][2]
Kovats Retention Index (Standard Polar)1091, 1092[1]

Experimental Protocols

This section details the recommended procedures for the sample preparation and GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a non-polar liquid, the following protocol is recommended:

  • Dilution: Accurately weigh and dissolve the this compound sample in a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane. A typical starting concentration is 1 mg/mL. Serial dilutions may be necessary to achieve a final concentration suitable for the instrument's linear range.

  • Filtration: To prevent contamination of the GC inlet and column, filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., n-dodecane or another non-interfering branched alkane) to the sample vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)

Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Mass Analyzer Quadrupole
Scan Range m/z 40-300

Data Analysis and Expected Results

Chromatographic Profile

Under the recommended GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be influenced by the specific column and conditions used but can be compared to the provided Kovats retention indices for identification.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (M⁺) at m/z 170 may be of low abundance or absent, which is typical for highly branched alkanes.[2]

Key Diagnostic Ions:

  • m/z 43: This is often the base peak and corresponds to the propyl cation ([C₃H₇]⁺).[1]

  • m/z 84 and 85: These prominent peaks are characteristic of branched alkanes and arise from cleavage at the branching points.[1] Specifically, cleavage of the bond between C4 and C5 can lead to the formation of stable secondary carbocations.

  • Other significant fragments: A series of alkyl fragments separated by 14 Da (CH₂) will be observed, corresponding to the loss of successive methylene (B1212753) groups.

The fragmentation of branched alkanes is driven by the formation of the most stable carbocations, which typically occurs at the points of branching.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilution in Hexane Filtration Filtration (0.22 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Acquisition Detection->Spectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search (NIST) Spectrum->LibrarySearch LibrarySearch->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound cluster_frags Major Fragment Ions parent This compound C₁₂H₂₆ m/z 170 (M⁺) frag1 [C₃H₇]⁺ m/z 43 parent:f2->frag1 Loss of C₉H₁₉ radical frag2 [C₆H₁₂]⁺ m/z 84 parent:f2->frag2 Cleavage at C4-C5 frag3 [C₆H₁₃]⁺ m/z 85 parent:f2->frag3 Cleavage at C4-C5 with H rearrangement

Caption: Logical diagram of the major fragmentation pathways for this compound.

References

Application Notes & Protocols: 4,5-Diethyloctane as a Reference Standard in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,5-diethyloctane as a reference standard in the qualitative and quantitative analysis of hydrocarbon mixtures. Its unique branched structure and boiling point make it a suitable internal standard for gas chromatography (GC) applications, particularly in Detailed Hydrocarbon Analysis (DHA) of petroleum products.

Introduction

This compound is a saturated, branched alkane with the molecular formula C₁₂H₂₆. In hydrocarbon analysis, reference standards are crucial for accurate identification and quantification of components in complex mixtures such as gasoline, diesel, and other petroleum fractions.[1][2] An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks.[3][4][5] this compound, due to its specific retention characteristics, can serve as a valuable tool for quality control and research in the petrochemical industry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its characterization and application as a reference standard.

PropertyValueReference
Molecular Formula C₁₂H₂₆--INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
CAS Number 1636-41-5--INVALID-LINK--
Boiling Point 197 °C--INVALID-LINK--
Density 0.7676 g/cm³--INVALID-LINK--
Refractive Index 1.4290--INVALID-LINK--
Application: Internal Standard for Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis (DHA) is a gas chromatography technique used to separate and quantify individual hydrocarbon components in spark-ignition engine fuels and other petroleum products.[1][6][7][8] The use of an internal standard is critical to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.[3][4]

Rationale for using this compound as an Internal Standard:

  • Elution in a Non-interfering Region: Its boiling point and branched structure result in a retention time that typically falls in a less crowded region of the chromatogram for gasoline and similar samples.

  • Chemical Inertness: As a saturated alkane, it is chemically inert and will not react with other components in the sample or the chromatographic system.

  • Structural Similarity: While unique, its alkane structure is broadly representative of many components found in petroleum fractions.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Synthetic Hydrocarbon Mixture using this compound as an Internal Standard

This protocol describes the preparation of calibration standards and the quantitative analysis of a synthetic hydrocarbon mixture by GC-FID.

1. Materials and Reagents:

  • This compound (Internal Standard, IS), ≥99% purity

  • n-Heptane, n-Octane, n-Nonane, Toluene, Ethylbenzene, m-Xylene (Analytes), ≥99% purity

  • Pentane or Hexane (Solvent), HPLC grade

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

2. Preparation of Stock Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of each analyte into separate 10 mL volumetric flasks and dilute to volume with the solvent.

3. Preparation of Calibration Standards:

Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock solutions and a constant amount of the IS Stock solution to 10 mL volumetric flasks and diluting to volume with the solvent. A representative calibration series is outlined in the table below.

4. Sample Preparation:

Prepare the unknown sample by adding a known amount of the sample to a 10 mL volumetric flask, adding the same constant amount of the IS Stock solution as used in the calibration standards, and diluting to volume with the solvent.

5. GC-FID Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 40 °C (hold for 4 min), ramp at 10 °C/min to 250 °C (hold for 5 min)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

6. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the Response Factor (RF) for each analyte using the following equation from the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the average RF for each analyte across the calibration range.

  • Calculate the concentration of each analyte in the unknown sample using the following equation: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / Avg. RF)

Data Presentation

Table 1: Representative Calibration Data for Hydrocarbon Analysis

Calibration LevelAnalyte Concentration (mg/mL)IS Concentration (mg/mL)Analyte Peak AreaIS Peak AreaResponse Factor
1105012000650000.92
2255031000660000.94
3505063000655000.96
4755095000665000.95
510050128000670000.96
Average 0.95

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual response factors will vary depending on the specific instrument and conditions.

Table 2: Kovats Retention Indices for this compound

Column TypeStationary PhaseTemperature (°C)Kovats IndexReference
CapillarySqualane1001093--INVALID-LINK--
CapillaryApiezon L1001083--INVALID-LINK--
PackedSE-30701096--INVALID-LINK--
PackedCarbowax 20M1301091--INVALID-LINK--

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification stock_is Prepare Internal Standard Stock cal_standards Prepare Calibration Standards stock_is->cal_standards stock_analyte Prepare Analyte Stock Solutions stock_analyte->cal_standards injection Inject Sample/ Standard cal_standards->injection sample_prep Prepare Unknown Sample with IS sample_prep->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection peak_id Peak Identification & Integration detection->peak_id rf_calc Calculate Response Factors (from Standards) peak_id->rf_calc quant Quantify Analytes in Unknown Sample peak_id->quant rf_calc->quant

Caption: Workflow for quantitative analysis using an internal standard.

G Analyte Analyte GC_Column GC Column Analyte->GC_Column InternalStandard Internal Standard (this compound) InternalStandard->GC_Column SampleMatrix Sample Matrix SampleMatrix->GC_Column Detector Detector (FID) GC_Column->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of components in GC internal standard analysis.

References

Application of 4,5-Diethyloctane in Fuel Combustion Studies: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

4,5-Diethyloctane (C12H26) is a branched paraffinic hydrocarbon that can be considered as a potential component in surrogate mixtures for diesel or jet fuels.[1] Its highly branched structure is expected to influence ignition delay, flame propagation, and the formation of pollutants. The study of its combustion characteristics is relevant for developing and validating chemical kinetic models for complex fuels. Understanding the oxidation of such molecules is crucial for designing more efficient and cleaner internal combustion engines.

Key Research Objectives:

  • Determination of ignition delay times under various temperature, pressure, and equivalence ratio conditions.

  • Identification and quantification of intermediate and final combustion products to elucidate reaction pathways.

  • Development and validation of a detailed chemical kinetic model for this compound oxidation.

  • Assessment of its sooting propensity compared to other isomers and fuel components.

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experiments and interpreting results.

PropertyValueSource
Molecular FormulaC12H26[2][3]
Molecular Weight170.33 g/mol [2][4]
IUPAC NameThis compound[2]
CAS Number1636-41-5[2][3]
Boiling Point (at 1 atm)466 K (193 °C)[3]
Density (Liquid at 293 K)Data not readily available, requires experimental determination or estimation.
Enthalpy of Formation (Ideal Gas)Data available in NIST databases.[5][5]

Experimental Protocols

The following sections outline generalized protocols for investigating the combustion of this compound in common experimental apparatuses used in combustion research.

Protocol for Ignition Delay Measurement in a Shock Tube

Objective: To measure the ignition delay time of this compound/oxidizer mixtures over a range of temperatures and pressures relevant to engine conditions.

Apparatus: High-pressure shock tube coupled with optical and pressure diagnostics.

Materials:

  • This compound (high purity, >99%)

  • Oxidizer gas mixture (e.g., synthetic air: 21% O2 in N2)

  • Diluent gas (e.g., Argon)

  • Calibration gases

Procedure:

  • Mixture Preparation:

    • Prepare gaseous mixtures of this compound, oxidizer, and diluent in a mixing tank.

    • Due to its low vapor pressure, this compound should be heated to ensure complete vaporization and prevent condensation.

    • The partial pressures of each component are measured manometrically to determine the precise composition.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10^-5 Torr).

    • Introduce the prepared fuel/oxidizer mixture into the driven section to a predetermined initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.

    • The resulting shock wave compresses and heats the test gas, initiating the combustion process.

  • Data Acquisition:

    • Record the pressure history behind the reflected shock wave using a pressure transducer located at the endwall.

    • Monitor the emission from excited species (e.g., OH* at 306 nm) using a photomultiplier tube with an appropriate bandpass filter.

    • Ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission.

Data Analysis:

  • Calculate the temperature and pressure behind the reflected shock wave (T5, P5) from the measured incident shock velocity using one-dimensional shock relations.

  • Plot the measured ignition delay times as a function of the inverse temperature (Arrhenius plot) for different pressures and equivalence ratios.

Protocol for Species Identification in a Jet-Stirred Reactor

Objective: To identify and quantify the stable intermediate species formed during the oxidation of this compound at low to intermediate temperatures.

Apparatus: Jet-stirred reactor (JSR) coupled with a gas chromatograph-mass spectrometer (GC-MS).

Materials:

  • This compound (high purity, >99%)

  • Oxygen (O2)

  • Nitrogen (N2) as a diluent

Procedure:

  • Reactor Setup:

    • Heat the JSR to the desired experimental temperature.

    • Establish a continuous flow of the diluent (N2) through the reactor.

  • Reactant Introduction:

    • Introduce a gaseous mixture of this compound, O2, and N2 into the reactor through nozzles that ensure rapid mixing.

    • The flow rates of the reactants are controlled by mass flow controllers to achieve the desired equivalence ratio and residence time.

  • Sampling and Analysis:

    • After the reactor reaches a steady state, extract a sample of the reacting mixture through a sonic probe to quench the reactions.

    • Analyze the sampled gas using an online or offline GC-MS system to identify and quantify the species present.

Data Analysis:

  • Identify the species based on their mass spectra and retention times.

  • Quantify the mole fractions of the reactants, products, and stable intermediates.

  • Plot the mole fraction profiles of key species as a function of temperature.

Visualizations

Below are diagrams illustrating a generalized experimental workflow and a simplified reaction pathway for alkane combustion.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Modeling cluster_output Phase 4: Output fuel_prep Fuel Preparation (this compound, >99%) mixture_prep Mixture Preparation (Fuel + Oxidizer + Diluent) fuel_prep->mixture_prep shock_tube Shock Tube (Ignition Delay) mixture_prep->shock_tube jsr Jet-Stirred Reactor (Species Identification) mixture_prep->jsr data_acq Data Acquisition (Pressure, Emission, GC-MS) shock_tube->data_acq jsr->data_acq data_analysis Data Analysis (Ignition Times, Species Profiles) data_acq->data_analysis kinetic_model Kinetic Model Development & Validation data_analysis->kinetic_model results Combustion Characteristics & Validated Model kinetic_model->results Simplified_Alkane_Combustion Fuel This compound (C12H26) AlkylRadicals Alkyl Radicals (C12H25) Fuel->AlkylRadicals + OH, H, O SmallRadicals Small Radicals (OH, HO2, CH3) Fuel->SmallRadicals High Temp Decomposition PeroxyRadicals Alkylperoxy Radicals (RO2) AlkylRadicals->PeroxyRadicals + O2 Hydroperoxy Hydroperoxyalkyl Radicals (QOOH) PeroxyRadicals->Hydroperoxy Isomerization BetaScission β-Scission Products (Olefins, Aldehydes) Hydroperoxy->BetaScission + O2 BetaScission->SmallRadicals Products Final Products (CO2, H2O) SmallRadicals->Products Chain Branching & Propagation

References

"protocols for handling and storage of 4,5-Diethyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of 4,5-Diethyloctane, a branched alkane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of similar C12 branched alkanes and general best practices for handling flammable organic solvents.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol
CAS Number 1636-41-5
Appearance Colorless liquid
Odor Pungent
Boiling Point 192-194 °C
Density 0.7632 g/cm³ @ 20 °C
Flash Point (Predicted) 131.2 ± 7.9 °C
Vapor Pressure (Predicted) 0.4 ± 0.2 mmHg @ 25 °C
Refractive Index (Predicted) 1.420
Solubility Insoluble in water, soluble in organic solvents

Hazard Identification and GHS Classification

Table 2: Anticipated GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard Category 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Warning

Hazard Pictograms:

  • GHS07: Exclamation Mark (for skin/eye irritation and respiratory irritation)

  • GHS08: Health Hazard (for aspiration hazard)

  • GHS09: Environment (for aquatic toxicity)

Experimental Protocols

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat must be worn.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling Procedures

Adherence to the following procedures is critical to prevent accidents and exposure.

  • Engineering Controls: All handling of this compound should be performed in a chemical fume hood to minimize inhalation of vapors.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, containers must be grounded and bonded when transferring the liquid.

  • Tools: Use only spark-proof tools when handling containers of this compound.

  • Personal Hygiene: Avoid direct contact with skin and eyes. After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Protocols

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[1]

  • Segregation: Store in a designated flammable liquid storage cabinet and segregate from incompatible materials, such as oxidizing agents.[1]

  • Secondary Containment: Use secondary containment to catch any potential spills.

Spill Response Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Minor Spills (less than 100 mL) within a Fume Hood:

    • Alert personnel in the immediate vicinity.

    • Wear appropriate PPE (chemical safety goggles, gloves, and a lab coat).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

    • Ensure the area is well-ventilated.

  • Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, turn off all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Contact the institution's emergency response team.

    • Provide emergency responders with the Safety Data Sheet (or this document) and details of the spill.

First Aid Measures

In case of exposure, immediate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which can be fatal.

Waste Disposal

This compound is a non-halogenated organic solvent and should be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with halogenated solvents.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Receive this compound storage Store in Flammable Cabinet - Cool, dry, well-ventilated - Segregated from oxidizers start->storage end_node End: Proper Disposal of Waste handling_prep Preparation for Handling - Don appropriate PPE - Verify fume hood operation storage->handling_prep Retrieve for use handling_process Handling in Fume Hood - Use spark-proof tools - Ground and bond containers handling_prep->handling_process waste_collection Collect Waste - Designated non-halogenated  waste container handling_process->waste_collection Generate waste spill_response Spill Response handling_process->spill_response If spill occurs decontamination Decontaminate Work Area - Clean with appropriate solvent - Wash with soap and water handling_process->decontamination waste_collection->end_node spill_response->waste_collection Contain and collect decontamination->storage Return unused chemical

Caption: Workflow for safe handling and storage of this compound.

References

Experimental Setup for Studying 4,5-Diethyloctane Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for studying the reactions of 4,5-diethyloctane, a branched alkane. The protocols outlined below cover three primary reaction types: catalytic cracking, free-radical halogenation, and liquid-phase oxidation. These procedures are designed to be adaptable for mechanistic studies, product analysis, and the development of novel chemical entities.

Catalytic Cracking of this compound

Catalytic cracking is a fundamental process for breaking down large hydrocarbon molecules into smaller, more valuable ones. For this compound, this reaction can lead to a variety of smaller alkanes and alkenes, which can serve as building blocks in organic synthesis.

Experimental Protocol

Objective: To investigate the product distribution from the catalytic cracking of this compound.

Materials:

  • This compound (C12H26)

  • Zeolite catalyst (e.g., H-ZSM-5 or Faujasite)

  • High-purity nitrogen or argon gas

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Gas-tight syringes

  • Condenser and cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation: Activate the zeolite catalyst by heating it under a flow of inert gas (e.g., N2 at 100 mL/min) at 500°C for 4 hours in the quartz tube reactor.

  • Reaction Setup: After activation, cool the reactor to the desired reaction temperature (typically 450-600°C) under a continuous flow of inert gas.

  • Reactant Introduction: Introduce a known amount of this compound into the reactor via a syringe pump at a controlled flow rate. The alkane should be vaporized in a pre-heating zone before contacting the catalyst bed.

  • Product Collection: The gaseous products exiting the reactor are passed through a condenser and a cold trap to collect the liquid products. Gaseous products can be collected in a gas bag for analysis.

  • Product Analysis: Analyze the liquid and gaseous product mixtures using GC-MS to identify and quantify the components.

Data Presentation:

ParameterValue
ReactantThis compound
CatalystH-ZSM-5
Temperature (°C)500
Pressure (atm)1
Weight Hourly Space Velocity (WHSV, h⁻¹)2.0

Predicted Major Cracking Products of this compound:

Product ClassExamples
Alkenes Ethene, Propene, Butenes
Alkanes Methane, Ethane, Propane, Butanes, Pentanes
Branched Alkanes Isobutane, Isopentane

Note: The product distribution will vary with reaction conditions. The cracking of this compound is expected to favor the formation of C3-C6 fragments due to the stability of the resulting secondary and tertiary carbocation intermediates.

Visualization:

Catalytic_Cracking_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Product Analysis catalyst Zeolite Catalyst in Quartz Tube Reactor furnace Tube Furnace (450-600°C) catalyst->furnace products Gaseous & Liquid Products furnace->products Cracking gas_in Inert Gas (N2) gas_in->catalyst reactant This compound (Vaporized) reactant->catalyst condenser Condenser & Cold Trap products->condenser gas_collection Gas Collection products->gas_collection Gaseous Products gcms GC-MS Analysis condenser->gcms Liquid Products gas_collection->gcms

Catalytic Cracking Experimental Workflow

Free-Radical Halogenation of this compound

Free-radical halogenation is a classic reaction for the functionalization of alkanes. The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical. Due to the presence of tertiary C-H bonds, this compound is expected to exhibit high selectivity, particularly with bromine.

Experimental Protocol

Objective: To synthesize and analyze the monohalogenated products of this compound.

Materials:

  • This compound

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) as solvent (Caution: Toxic)

  • AIBN (Azobisisobutyronitrile) as a radical initiator (for NBS)

  • UV lamp (254 nm or 365 nm) or a high-intensity incandescent lamp

  • Round-bottom flask with a reflux condenser

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (to quench excess bromine)

  • Drying agent (e.g., anhydrous MgSO4)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in CCl4.

  • Initiation:

    • For Bromination with Br2: Cool the solution in an ice bath and slowly add a stoichiometric amount of bromine while irradiating the mixture with a UV lamp.

    • For Bromination with NBS: Add NBS and a catalytic amount of AIBN to the solution. Heat the mixture to reflux (around 77°C for CCl4) and irradiate with a high-intensity lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color or by periodic sampling and analysis via GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent using a rotary evaporator.

  • Product Analysis: Analyze the resulting product mixture by GC-MS to identify the different isomers of monobrominated this compound.

Data Presentation:

ParameterValue
ReactantThis compound
Halogenating AgentN-Bromosuccinimide (NBS)
InitiatorAIBN
SolventCarbon Tetrachloride
Temperature (°C)77 (Reflux)

Predicted Major Monobromination Products of this compound:

ProductRelative YieldRationale
4-Bromo-4,5-diethyloctaneMajorFormation of a stable tertiary radical.
5-Bromo-4,5-diethyloctaneMajorFormation of a stable tertiary radical.
Secondary BromidesMinorFormation of less stable secondary radicals.
Primary BromidesTraceFormation of the least stable primary radicals.

Note: Bromination is highly selective for the most stable radical intermediate. The relative reactivity of C-H bonds for bromination is approximately Tertiary > Secondary >> Primary.

Visualization:

Halogenation_Pathway cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_products Products alkane This compound tertiary_radical Tertiary Radical (most stable) alkane->tertiary_radical H abstraction secondary_radical Secondary Radical alkane->secondary_radical H abstraction primary_radical Primary Radical (least stable) alkane->primary_radical H abstraction halogen Br2 / NBS tertiary_bromide 4/5-Bromo-4,5-diethyloctane (Major) tertiary_radical->tertiary_bromide + Br• secondary_bromide Secondary Bromides (Minor) secondary_radical->secondary_bromide + Br• primary_bromide Primary Bromides (Trace) primary_radical->primary_bromide + Br•

Free-Radical Bromination Pathway

Liquid-Phase Oxidation of this compound

The oxidation of alkanes can produce a range of oxygenated compounds, including alcohols, ketones, and carboxylic acids. Studying the liquid-phase oxidation of this compound can provide insights into its degradation pathways and the formation of potential drug metabolites or precursors.

Experimental Protocol

Objective: To investigate the products of the liquid-phase oxidation of this compound.

Materials:

  • This compound

  • High-purity air or oxygen

  • Metal salt catalyst (e.g., cobalt(II) acetate (B1210297) or manganese(II) acetate) - optional

  • High-pressure reactor (autoclave) with a stirrer and gas inlet/outlet

  • Temperature and pressure controllers

  • Condenser

  • Liquid and gas sampling ports

  • Fourier-transform infrared (FTIR) spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactor Charging: Charge the autoclave with a known amount of this compound and, if desired, the metal salt catalyst.

  • Reaction Conditions: Seal the reactor and pressurize it with air or oxygen to the desired pressure (e.g., 10-20 atm). Heat the reactor to the reaction temperature (typically 150-200°C) while stirring.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking liquid and gas samples for analysis. The consumption of oxygen can also be monitored.

  • Product Analysis:

    • Liquid Phase: Analyze the liquid samples using FTIR to identify the formation of carbonyl (C=O) and hydroxyl (O-H) functional groups, indicative of ketones/aldehydes and alcohols, respectively. Use GC-MS for detailed component identification and quantification.

    • Gas Phase: Analyze the gas samples by GC to quantify the formation of CO, CO2, and light hydrocarbons.

  • Termination: After the desired reaction time, cool the reactor to room temperature and carefully depressurize it.

Data Presentation:

ParameterValue
ReactantThis compound
OxidantAir
CatalystCobalt(II) Acetate
Temperature (°C)160
Pressure (atm)15

Predicted Major Oxidation Products of this compound:

Product ClassExamplesFTIR Signature (cm⁻¹)
Hydroperoxides 4-hydroperoxy-4,5-diethyloctane~3300-3500 (O-H), ~850-900 (O-O)
Alcohols 4-ethyl-5-octanol, 5-ethyl-4-octanol~3200-3600 (broad O-H)
Ketones 4,5-diethyloctan-4-one~1715 (C=O)
Carboxylic Acids Cleavage products (e.g., butanoic acid, pentanoic acid)~2500-3300 (broad O-H), ~1700 (C=O)

Visualization:

Oxidation_Workflow cluster_setup Reactor Setup cluster_reaction Oxidation Reaction cluster_analysis Product Analysis autoclave High-Pressure Autoclave heating_stirring Heating (150-200°C) & Stirring autoclave->heating_stirring reactant_catalyst This compound + Catalyst reactant_catalyst->autoclave oxidant Air / O2 oxidant->autoclave sampling Periodic Sampling (Liquid & Gas) heating_stirring->sampling ftir FTIR Spectroscopy (Liquid Phase) sampling->ftir gcms GC-MS Analysis (Liquid & Gas Phase) sampling->gcms

Application Note and Protocol for the Quantification of 4,5-Diethyloctane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Diethyloctane is a branched-chain alkane (C12H26) that may be present in various complex mixtures, including environmental samples, petroleum products, and potentially in biological matrices as a result of exposure or metabolic processes. Accurate quantification of this isomer is crucial for environmental monitoring, quality control in the fuel industry, and toxicological or metabolic studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile and semi-volatile organic compounds due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the quantification of this compound in complex mixtures using GC-MS.

Data Presentation

As no specific quantitative data for this compound in a complex mixture was publicly available at the time of this writing, a hypothetical data set is presented below to illustrate the expected results from the described protocol. The table summarizes the quantification of this compound in a spiked biological matrix (e.g., plasma) after extraction.

Table 1: Hypothetical Quantitative Data for this compound in Spiked Human Plasma

Sample IDMatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Control 1Plasma0Not Detected-
Control 2Plasma0Not Detected-
Spiked 1Plasma109.292
Spiked 2Plasma109.595
Spiked 3Plasma5048.597
Spiked 4Plasma5049.198.2
Spiked 5Plasma10096.396.3
Spiked 6Plasma10098.898.8

Experimental Protocols

This section details the methodologies for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating non-polar compounds like this compound from aqueous or biological matrices.[1][3]

  • Materials:

    • Sample (e.g., 1 mL of plasma, water, or soil extract)

    • Internal Standard (IS) solution (e.g., Dodecane-d26 in hexane (B92381), 10 µg/mL). Deuterated analogs are often the preferred choice for internal standards in GC-MS analysis.

    • Hexane (GC grade)

    • Anhydrous sodium sulfate (B86663)

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • GC vials with inserts

  • Protocol:

    • Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

    • Spike the sample with 10 µL of the internal standard solution.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the extraction (steps 3-6) with another 5 mL of hexane and combine the organic extracts.

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.[4]

    • Transfer the concentrated extract to a GC vial with an insert for analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).[5]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[6][7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-300) for identification.

    • SIM Ions for this compound (C12H26, MW: 170.33): Based on the NIST mass spectrum, characteristic fragment ions such as m/z 43, 57, 71, and 85 should be monitored. The molecular ion at m/z 170 may be of low abundance.

    • SIM Ions for Dodecane-d26 (IS): Monitor appropriate ions for the deuterated internal standard.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

  • Internal Standard: Add a constant amount of the internal standard to all calibration standards and samples.

  • Extraction: Process the calibration standards using the same LLE protocol as the samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow sample Sample Collection (e.g., Plasma, Water) prep Sample Preparation sample->prep Start is_add Addition of Internal Standard prep->is_add lle Liquid-Liquid Extraction (Hexane) is_add->lle vortex Vortex & Centrifuge lle->vortex extract Collect Organic Layer vortex->extract dry Drying (Anhydrous Na2SO4) extract->dry concentrate Concentration (Nitrogen Evaporation) dry->concentrate analysis GC-MS Analysis concentrate->analysis gc_sep Gas Chromatography (Separation) analysis->gc_sep ms_detect Mass Spectrometry (Detection & Identification) gc_sep->ms_detect data Data Processing ms_detect->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify result Final Concentration of this compound quantify->result

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols: 4,5-Diethyloctane (DEO-12) in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diethyloctane, a C12 isoparaffin, presents a compelling molecular architecture for the formulation of high-performance synthetic lubricants. As a branched alkane, its structure is anticipated to confer desirable lubricating properties, including excellent low-temperature fluidity and thermal stability. These characteristics are critical in a variety of demanding applications, from automotive engines to industrial machinery. Branched alkanes are known to disrupt the formation of crystalline wax structures at low temperatures, which is a key advantage over their linear counterparts.[1] This document outlines the potential applications of this compound (hereafter referred to as DEO-12) as a synthetic base oil or blending component and provides detailed protocols for its evaluation.

While direct experimental data on the lubricant performance of this compound is limited in publicly available literature, its properties can be inferred from its molecular structure and comparison with well-understood synthetic base oils like polyalphaolefins (PAOs). PAOs, which are composed of branched hydrocarbons, are widely used for their high viscosity index and excellent low-temperature performance.[2][3]

Physicochemical Properties of this compound (DEO-12)

A summary of the known and predicted physical and chemical properties of this compound is presented below. These properties provide a foundation for its potential application in lubricant formulations.

PropertyValueSource
Molecular FormulaC12H26PubChem
Molecular Weight170.33 g/mol PubChem
IUPAC NameThis compoundPubChem
Boiling Point (Predicted)203.2 °CNIST
Density (Liquid)Data available from 203.2 K to 655 KNIST
Viscosity (Liquid)Data available from 270 K to 650 KNIST
Thermal Conductivity (Liquid)Data available from 210 K to 580 KNIST

Comparative Data of DEO-12 and a Typical PAO Base Oil

To contextualize the potential performance of DEO-12, the following table compares its known properties with those of a representative low-viscosity PAO base oil.

PropertyThis compound (DEO-12) (Predicted/Reported)Typical PAO 4 cStSource
Kinematic Viscosity @ 100°C, cSt~2.0 - 4.0 (Estimated)4.0[4]
Kinematic Viscosity @ 40°C, cSt~10 - 20 (Estimated)17.5
Viscosity IndexHigh (Predicted)~125[4]
Pour Point, °C< -50 (Predicted)< -60[2]
Flash Point, °C~70 - 90 (Estimated)> 220[3]
Noack Volatility, %Higher than PAO 4 (Predicted)< 13

Application in Lubricant Formulation

Based on its branched molecular structure, DEO-12 is proposed for use as:

  • A primary base oil (API Group IV): For applications demanding excellent low-temperature fluidity and thermal stability.

  • A blending component: To improve the pour point and low-temperature viscosity of other base oils, such as Group II and III mineral oils.

The ethyl branches on the octane (B31449) backbone are expected to inhibit crystallization, leading to a very low pour point. This makes DEO-12 an excellent candidate for lubricants intended for use in cold climates or in applications with rapid temperature fluctuations.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of DEO-12 in a lubricant formulation.

Protocol 1: Blending of DEO-12 with Additives

Objective: To prepare a finished lubricant formulation using DEO-12 as the base oil.

Materials:

  • This compound (DEO-12)

  • Detergent/dispersant additive package

  • Anti-wear additive (e.g., ZDDP)

  • Antioxidant additive

  • Viscosity index improver (optional)

  • Pour point depressant (optional)

  • Beaker, magnetic stirrer, and hot plate

Procedure:

  • Weigh the required amount of DEO-12 into a clean, dry beaker.

  • Begin stirring the DEO-12 at a moderate speed (e.g., 300 rpm) and gently heat to 60-70°C to facilitate the dissolution of additives.

  • Slowly add the detergent/dispersant package to the stirred base oil.

  • Once the detergent/dispersant is fully dissolved, add the anti-wear and antioxidant additives sequentially, ensuring each is fully dissolved before adding the next.

  • If required, add the viscosity index improver and/or pour point depressant.

  • Continue stirring for 1-2 hours to ensure a homogeneous mixture.

  • Allow the formulation to cool to room temperature.

Protocol 2: Evaluation of Physical Properties

Objective: To determine the key physical properties of the DEO-12 based lubricant formulation.

Methods:

  • Kinematic Viscosity (ASTM D445): Measure the kinematic viscosity of the lubricant at 40°C and 100°C using a calibrated glass capillary viscometer in a constant temperature bath. The Viscosity Index (VI) can be calculated from these two measurements.

  • Pour Point (ASTM D97): Determine the lowest temperature at which the lubricant will flow when cooled under prescribed conditions.

  • Flash Point (ASTM D92): Measure the flash point of the lubricant using the Cleveland Open Cup method to assess its volatility and fire hazard.

  • Foaming Characteristics (ASTM D892): Evaluate the foaming tendency and stability of the lubricant at various temperatures.

Protocol 3: Performance Testing

Objective: To evaluate the performance of the DEO-12 based lubricant in standardized bench tests.

Methods:

  • Four-Ball Wear Test (ASTM D4172): Assess the anti-wear properties of the lubricant by measuring the wear scar diameter on steel balls under a specified load, speed, and temperature.

  • Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT): Determine the oxidation stability of the lubricant by measuring the time it takes for a specified pressure drop in a sealed vessel containing the oil, water, and a copper catalyst coil at elevated temperature and pressure.

Visualizations

Lubricant_Formulation_Workflow cluster_base_oil Base Oil Selection cluster_additives Additive Package cluster_blending Blending Process cluster_testing Performance Evaluation BaseOil This compound (DEO-12) Heating Heat to 60-70°C BaseOil->Heating Detergent Detergent/Dispersant Mixing Stir and Mix Detergent->Mixing AntiWear Anti-wear (ZDDP) AntiWear->Mixing Antioxidant Antioxidant Antioxidant->Mixing Heating->Mixing Cooling Cool to Room Temp Mixing->Cooling FinishedLubricant Finished Lubricant Cooling->FinishedLubricant Physical Physical Properties (ASTM D445, D97, D92) Application Application in Engine/Machinery Physical->Application Performance Performance Tests (ASTM D4172, D2272) Performance->Application FinishedLubricant->Physical FinishedLubricant->Performance Branched_vs_Linear_Alkanes cluster_branched Branched Alkanes (e.g., DEO-12) cluster_linear Linear Alkanes (n-paraffins) BranchedStructure Irregular Molecular Shape DisruptedPacking Disrupted Crystalline Packing BranchedStructure->DisruptedPacking LowPourPoint Low Pour Point DisruptedPacking->LowPourPoint GoodLowTempFluidity Good Low-Temperature Fluidity LowPourPoint->GoodLowTempFluidity LinearStructure Ordered Molecular Shape OrderedPacking Ordered Crystalline Packing LinearStructure->OrderedPacking HighPourPoint High Pour Point OrderedPacking->HighPourPoint PoorLowTempFluidity Poor Low-Temperature Fluidity HighPourPoint->PoorLowTempFluidity

References

Application Notes and Protocols: 4,5-Diethyloctane as a Model Compound for Branched Alkane Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,5-diethyloctane as a model compound for studying the behavior of highly branched alkanes. The unique structural characteristics of this compound make it an excellent candidate for investigating the influence of branching on various physicochemical properties critical in fields ranging from lubrication and fuel science to drug delivery and formulation. This document outlines key physical and chemical data, detailed experimental protocols for characterization, and visual representations of underlying concepts and workflows.

Physicochemical Properties of this compound and Related Isomers

The degree of branching in alkanes significantly impacts their physical properties. Increased branching generally leads to a more compact molecular structure, which in turn affects intermolecular forces, boiling points, viscosity, and thermal properties. To illustrate these effects, the properties of this compound are compared with its linear isomer, n-dodecane, and another highly branched C12 isomer, 2,2,4,6,6-pentamethylheptane.

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C₁₂H₂₆[1][2][3]C₁₂H₂₆[4]C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33[2]170.33170.33
CAS Number 1636-41-5[1][2]112-40-313475-82-6
Boiling Point (°C) 197 (estimated)216.2177.5
Density (g/cm³ at 20°C) 0.768 (estimated)0.7490.747
Viscosity (mPa·s at 20°C) Data not readily available1.374Data not readily available
Heat of Combustion (kJ/mol) Data not readily available~ -8086Data not readily available
Predicted ¹³C NMR Chemical Shifts (ppm) See Table 2See NIST Spectral DatabaseSee NIST Spectral Database

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following ¹³C NMR chemical shifts are predicted values and should be confirmed by experimental data.

Carbon AtomPredicted Chemical Shift (ppm)
C1, C8 (CH₃)~14.2
C2, C7 (CH₂)~23.1
C3, C6 (CH₂)~30.5
C4, C5 (CH)~45.8
Ethyl CH₂~25.5
Ethyl CH₃~11.0

The Influence of Branching on Alkane Properties

The structural differences between linear and branched alkanes have predictable consequences for their physical behavior. These relationships are crucial for selecting appropriate compounds in various applications.

Branching_Effects cluster_structure Molecular Structure cluster_properties Physicochemical Properties Linear Alkane Linear Alkane Surface Area Surface Area Linear Alkane->Surface Area Larger Molecular Packing Molecular Packing Linear Alkane->Molecular Packing More Efficient Branched Alkane Branched Alkane Branched Alkane->Surface Area Smaller Branched Alkane->Molecular Packing Less Efficient Intermolecular Forces Intermolecular Forces Surface Area->Intermolecular Forces Stronger Molecular Packing->Intermolecular Forces Boiling Point Boiling Point Intermolecular Forces->Boiling Point Higher Viscosity Viscosity Intermolecular Forces->Viscosity Higher

Caption: Relationship between alkane structure and physical properties.

Experimental Protocols

The following protocols are adapted from standard methods for characterizing the properties of liquid hydrocarbons and can be applied to this compound.

This protocol is based on the principles outlined in ASTM D445 for the determination of kinematic viscosity.

Objective: To determine the kinematic viscosity of this compound at a specified temperature.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature water bath with a precision of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

  • This compound sample

  • Solvents for cleaning (e.g., heptane, acetone)

  • Pipettes and suction bulb

Procedure:

  • Ensure the viscometer is clean and dry.

  • Set the constant temperature water bath to the desired temperature (e.g., 40°C or 100°C) and allow it to stabilize.

  • Charge the viscometer with the this compound sample to the indicated fill line.

  • Suspend the viscometer vertically in the constant temperature bath, ensuring the sample is fully submerged.

  • Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat steps 6-10 to obtain at least two readings that agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) or mm²/s using the following equation: ν = C * t where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time (in s).

Viscosity_Workflow Start Start Prepare Viscometer Prepare Viscometer Start->Prepare Viscometer Equilibrate Sample in Bath Equilibrate Sample in Bath Prepare Viscometer->Equilibrate Sample in Bath Measure Flow Time Measure Flow Time Equilibrate Sample in Bath->Measure Flow Time Calculate Viscosity Calculate Viscosity Measure Flow Time->Calculate Viscosity End End Calculate Viscosity->End

Caption: Workflow for viscosity measurement.

This protocol is based on the transient hot-wire method, a common technique for measuring the thermal conductivity of liquids.

Objective: To determine the thermal conductivity of this compound.

Materials:

  • Transient hot-wire apparatus

  • Measurement cell

  • This compound sample

  • Temperature-controlled bath or chamber

  • Data acquisition system

Procedure:

  • Calibrate the transient hot-wire apparatus using a reference fluid with known thermal conductivity.

  • Clean and dry the measurement cell.

  • Fill the measurement cell with the this compound sample, ensuring the hot wire is fully immersed and there are no air bubbles.

  • Place the measurement cell in the temperature-controlled bath and allow it to reach the desired temperature.

  • Initiate the measurement sequence through the data acquisition system. A short electrical pulse is applied to the wire, causing a transient temperature rise.

  • The temperature rise of the wire as a function of time is recorded.

  • The thermal conductivity (λ) is calculated from the linear portion of a plot of temperature rise versus the logarithm of time, based on the principles of transient heat conduction.

  • Repeat the measurement at different temperatures as required.

This protocol is adapted from ASTM D240 for determining the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter.

Objective: To determine the gross heat of combustion of this compound.

Materials:

  • Oxygen bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (e.g., stainless steel)

  • Fuse wire

  • Benzoic acid (for calibration)

  • This compound sample

  • Analytical balance (accurate to 0.1 mg)

  • Distilled water

Procedure:

  • Calibration:

    • Determine the heat capacity of the calorimeter by combusting a known mass of benzoic acid.

  • Sample Preparation:

    • Weigh a clean, dry crucible.

    • Add approximately 1 gram of this compound to the crucible and record the precise mass.

    • Attach a measured length of fuse wire to the electrodes of the bomb, allowing the wire to be in contact with the sample.

  • Assembly and Combustion:

    • Place the crucible in the bomb.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known mass of distilled water.

    • Submerge the bomb and connect the ignition leads.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature for a few minutes to establish a baseline.

    • Ignite the sample.

    • Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

  • Calculation:

    • Calculate the corrected temperature rise, accounting for heat loss.

    • Calculate the total heat released by multiplying the corrected temperature rise by the heat capacity of the calorimeter.

    • Subtract the heat contributions from the combustion of the fuse wire.

    • Calculate the heat of combustion of the sample per unit mass and then per mole.

Combustion_Workflow Start Start Calibrate Calorimeter Calibrate Calorimeter Start->Calibrate Calorimeter Prepare Sample and Bomb Prepare Sample and Bomb Calibrate Calorimeter->Prepare Sample and Bomb Combust Sample Combust Sample Prepare Sample and Bomb->Combust Sample Record Temperature Change Record Temperature Change Combust Sample->Record Temperature Change Calculate Heat of Combustion Calculate Heat of Combustion Record Temperature Change->Calculate Heat of Combustion End End Calculate Heat of Combustion->End

Caption: Workflow for heat of combustion measurement.

Signaling Pathways and Logical Relationships

The application of branched alkanes in drug development is often related to their role in modifying the lipophilicity and metabolic stability of a drug molecule. The branching can influence how a molecule interacts with metabolic enzymes, such as Cytochrome P450s.

Metabolic_Pathway Drug Molecule Drug Molecule Linear Alkyl Chain Linear Alkyl Chain Drug Molecule->Linear Alkyl Chain incorporates Branched Alkyl Chain Branched Alkyl Chain Drug Molecule->Branched Alkyl Chain incorporates CYP450 Enzymes CYP450 Enzymes Linear Alkyl Chain->CYP450 Enzymes Accessible for oxidation Branched Alkyl Chain->CYP450 Enzymes Steric hindrance reduces oxidation Metabolism Metabolism CYP450 Enzymes->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Influence of alkane branching on drug metabolism.

References

High-Performance Liquid Chromatography (HPLC) Methods for Alkane Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of alkanes using High-Performance Liquid Chromatography (HPLC). While gas chromatography (GC) is traditionally the method of choice for volatile hydrocarbons like alkanes, HPLC offers a viable alternative, particularly for the separation of complex hydrocarbon mixtures and for non-volatile, long-chain alkanes. These methods are crucial for applications in various fields, including petroleum analysis, food safety, and environmental monitoring.

Introduction to HPLC for Alkane Analysis

Alkanes, being non-polar and lacking UV-absorbing chromophores, present unique challenges for HPLC analysis. Their separation is typically achieved using Normal-Phase HPLC (NP-HPLC) with non-polar mobile phases and polar stationary phases. Detection is commonly performed using universal detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For the analysis of low-molecular-weight alkanes, specialized techniques like ultra-low temperature HPLC have been developed.

This guide details two primary HPLC methods for alkane analysis:

  • Application Note 1: Normal-Phase HPLC with Refractive Index (RI) Detection for the group separation of saturated hydrocarbons (alkanes).

  • Application Note 2: Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD) for the quantitative analysis of paraffin (B1166041) waxes (long-chain alkanes).

  • Application Note 3: Ultra-Low Temperature Reversed-Phase HPLC for the separation of short-chain alkanes.

Application Note 1: Group Separation of Saturated Hydrocarbons by Normal-Phase HPLC with RI Detection

This method is widely used for the fractionation of complex hydrocarbon mixtures, such as mineral oils, into saturated (MOSH - Mineral Oil Saturated Hydrocarbons) and aromatic (MOAH - Mineral Oil Aromatic Hydrocarbons) fractions. The primary goal is to isolate the total saturated hydrocarbon fraction rather than separating individual alkanes.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the oil or hydrocarbon mixture sample in n-hexane to a final concentration of approximately 10-20 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.

  • Column: A silica-based or amino-propyl bonded phase column is recommended. A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]

  • Mobile Phase: 100% n-hexane (HPLC grade). The mobile phase must be thoroughly degassed.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) Detector. The detector's internal temperature should be maintained stably, typically at 35 °C. An isocratic mobile phase is crucial for a stable RI baseline.[2]

3. Data Acquisition and Analysis:

  • The saturated hydrocarbons (alkanes and cycloalkanes) will elute first as a single, broad peak due to their low polarity and weak interaction with the polar stationary phase.[3]

  • Aromatic hydrocarbons will be retained longer on the column.

  • Quantification of the total saturated hydrocarbon content can be performed using an external standard calibration curve prepared with a representative alkane standard (e.g., a mixture of n-alkanes).

Quantitative Data

The retention time of the entire saturated hydrocarbon fraction is typically very short. The following table provides an example of the expected elution behavior.

Hydrocarbon ClassTypical Retention Time (minutes)
Saturated Hydrocarbons (Alkanes)2.5 - 4.0
Aromatic Hydrocarbons> 5.0

Note: Retention times are approximate and will vary depending on the specific column, system, and exact experimental conditions.

Logical Workflow for MOSH/MOAH Analysis

MOSH_MOAH_Analysis cluster_sample_prep Sample Preparation cluster_hplc NP-HPLC System cluster_results Results Sample Hydrocarbon Mixture (e.g., Mineral Oil) Dissolve Dissolve in n-Hexane Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Silica (B1680970) or Amino Column Mobile Phase: n-Hexane Injector->Column Detector RI Detector Column->Detector MOSH Saturated Fraction (MOSH) Detector->MOSH MOAH Aromatic Fraction (MOAH) Detector->MOAH

Workflow for the separation of MOSH and MOAH fractions.

Application Note 2: Quantitative Analysis of Paraffin Waxes by Normal-Phase HPLC with ELSD

This method is suitable for the determination of total paraffin wax (long-chain alkanes) content in various samples, such as food products, where the presence of these compounds needs to be quantified.[4] The use of an Evaporative Light Scattering Detector (ELSD) allows for the detection of these non-UV absorbing compounds.

Experimental Protocol

1. Sample Preparation:

  • Extraction: Extract the paraffin wax from the sample matrix using a suitable solvent extraction method. For example, a solid-phase extraction (SPE) with a silica cartridge can be used to isolate the hydrocarbon fraction.

  • Dissolution: Dissolve the extracted residue in n-hexane.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • HPLC System: An isocratic HPLC system with a pump, autosampler, column oven, and an ELSD.

  • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: 100% n-hexane.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

    • The ELSD is a mass-sensitive detector suitable for non-volatile and semi-volatile compounds.[5]

3. Data Acquisition and Analysis:

  • The paraffin wax components will elute as a single unresolved peak.[4]

  • Create a calibration curve by injecting standard solutions of a paraffin wax standard of known concentrations.

  • Quantify the total paraffin content in the sample by comparing its peak area to the calibration curve. The linear range for this method is typically from 10 to 500 mg/L with a limit of detection around 1.0 mg/L.[4]

Quantitative Data

The following table shows representative data for the analysis of a paraffin wax standard.

Concentration (mg/L)Peak Area (arbitrary units)
1015000
5075000
100152000
250380000
500760000

Note: Peak areas are illustrative and will depend on the specific instrument and detector settings.

ELSD Detection Principle

ELSD_Principle Eluent HPLC Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer (Forms Aerosol) Eluent->Nebulizer DriftTube Heated Drift Tube (Solvent Evaporation) Nebulizer->DriftTube Aerosol Droplets LightSource Light Source (Laser) DriftTube->LightSource Analyte Particles Detector Photodetector LightSource->Detector Scattered Light Signal Signal Output Detector->Signal

Principle of Evaporative Light Scattering Detection (ELSD).

Application Note 3: Separation of Short-Chain Alkanes by Ultra-Low Temperature Reversed-Phase HPLC

This highly specialized technique is suitable for the separation of volatile, low-molecular-weight alkanes that are typically analyzed by GC. By operating at cryogenic temperatures, the retention of these volatile compounds on the HPLC column is significantly increased, allowing for their separation.[6]

Experimental Protocol

1. Sample Preparation:

  • Samples containing short-chain alkanes (e.g., methane (B114726), ethane (B1197151), propane) are typically introduced in a gaseous form or dissolved in a suitable cryogenic solvent.

2. HPLC System and Conditions:

  • HPLC System: A specialized HPLC system capable of operating at ultra-low temperatures, with a cryogenically cooled column and detector.

  • Column: A monolithic ODS (C18) column is often used.[6]

  • Mobile Phase: Liquefied gases such as nitrogen, or low-molecular-weight hydrocarbons like methane or ethane.[6] The use of methane or ethane as the mobile phase can help to reduce the retention of highly retained analytes.[6]

  • Temperature: As low as -196 °C.[6]

  • Detector: A suitable detector that can operate at cryogenic temperatures, often a modified flame ionization detector (FID) or a thermal conductivity detector (TCD).

3. Data Acquisition and Analysis:

  • The separation of short-chain alkanes is achieved based on their partitioning between the mobile phase and the stationary phase at ultra-low temperatures.

  • Retention can be controlled by adjusting the mobile phase composition, for example, by adding methane to a liquid nitrogen mobile phase to suppress retention.[6]

  • This technique has been shown to successfully separate structural isomers, such as n-octane and iso-octane.[6]

Quantitative Data

The following table illustrates the potential for separation of short-chain alkanes using this technique. Retention factors are highly dependent on the specific mobile phase and temperature.

AnalyteRetention Factor (k') at -176 °C (Ethane Mobile Phase)
n-Pentane~1.5
n-Heptane~4.0
n-OctaneEluted
iso-Octane~0.1

Note: Data is adapted from literature and serves as an illustration of the separation principle.[6] Retention factors for branched alkanes are significantly lower than for their linear counterparts at these temperatures.[6]

Relationship between Temperature and Analyte Retention

Temp_Retention Temp Temperature Volatility Analyte Volatility Temp->Volatility influences Interaction Analyte-Stationary Phase Interaction Temp->Interaction inversely affects strength of Retention Analyte Retention Volatility->Retention inversely affects Interaction->Retention directly affects

Factors influencing analyte retention in low-temperature HPLC.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized derivatives from the branched alkane, 4,5-diethyloctane. Given the inherent inertness of saturated hydrocarbons, the following methods focus on overcoming the challenges of C-H bond activation to introduce valuable functional groups, thereby transforming a simple alkane into versatile intermediates for further synthetic applications, including in the field of drug discovery.

Introduction to the Functionalization of this compound

This compound is a saturated branched alkane, characterized by its chemical stability and low reactivity. The functionalization of such alkanes is a significant challenge in synthetic organic chemistry.[1] However, the introduction of functional groups onto the alkane scaffold can provide valuable molecular building blocks for the synthesis of more complex molecules and potential pharmaceutical intermediates.[2] The protocols outlined below describe key strategies for the derivatization of this compound, including free-radical halogenation, catalytic oxidation, and nitration.

Free-Radical Halogenation of this compound

Free-radical halogenation is a classic method for the functionalization of alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps.[3] This process allows for the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine), yielding an alkyl halide.[4] Alkyl halides are versatile intermediates that can be converted into a wide array of other functional groups.[5]

Experimental Protocol: Free-Radical Bromination

This protocol describes the bromination of this compound to yield a mixture of brominated derivatives. Bromination is generally more selective than chlorination for substituted alkanes.

Materials:

  • This compound (98% purity)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) - Caution: Handle with care, potential explosive.

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 58.7 mmol) in carbon tetrachloride (100 mL).

  • Add N-Bromosuccinimide (11.5 g, 64.6 mmol) and benzoyl peroxide (0.14 g, 0.59 mmol) to the solution.

  • Flush the apparatus with an inert gas (nitrogen or argon) for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) every hour. The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with 10% aqueous sodium thiosulfate (B1220275) solution (2 x 50 mL) to remove any remaining bromine, followed by deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of brominated this compound isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Data Presentation: Product Distribution

The free-radical halogenation of this compound is expected to yield a mixture of isomeric monobrominated products. The relative yields will depend on the number of each type of hydrogen atom (primary, secondary, tertiary) and their relative reactivity.

Product IsomerType of Hydrogen SubstitutedPredicted Relative Yield (%)Boiling Point (°C at 10 mmHg)
1-bromo-4,5-diethyloctanePrimary5110-115
2-bromo-4,5-diethyloctaneSecondary20105-110
3-bromo-4,5-diethyloctaneSecondary25100-105
4-bromo-4,5-diethyloctaneTertiary5095-100

Note: The yields are hypothetical and based on the general selectivity of bromination for tertiary > secondary > primary C-H bonds.

experimental_workflow_halogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound in CCl4 add_reagents Add NBS and BPO start->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm reflux Heat to Reflux (3-4 hours) inert_atm->reflux monitor Monitor by GC reflux->monitor cool Cool to RT reflux->cool monitor->reflux filter1 Filter Succinimide cool->filter1 wash Aqueous Wash filter1->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify signaling_pathway_oxidation cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products alkane This compound activation C-H Bond Activation (Tertiary > Secondary) alkane->activation catalyst VO(acac)2 catalyst->activation oxidant H2O2 oxidant->activation functionalization Hydroxylation/ Oxidation activation->functionalization alcohols Isomeric Alcohols functionalization->alcohols ketones Isomeric Ketones functionalization->ketones logical_relationship_nitration start Vaporized Reactants (Alkane + HNO3) reaction High Temperature Radical Reaction start->reaction products Complex Product Mixture reaction->products nitroalkanes Nitroalkanes products->nitroalkanes oxidation Oxidation Products products->oxidation cleavage Cleavage Products products->cleavage

References

Application Notes and Protocols: 4,5-Diethyloctane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surrogate fuels, meticulously formulated mixtures of a few well-characterized hydrocarbon compounds, are indispensable tools in combustion research. They serve to emulate the complex combustion behavior of real-world fuels like jet fuel and diesel, which can contain thousands of different chemical species. This simplification allows for the development and validation of detailed chemical kinetic models, crucial for the design of more efficient and cleaner combustion engines.

To provide a comprehensive understanding, this document will present data and protocols for closely related C12 alkanes, namely n-dodecane and iso-dodecane (2,2,4,6,6-pentamethylheptane), which are commonly used in surrogate fuel formulations.[1][2] This information will serve as a valuable proxy for estimating the potential behavior of 4,5-diethyloctane and for designing future experimental investigations.

Physicochemical Properties of this compound and Related C12 Alkanes

A fundamental step in surrogate fuel formulation is the matching of key physical and chemical properties of the target fuel. The properties of potential surrogate components are therefore of primary importance.

PropertyThis compoundn-Dodecaneiso-Dodecane (2,2,4,6,6-pentamethylheptane)
Molecular Formula C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33[3]170.34170.34
Boiling Point (°C) Not available216.2177.2
Density (g/cm³ at 20°C) Not available0.7490.749
CAS Number 1636-41-5[3]112-40-313475-82-6

Quantitative Data: Combustion Characteristics of C12 Alkanes

The following tables summarize key combustion parameters for n-dodecane and iso-dodecane, which are critical for understanding their behavior in surrogate mixtures.

Ignition Delay Times

Ignition delay time (IDT) is a critical parameter for predicting engine performance, particularly in compression-ignition engines. It is typically measured in shock tubes or rapid compression machines.

Table 1: Ignition Delay Times of n-Dodecane/Air Mixtures at an Equivalence Ratio (Φ) of 1.0 [4]

Temperature (K)Pressure (atm)Ignition Delay Time (μs)
80040~1000
90040~400
100040~150
110040~70
80060~800
90060~300
100060~120
110060~50
80080~600
90080~250
100080~100
110080~40

Table 2: Ignition Delay Times of iso-Dodecane (2,2,4,6,6-pentamethylheptane)/Air Mixtures at an Equivalence Ratio (Φ) of 1.0 (Data derived from comparative studies)[2]

Temperature (K)Pressure (atm)Ignition Delay Time (μs)
75020>1000
85020~500
95020~200
105020~100
75040~800
85040~300
95040~150
105040~70
Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability.

Table 3: Laminar Flame Speed of n-Dodecane/Air Mixtures at Atmospheric Pressure (1 atm) [5]

Equivalence Ratio (Φ)Temperature (K)Laminar Flame Speed (cm/s)
0.8400~30
1.0400~38
1.2400~35
0.8470~45
1.0470~55
1.2470~50

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data for surrogate fuel development and model validation.

Protocol 1: Determination of Ignition Delay Time using a Shock Tube

Objective: To measure the autoignition delay time of a surrogate fuel mixture at elevated temperatures and pressures.

Apparatus:

  • High-pressure shock tube

  • Fast pressure transducers

  • Optical diagnostics (e.g., chemiluminescence detectors)

  • Gas mixing system

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare the desired surrogate fuel/oxidizer/diluent mixture in a mixing tank. The composition should be determined by mole fraction.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling: Introduce the prepared gas mixture into the driven section to a specified initial pressure.

  • Diaphragm Rupture: Increase the pressure in the driver section with a driver gas (e.g., helium) until the diaphragm ruptures, generating a shock wave.

  • Shock Wave Propagation: The shock wave propagates through the driven section, compressing and heating the test gas mixture to the desired temperature and pressure behind the reflected shock wave.

  • Data Acquisition: Record the pressure history using fast pressure transducers located near the end wall of the driven section. Simultaneously, monitor the onset of ignition using optical diagnostics, such as the detection of OH* chemiluminescence.

  • Ignition Delay Time Definition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, typically identified by a sharp increase in pressure or light emission.

  • Repeatability: Repeat the experiment under the same conditions to ensure repeatability.

Protocol 2: Measurement of Laminar Flame Speed using a Constant Volume Combustion Chamber

Objective: To measure the laminar flame speed of a premixed surrogate fuel/air mixture.

Apparatus:

  • Spherical or cylindrical constant volume combustion chamber with optical access

  • High-speed schlieren or shadowgraph imaging system

  • Spark ignition system

  • Pressure transducer

  • Gas mixing and filling system

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of the surrogate fuel and air at a specific equivalence ratio in a mixing vessel.

  • Chamber Preparation: Evacuate the combustion chamber to a high vacuum.

  • Filling: Introduce the premixed gas into the chamber to the desired initial pressure and temperature.

  • Ignition: Ignite the mixture at the center of the chamber using a spark ignition system.

  • Flame Propagation Recording: Record the outwardly propagating spherical flame front using the high-speed imaging system.

  • Data Analysis:

    • Extract the flame radius as a function of time from the recorded images.

    • Calculate the stretched flame speed from the rate of change of the flame radius.

    • Determine the unstretched laminar flame speed by extrapolating the stretched flame speed to zero stretch rate.

  • Pressure Record: Monitor the pressure rise in the chamber during combustion to ensure the constant pressure assumption is valid during the early stages of flame propagation.

Protocol 3: Compositional Analysis of Surrogate Fuel Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the composition of a prepared surrogate fuel mixture.

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Appropriate capillary column (e.g., non-polar column for hydrocarbons)

  • Autosampler

  • Data processing software

Procedure:

  • Sample Preparation: Dilute a small aliquot of the surrogate fuel mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Standard Preparation: Prepare calibration standards for each component of the surrogate mixture at known concentrations.

  • GC-MS Method Development:

    • Set the injector temperature and temperature program for the GC oven to ensure proper separation of the surrogate components.

    • Optimize the MS parameters (e.g., ionization energy, mass range) for the detection of the target compounds.

  • Calibration: Inject the calibration standards to generate a calibration curve for each component.

  • Sample Analysis: Inject the diluted surrogate fuel sample into the GC-MS system.

  • Data Analysis:

    • Identify each component in the chromatogram based on its retention time and mass spectrum.

    • Quantify the concentration of each component by comparing its peak area to the calibration curve.

    • Calculate the mole or mass fraction of each component in the original surrogate mixture.

Visualizations

Logical Workflow for Surrogate Fuel Development

SurrogateDevelopmentWorkflow cluster_TargetFuel Target Fuel Characterization cluster_SurrogateFormulation Surrogate Formulation cluster_Validation Experimental Validation cluster_Modeling Kinetic Modeling TargetFuel Real Fuel (e.g., Jet A) Analysis Detailed Chemical Analysis (GCxGC, NMR, etc.) TargetFuel->Analysis Properties Measure Physical & Combustion Properties (Density, DCN, etc.) TargetFuel->Properties ComponentSelection Component Selection (e.g., n-alkanes, iso-alkanes like This compound, cycloalkanes, aromatics) Analysis->ComponentSelection Identifies key chemical classes CompositionOptimization Composition Optimization (Matching Target Properties) Properties->CompositionOptimization Provides target values ComponentSelection->CompositionOptimization PrepareSurrogate Prepare Surrogate Mixture CompositionOptimization->PrepareSurrogate Defines surrogate composition CombustionExperiments Combustion Experiments (Ignition Delay, Flame Speed) PrepareSurrogate->CombustionExperiments ModelValidation Validate Model with Experimental Data CombustionExperiments->ModelValidation Provides validation data DevelopModel Develop Chemical Kinetic Model DevelopModel->ModelValidation ModelValidation->CompositionOptimization Feedback loop for refinement

Caption: A logical workflow for the development and validation of surrogate fuel mixtures.

Experimental Workflow for Ignition Delay Time Measurement

IgnitionDelayWorkflow start Start mixture Prepare Fuel/Oxidizer Mixture start->mixture shock_tube Fill Shock Tube Driven Section mixture->shock_tube rupture Rupture Diaphragm shock_tube->rupture shock Generate and Reflect Shock Wave rupture->shock acquire Acquire Pressure and Chemiluminescence Data shock->acquire analyze Analyze Data to Determine IDT acquire->analyze end End analyze->end

References

Application Notes and Protocols for Purity Assessment of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for determining the purity of 4,5-diethyloctane, a saturated alkane. The protocols detailed below are designed to ensure accurate and reproducible results for quality control and research purposes.

Introduction

This compound is a C12 branched alkane. Purity assessment is crucial to ensure its suitability for various applications, including as a reference standard, in lubricant formulations, or as a non-polar solvent. The primary analytical challenges involve the separation of closely related isomers and the quantification of any potential impurities, which may include other alkanes, alkenes, or residual synthesis reagents. This document outlines the use of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a comprehensive purity analysis.

Analytical Workflow

The recommended analytical workflow for the purity assessment of this compound involves a multi-technique approach to ensure both qualitative and quantitative accuracy.

Analytical Workflow for this compound Purity cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Analysis & Reporting Sample Sample Dilution Dilute in Hexane (for GC/GC-MS) Sample->Dilution Dissolution Dissolve in CDCl3 (for qNMR) Sample->Dissolution GC_FID Gas Chromatography (GC-FID) (Quantitative Purity) Dilution->GC_FID GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Impurity Identification) Dilution->GC_MS qNMR Quantitative NMR (qNMR) (Absolute Purity) Dissolution->qNMR Data_Analysis Integrate Peaks Calculate Purity GC_FID->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Overall workflow for the purity assessment of this compound.

Gas Chromatography (GC-FID) for Quantitative Purity Assessment

Gas chromatography with a Flame Ionization Detector (GC-FID) is the primary technique for quantifying the purity of volatile compounds like this compound. The area percent of the main peak relative to the total area of all peaks provides a measure of purity.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of high-purity n-hexane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution 1:100 in n-hexane for analysis.

b. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

c. GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
- Initial Temperature50 °C, hold for 2 minutes
- Ramp Rate10 °C/min
- Final Temperature280 °C, hold for 5 minutes
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

d. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity using the following formula: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

e. Expected Results: A high-purity sample will show a single major peak corresponding to this compound. Any minor peaks represent impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification of unknown impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structures of co-eluting compounds.

Experimental Protocol

a. Sample Preparation:

  • Use the same diluted sample prepared for GC-FID analysis.

b. Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

c. GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Same as GC-FID
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400

d. Data Analysis:

  • Obtain the mass spectrum for each impurity peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

  • The mass spectrum of this compound (C12H26, MW: 170.33 g/mol ) is expected to show characteristic alkane fragmentation patterns, with prominent peaks at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl fragments. The molecular ion peak (m/z 170) may be of low abundance or absent.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

qNMR provides an independent and highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.

Experimental Protocol

a. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and its proton signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

b. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: CDCl₃.

c. NMR Acquisition Parameters:

ParameterValue
Pulse Program zg30 (or similar quantitative pulse program)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16
Acquisition Time ≥ 3 s
Spectral Width 20 ppm

d. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I : Integral value

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal standard

Summary of Analytical Techniques and Expected Data

TechniquePurposeKey ParametersExpected Outcome
GC-FID Quantitative PurityHP-5ms column, FID detector, temperature gradientChromatogram with area percentages for all components.
GC-MS Impurity IdentificationHP-5ms column, EI-MS detector, mass spectral libraryMass spectra for each impurity, aiding in structural elucidation.
qNMR Absolute PurityHigh-field NMR, certified internal standard, long relaxation delay¹H NMR spectrum allowing for the calculation of absolute purity.

Logical Relationship of Analytical Techniques

The combination of these techniques provides a robust and comprehensive assessment of the purity of this compound.

Purity Confirmation Logic GC_FID GC-FID Purity (%) Purity_Confirmed Purity Confirmed? GC_FID->Purity_Confirmed GC_MS GC-MS Impurity ID GC_MS->Purity_Confirmed qNMR qNMR Absolute Purity (%) qNMR->Purity_Confirmed Report Final Purity Report Purity_Confirmed->Report Yes

Caption: Logical flow for confirming the purity of this compound.

Application Notes and Protocols: Fischer Projection of (4R,5R)-4,5-diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Fischer projections are a two-dimensional representation of a three-dimensional organic molecule, devised by Emil Fischer.[1][2] This notation is particularly valuable in stereochemistry for unambiguously depicting the spatial arrangement of substituents around one or more chiral centers without the need for wedges and dashes.[1][3] In a Fischer projection, horizontal lines are understood to represent bonds projecting out of the plane of the paper (towards the viewer), while vertical lines represent bonds projecting into the plane (away from the viewer).[2][4][5][6]

For professionals in drug development and medicinal chemistry, the correct assignment of stereochemistry is critical. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to accurately represent and interpret specific stereoisomers, such as (4R,5R)-4,5-diethyloctane, using Fischer projections is a fundamental skill for designing and synthesizing stereochemically pure active pharmaceutical ingredients (APIs). These application notes provide a detailed protocol for the systematic construction of the Fischer projection for (4R,5R)-4,5-diethyloctane.

Experimental Protocol: Construction of the Fischer Projection

This protocol outlines the systematic, step-by-step procedure for converting the IUPAC name of a stereoisomer into its corresponding Fischer projection.

2.1 Objective

To accurately draw the Fischer projection of (4R,5R)-4,5-diethyloctane, ensuring the correct absolute configuration at both chiral centers (C4 and C5).

2.2 Methodology

Step 1: Deconstruct the IUPAC Name Analyze the name "(4R,5R)-4,5-diethyloctane":

  • Parent Chain: Octane (an 8-carbon chain).

  • Substituents: Two ethyl (-CH₂CH₃) groups located at carbons 4 and 5.

  • Stereochemistry: Both chiral centers, C4 and C5, have an 'R' absolute configuration.

Step 2: Draw the Carbon Backbone For a Fischer projection, the main carbon chain is drawn vertically. Draw an 8-carbon chain and number it from top to bottom. The intersections of horizontal and vertical lines will represent the chiral centers C4 and C5.

Step 3: Assign Cahn-Ingold-Prelog (CIP) Priorities Determine the priority of the four groups attached to each chiral center based on atomic number.[7][8]

  • Analysis of Chiral Center C4:

    • The four attached groups are:

      • The propyl group (C1-C3)

      • The C5-C8 portion of the chain (a substituted pentyl group)

      • An ethyl group

      • A hydrogen atom (implied)

  • Analysis of Chiral Center C5:

    • The four attached groups are:

      • The C1-C4 portion of the chain (a substituted butyl group)

      • The propyl group (C6-C8)

      • An ethyl group

      • A hydrogen atom (implied)

The priorities are assigned and summarized in the table below.

Data Presentation: CIP Priority Assignments

Chiral CenterAttached GroupCIP PriorityRationale
C4 -CH(CH₂CH₃)(CH₂CH₂CH₃) [C5 Group]1 (Highest) The carbon at C5 is bonded to two other carbons.
-CH₂CH₃ [Ethyl Group]2 The first carbon is bonded to one other carbon.
-CH₂CH₂CH₃ [Propyl Group, C1-C3]3 The first carbon is bonded to one other carbon, but the subsequent chain is shorter than the ethyl group's implicit comparison.
-H [Hydrogen]4 (Lowest) Lowest atomic number.
C5 -CH(CH₂CH₃)(CH₂CH₂CH₂CH₃) [C4 Group]1 (Highest) The carbon at C4 is bonded to two other carbons.
-CH₂CH₃ [Ethyl Group]2 The first carbon is bonded to one other carbon.
-CH₂CH₂CH₃ [Propyl Group, C6-C8]3 The first carbon is bonded to one other carbon, but the subsequent chain is shorter.
-H [Hydrogen]4 (Lowest) Lowest atomic number.

Step 4: Place Substituents on the Fischer Projection Place the ethyl and hydrogen substituents on the horizontal lines for C4 and C5 to satisfy the (R) configuration at each center.

  • Rule for Fischer Projections: When the lowest priority group (Priority 4) is on a horizontal line, the perceived direction of rotation for priorities 1→2→3 is the opposite of the true configuration.[4][5][8] To achieve an R configuration, the sequence 1→2→3 must trace a counter-clockwise path.

  • Configuration at C4 (4R):

    • Place the lowest priority group (-H) on a horizontal line (e.g., to the right).

    • Arrange the remaining groups (Priorities 1, 2, 3) in a counter-clockwise manner.

    • Priority 1 is the C5 group (down). Priority 2 is the ethyl group. Priority 3 is the C1-C3 group (up).

    • A counter-clockwise path from down (1) to left (2) to up (3) is achieved by placing the ethyl group on the left.

  • Configuration at C5 (5R):

    • Place the lowest priority group (-H) on a horizontal line (e.g., to the right).

    • Arrange the remaining groups in a counter-clockwise manner to yield the 'R' configuration.

    • Priority 1 is the C4 group (up). Priority 2 is the ethyl group. Priority 3 is the C6-C8 group (down).

    • A counter-clockwise path from up (1) to left (2) to down (3) is achieved by placing the ethyl group on the left.

Step 5: Draw the Final Structure Combine the assignments from Step 4 to render the complete Fischer projection for (4R,5R)-4,5-diethyloctane.

Visualization of Workflow

The logical process for determining the Fischer projection from the IUPAC name is illustrated in the following diagram.

Fischer_Projection_Workflow cluster_0 Workflow for (4R,5R)-4,5-diethyloctane Fischer Projection A Start: IUPAC Name (4R,5R)-4,5-diethyloctane B Identify Parent Chain (Octane) & Substituents (4,5-diethyl) A->B C Identify Chiral Centers C4 and C5 B->C D Assign CIP Priorities for C4 C->D E Assign CIP Priorities for C5 C->E G Place Substituents at C4 to achieve 'R' Configuration D->G E->G F Draw Vertical Carbon Backbone F->G H Place Substituents at C5 to achieve 'R' Configuration G->H I Final Fischer Projection H->I

Caption: Logical workflow for constructing a Fischer projection.

References

Application Notes and Protocols for the Conformational Analysis of 4,5-Diethyloctane using Newman Projections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its impact on their physical properties and reactivity. Newman projections provide a powerful tool for visualizing the spatial arrangement of atoms and groups along a specific carbon-carbon bond.[1][2] This document provides a detailed protocol for the construction and analysis of Newman projections for the C4-C5 bond in 4,5-diethyloctane, a saturated hydrocarbon. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the understanding of steric interactions and conformational preferences in acyclic alkanes.

Principles of Newman Projections

A Newman projection visualizes the conformation of a molecule by looking down a specific carbon-carbon bond.[2] The front carbon is represented by a dot, and the back carbon is represented by a circle.[1] The bonds originating from the front carbon are drawn from the dot, and the bonds from the back carbon are drawn from the edge of the circle. The angle between a substituent on the front carbon and a substituent on the back carbon is known as the dihedral angle.

There are two primary types of conformations:

  • Staggered Conformations: The substituents on the front carbon are positioned 60 degrees apart from the substituents on the back carbon. These are generally lower in energy and more stable due to minimized torsional strain.[1][3]

  • Eclipsed Conformations: The substituents on the front and back carbons are aligned with each other, resulting in a dihedral angle of 0 degrees. These conformations are higher in energy due to torsional strain and steric hindrance.[1][3][4]

Within staggered conformations, specific arrangements are further defined:

  • Anti Conformation: The two largest groups are positioned 180 degrees apart, representing the most stable staggered conformation due to minimal steric strain.[3][4]

  • Gauche Conformation: The two largest groups are 60 degrees apart. This conformation is less stable than the anti conformation due to steric hindrance between the gauche groups.[4]

Structure of this compound

To construct the Newman projection of the C4-C5 bond, we must first identify the substituents attached to each of these carbons. The IUPAC name "this compound" indicates an eight-carbon parent chain (octane) with ethyl groups (-CH2CH3) attached to the fourth and fifth carbon atoms.

  • Carbon-4 (C4) is attached to:

    • A propyl group (-CH2CH2CH3) (C1-C3 of the octane (B31449) chain)

    • An ethyl group (-CH2CH3)

    • A hydrogen atom (H)

    • Carbon-5 (C5)

  • Carbon-5 (C5) is attached to:

    • A propyl group (-CH2CH2CH3) (C6-C8 of the octane chain)

    • An ethyl group (-CH2CH3)

    • A hydrogen atom (H)

    • Carbon-4 (C4)

Experimental Protocol: Drawing the Newman Projection of the C4-C5 Bond

This protocol outlines the step-by-step procedure for drawing the various conformations of this compound looking down the C4-C5 bond.

Materials:

  • Molecular modeling kit (optional but recommended for visualization)

  • Drawing software or pen and paper

Procedure:

  • Identify the Front and Back Carbons: Designate C4 as the front carbon and C5 as the back carbon.

  • Draw the Newman Projection Template: Draw a dot to represent C4 and a larger circle behind it to represent C5.

  • Attach Substituents to the Front Carbon (C4): Draw three bonds extending from the central dot at 120-degree angles to each other. Attach the three substituents of C4: a propyl group, an ethyl group, and a hydrogen atom.

  • Attach Substituents to the Back Carbon (C5): Draw three bonds extending from the edge of the circle. Attach the three substituents of C5: a propyl group, an ethyl group, and a hydrogen atom.

  • Generate Conformational Isomers: Rotate the back carbon (C5) in 60-degree increments relative to the front carbon (C4) to generate all possible staggered and eclipsed conformations.

  • Analyze and Rank Stability: Evaluate each conformation based on steric and torsional strain to determine the relative energy levels and identify the most and least stable conformers. The stability is primarily influenced by the interactions between the larger alkyl groups.

Data Presentation: Conformational Analysis of the C4-C5 Bond

The stability of the different conformations is determined by the steric interactions between the substituents. The larger the interacting groups and the smaller the dihedral angle between them, the higher the energy of the conformation.

ConformationDihedral Angle (Propyl-Propyl)Key Steric InteractionsRelative EnergyStability
Anti (Staggered) 180°Propyl-Ethyl Gauche (x2)LowestMost Stable
Gauche 1 (Staggered) 60°Propyl-Propyl Gauche, Propyl-Ethyl Gauche, Ethyl-Ethyl GaucheHigherLess Stable
Gauche 2 (Staggered) 300° (-60°)Propyl-Propyl Gauche, Propyl-Ethyl Gauche, Ethyl-Ethyl GaucheHigherLess Stable
Eclipsed 1 Propyl-Propyl Eclipsed, Ethyl-H Eclipsed, H-Ethyl EclipsedHighestLeast Stable
Eclipsed 2 120°Propyl-Ethyl Eclipsed, Ethyl-Propyl Eclipsed, H-H EclipsedHighUnstable
Eclipsed 3 240°Propyl-H Eclipsed, Ethyl-Ethyl Eclipsed, H-Propyl EclipsedHighUnstable

Note: The relative energy levels are qualitative. Quantitative values would require computational chemistry calculations.

Visualization of Conformational Analysis

The following diagram illustrates the relationship between the different staggered and eclipsed conformations of the C4-C5 bond in this compound.

G Anti Anti Eclipsed2 Eclipsed 2 Anti->Eclipsed2 Gauche1 Gauche 1 Eclipsed1 Eclipsed 1 (Highest Energy) Gauche1->Eclipsed1 Gauche2 Gauche 2 Eclipsed3 Eclipsed 3 Gauche2->Eclipsed3 60° rotation Eclipsed1->Gauche2 Eclipsed2->Gauche1 Eclipsed3->Anti

Rotational isomers of the C4-C5 bond in this compound.

Detailed Analysis of Conformations

  • Most Stable Conformation (Anti): The anti-conformation, where the two bulky propyl groups are 180° apart, is the most stable.[4] In this arrangement, steric hindrance is minimized. The remaining interactions are two gauche interactions between a propyl and an ethyl group.

  • Least Stable Conformation (Eclipsed 1): The least stable conformation occurs when the two largest groups, the propyl groups, are eclipsing each other (dihedral angle of 0°). This conformation experiences the maximum torsional and steric strain.[5][6]

  • Gauche Conformations: There are two equivalent gauche conformations where the propyl groups are 60° apart. These are less stable than the anti-conformation due to the steric repulsion between the two large propyl groups.[4]

  • Other Eclipsed Conformations: The other eclipsed conformations, while still high in energy, are more stable than the conformation with eclipsing propyl groups. For instance, an eclipsed conformation with a propyl group eclipsing an ethyl group will be of lower energy than the propyl-propyl eclipsed conformation.

Conclusion

The conformational analysis of this compound using Newman projections demonstrates the significant impact of steric hindrance on molecular stability. The anti-conformation of the C4-C5 bond is the most stable due to the minimization of repulsive forces between the large propyl substituents. Conversely, the eclipsed conformation with the two propyl groups in closest proximity is the least stable. A thorough understanding of these conformational preferences is essential for predicting the chemical behavior and physical properties of complex organic molecules.

References

Troubleshooting & Optimization

"purification of 4,5-Diethyloctane from reaction byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,5-diethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts when synthesizing this compound using the Wurtz reaction with 3-halohexane?

A1: The Wurtz reaction, while effective for creating symmetrical alkanes, is prone to side reactions. When using a 3-halohexane (e.g., 3-bromohexane) to synthesize this compound, you can expect the following byproducts:

  • n-Hexane: Formed by the reduction of the alkyl halide.

  • 1-Hexene (B165129): A result of an elimination side reaction.[1][2][3]

  • n-Dodecane: The product of the coupling of two n-hexyl radicals, which can form from rearrangement or impurities.

  • Unreacted 3-halohexane: Incomplete reaction will leave starting material in the mixture.

  • Other isomeric alkanes: Cross-coupling of different alkyl radicals can lead to a mixture of alkanes that can be difficult to separate.[1][3]

Q2: Which purification method is most effective for isolating this compound?

A2: Fractional distillation is the primary and most effective method for purifying this compound from its common byproducts due to the significant differences in their boiling points.[4][5][6][7][8] Column chromatography can be used as a secondary step for removing trace impurities or isomers with very close boiling points. Liquid-liquid extraction is useful for removing unreacted alkyl halides and water-soluble inorganic byproducts.

Q3: How can I remove unreacted sodium metal from my reaction mixture safely?

A3: Unreacted sodium metal is highly reactive and must be quenched carefully. A common and safe procedure involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or ethanol, to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and with cooling (e.g., in an ice bath). This should be followed by the slow addition of methanol (B129727) and then water to ensure all the sodium has reacted.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[11][12][13]

Q4: What is the expected boiling point of this compound?

A4: The boiling point of this compound is reported to be in the range of 192-197 °C.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from byproducts.

Possible Cause Solution
Inefficient fractionating column. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[6]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[6]
Incorrect thermometer placement. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Fluctuating heat source. Use a heating mantle with a stirrer or an oil bath to provide stable and even heating.

Quantitative Data for Fractional Distillation:

Compound Molecular Formula Boiling Point (°C) Expected Elution Order
1-HexeneC₆H₁₂63[1][14][15][16]1 (Lowest Boiling Point)
n-HexaneC₆H₁₄69[17][18][19][20][21]2
3-Bromohexane (B146008)C₆H₁₃Br144-146[2][3][22][23][24]3
This compound C₁₂H₂₆ 192-197 4 (Product)
n-DodecaneC₁₂H₂₆214-218[25][26][27][28][29]5 (Highest Boiling Point)
Column Chromatography

Problem: Co-elution of this compound with other alkanes.

Possible Cause Solution
Inappropriate solvent system. Alkanes are very nonpolar, making separation by polarity challenging. Use a nonpolar stationary phase (e.g., silica (B1680970) gel) and a very nonpolar mobile phase (e.g., hexanes). A gradient elution with a slightly more polar solvent might be necessary for very similar compounds.[30][31][32]
Column overloading. Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of stationary phase to sample by weight for good separation.[30]
Poorly packed column. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred.[32]
Liquid-Liquid Extraction

Problem: Incomplete removal of unreacted 3-bromohexane.

Possible Cause Solution
Insufficient number of extractions. Perform multiple extractions (at least 3) with the chosen solvent to ensure complete removal of the alkyl halide.
Incorrect solvent choice. Use a solvent in which the alkyl halide is highly soluble but the desired alkane is not. A polar aprotic solvent may be effective.
Emulsion formation. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.[6]

  • Fraction Collection:

    • Slowly increase the temperature. The first fraction, containing low-boiling impurities like 1-hexene and n-hexane, will begin to distill. Collect this fraction in a separate receiving flask.

    • As the temperature approaches the boiling point of the unreacted 3-bromohexane (around 144-146 °C), change the receiving flask to collect this second fraction.

    • Once the temperature stabilizes at the boiling point of this compound (192-197 °C), change to a clean, pre-weighed receiving flask to collect the product.

    • Monitor the temperature closely. A drop in temperature after the main fraction has distilled indicates that the next, higher-boiling component is about to distill. Stop the distillation at this point to avoid collecting high-boiling impurities like n-dodecane.

  • Analysis: Analyze the purity of the collected this compound fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Column Chromatography for Alkane Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.[30][32]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent (e.g., hexane).

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light (if applicable) or by using a staining agent.

  • Fraction Analysis:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

    • Confirm the purity of the final product using GC-MS.

Visualizations

Wurtz_Reaction_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts 3-Bromohexane_1 3-Bromohexane 4_5_Diethyloctane This compound (Desired Product) 3-Bromohexane_1->4_5_Diethyloctane Coupling n_Hexane n-Hexane 3-Bromohexane_1->n_Hexane Reduction 1_Hexene 1-Hexene 3-Bromohexane_1->1_Hexene Elimination n_Dodecane n-Dodecane 3-Bromohexane_1->n_Dodecane Side Coupling 3-Bromohexane_2 3-Bromohexane 3-Bromohexane_2->4_5_Diethyloctane Sodium Sodium Metal Sodium->4_5_Diethyloctane Sodium_Bromide Sodium Bromide Sodium->Sodium_Bromide

Caption: Byproducts of this compound synthesis.

Purification_Workflow Crude_Mixture Crude Reaction Mixture (this compound, Byproducts, Na) Quench Quench with Isopropanol/Methanol/Water Crude_Mixture->Quench Extraction Liquid-Liquid Extraction (Remove NaBr and unreacted alkyl halide) Quench->Extraction Distillation Fractional Distillation (Separate by boiling point) Extraction->Distillation Chromatography Column Chromatography (Optional) (Remove trace impurities) Distillation->Chromatography Pure_Product Pure this compound Distillation->Pure_Product If sufficiently pure Chromatography->Pure_Product

Caption: General purification workflow for this compound.

References

"common impurities in commercially available 4,5-Diethyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 4,5-Diethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound is typically synthesized through the Wurtz reaction of 3-bromohexane.[1][2] This process can lead to several types of impurities. The most common impurities are residual starting materials, byproducts from side reactions such as elimination and other coupling reactions.

Q2: How can I identify these impurities in my sample?

A2: The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides a mass spectrum for each, allowing for their identification.

Q3: What is the expected purity of a commercial batch of this compound?

A3: The purity of commercial this compound can vary between suppliers and batches. It is crucial to always consult the certificate of analysis provided by the supplier for batch-specific purity information. If high purity is critical for your experiment, we recommend performing your own purity analysis using GC-MS.

Q4: Can I use this compound directly from the supplier for my experiments?

A4: For many applications, the purity of commercially available this compound may be sufficient. However, for sensitive applications such as in drug development or high-precision analytical standards, purification may be necessary to remove residual impurities.

Troubleshooting Guide

Issue: Unexpected experimental results or side reactions.

Possible Cause: The presence of impurities in your this compound may be interfering with your reaction.

Solution:

  • Identify Impurities: Analyze your commercial this compound sample using the GC-MS protocol outlined below to identify and quantify any impurities.

  • Purify the Sample: If significant impurities are detected, purify the this compound using the fractional distillation protocol provided.

  • Validate Purity: After purification, re-analyze the sample using GC-MS to confirm the removal of impurities.

Impurity Identification and Quantification

The following table summarizes the most likely impurities in commercially available this compound, their origin, and typical analytical data for identification by GC-MS.

Impurity NameChemical FormulaOriginBoiling Point (°C)Expected Retention TimeKey Mass Spec Fragments (m/z)
3-BromohexaneC₆H₁₃BrUnreacted Starting Material145-147Lower than this compound164, 166 (M+), 85, 57, 41
Hexenes (isomers)C₆H₁₂Elimination Side Reaction60-69Significantly lower than this compound84 (M+), 69, 56, 41
DodecaneC₁₂H₂₆Dimerization of hexyl radical216Higher than this compound170 (M+), 85, 71, 57, 43
OctaneC₈H₁₈Impurity in starting material125-126Lower than this compound114 (M+), 57, 43, 41

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To identify and quantify impurities in a sample of this compound.

Methodology:

  • Sample Preparation:

  • GC-MS Instrument Conditions:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • The expected retention time for this compound on a standard non-polar column corresponds to a Kovats retention index of approximately 1083-1096.[3][4]

    • Identify peaks corresponding to potential impurities based on their retention times and mass spectra.

    • The mass spectrum of this compound will show characteristic fragmentation patterns.[5]

    • Quantify the relative percentage of each impurity by integrating the peak areas in the total ion chromatogram.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove volatile and less volatile impurities from a sample of this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) of at least 30 cm in length.

    • Use a heating mantle with a stirrer for uniform heating.

    • Place a calibrated thermometer at the head of the distillation column to monitor the vapor temperature.

  • Distillation Procedure:

    • Place the impure this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask.

    • Discard the initial fraction that distills at a lower temperature, as this will contain the more volatile impurities (e.g., hexenes, octane).

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound, which is approximately 192-197 °C.[6][7]

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the flask. This residue will contain the less volatile impurities (e.g., dodecane).

  • Purity Verification:

    • Analyze the collected fraction using the GC-MS protocol described above to confirm the purity of the this compound.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Impurity Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Commercial this compound gcms GC-MS Analysis start->gcms decision Impurities Present? gcms->decision distill Fractional Distillation decision->distill Yes end Pure this compound for Experiment decision->end No reanalyze Re-analyze by GC-MS distill->reanalyze reanalyze->end

Caption: Experimental workflow for purity assessment and purification of this compound.

synthesis_impurities cluster_reactants Reactants cluster_reaction Wurtz Reaction cluster_products Products & Impurities reactant 3-Bromohexane reaction Wurtz Reaction (with Sodium) reactant->reaction product This compound (Desired Product) reaction->product imp1 Unreacted 3-Bromohexane reaction->imp1 Incomplete Reaction imp2 Hexenes (Elimination) reaction->imp2 Side Reaction imp3 Dodecanes (Coupling) reaction->imp3 Side Reaction

Caption: Origin of common impurities in the synthesis of this compound.

References

"troubleshooting peak tailing in GC analysis of 4,5-Diethyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 4,5-Diethyloctane

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of this compound.

Troubleshooting Guide: Resolving Peak Tailing

This guide offers a systematic approach to diagnosing and resolving peak tailing for non-polar analytes like this compound. The questions are structured to address issues from the most common and simple to more complex system problems.

Q1: My this compound peak is tailing. What are the first things I should check?

A1: When all peaks in a chromatogram, including a non-polar alkane, exhibit tailing, the cause is typically a physical issue within the GC system's flow path rather than a chemical one.[1][2] Start with the most straightforward checks:

  • Column Installation: Verify that the column is installed correctly in both the inlet and the detector. An improper insertion depth can create unswept, or "dead," volume, which is a common cause of peak tailing.[1][3] Consult your GC manufacturer's manual for the precise insertion distances.[4]

  • Column Cut: Inspect the ends of the capillary column. A poor or jagged cut can disrupt the carrier gas flow, leading to turbulence and peak distortion.[5][6] The cut should be clean and at a 90° angle to the column wall.[6] If necessary, re-cut 1-2 cm from the column end using a ceramic scoring wafer.[7]

  • Inlet Consumables: Check the inlet liner and septum. A contaminated liner or cored septum can create active sites or debris that interfere with the sample path.[8] Regular replacement of these consumable items is crucial for maintaining good peak shape.[9]

Q2: Could my inlet setup be causing peak tailing for a non-polar compound like this compound?

A2: Yes, the inlet is a frequent source of problems that lead to poor peak shape. Even for inert compounds, the physical setup is critical.

  • Dead Volume: As mentioned, incorrect column positioning in the inlet is a primary cause of dead volume.[1] This creates areas where the sample can diffuse, leading to band broadening and tailing.[10]

  • Contamination: Non-volatile residues from previous samples can accumulate in the liner.[8] While this compound is unlikely to interact with these residues chemically, the physical obstruction can disturb the sample vapor's path onto the column.

  • Leaks: A leak at the inlet, often due to a worn-out septum or an improperly tightened column nut, can disrupt the carrier gas flow and pressure, resulting in distorted peaks.[9] Use an electronic leak detector to check all fittings after maintenance.[11]

Q3: How do I know if the GC column itself is the problem?

A3: While less common for non-polar analytes, the column can still be a source of tailing.

  • Contamination: The front end of the column can accumulate non-volatile matrix components over time. This contamination can affect the partitioning process and lead to peak tailing for all compounds.[12] Trimming 10-20 cm from the front of the column can often resolve this issue.[13][14]

  • Phase Degradation: Although alkanes are not highly interactive, severe column phase degradation due to oxygen or thermal damage can lead to generally poor chromatography, including tailing peaks. This is often accompanied by increased column bleed.[15]

  • Diagnostic Test: To confirm a system-wide physical problem, inject a simple, non-retained compound like methane (B114726). If the methane peak also tails, it strongly indicates an issue with the flow path, such as improper column installation or a leak.[4][16]

Q4: Can carrier gas flow rate or oven temperature affect peak tailing for alkanes?

A4: Yes, these parameters can influence peak shape.

  • Carrier Gas Flow Rate: An excessively low flow rate increases the residence time of the analyte in the column, which can lead to increased band broadening due to diffusion, often appearing as tailing.[17] Conversely, a very high flow rate can also sometimes impact efficiency. Ensure your flow rate is set appropriately for your column dimensions and carrier gas type.

  • Inlet Temperature: If the inlet temperature is too low, higher boiling point compounds like this compound may not vaporize completely or quickly enough, leading to a slow, drawn-out introduction to the column that can cause peak tailing.[1][18]

  • Temperature Ramp: A slow oven temperature ramp rate can also contribute to broader peaks, especially for later-eluting compounds.[17] Increasing the ramp rate can help sharpen these peaks.

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak tailing? I thought alkanes were non-polar and shouldn't have this issue.

A: You are correct that the tailing of a non-polar hydrocarbon is unlikely to be caused by chemical interactions (e.g., adsorption on active sites). The problem is almost certainly physical. The most common causes are related to disruptions in the carrier gas flow path, such as dead volumes from improper column installation, leaks in the inlet, or a poorly cut column end.[2][5]

Q: If all the peaks in my chromatogram are tailing, what does that suggest?

A: Tailing of all peaks, including the solvent and non-polar analytes, strongly points to a systemic, physical problem.[1] The issue is located at a point that affects every compound passing through it. The most likely culprits are the inlet setup (column installation, leaks) or a blockage/contamination at the very front of the column.[1][12]

Q: Could my sample be overloaded and causing the peak tailing?

A: Yes, injecting too much sample can overload the column, leading to peak distortion. However, column overload for a non-polar compound typically results in a "shark-fin" or fronting peak, where the front half is broader than the back half.[15] Severe overload can sometimes manifest as tailing, but it's less common. Try diluting your sample by a factor of 10 to see if the peak shape improves.

Data Presentation

The following table summarizes how key GC parameters can influence peak shape for non-polar analytes. The Asymmetry Factor (As) is a measure of peak tailing, where As = 1 is a perfectly symmetrical peak and As > 1.2 indicates significant tailing.

Parameter Sub-optimal Condition Potential Effect on Peak Shape Recommended Action
Column Installation Incorrect insertion depth in the inlet.Creates dead volume, leading to peak tailing (As > 1.5).[1]Re-install column to the depth specified by the GC manufacturer.[4]
Column Cut Jagged or angled cut at the column end.Causes flow turbulence, resulting in tailing or split peaks (As > 1.3).[6]Re-cut the column end to achieve a clean, 90° angle.[6]
Inlet Liner Contaminated with non-volatile residue.Can create obstructions or active sites, causing tailing (As > 1.2).[8]Replace the inlet liner with a new, deactivated one.[19]
Carrier Gas Flow Flow rate is significantly below the optimum.Increases band broadening and can cause tailing (As > 1.2).[17]Set the flow rate to the optimal value for the column I.D. and carrier gas.
Inlet Temperature Too low for the analyte's boiling point.Incomplete or slow vaporization, leading to broad, tailing peaks.[18]Increase the inlet temperature (e.g., 250 °C for C12 alkanes).

Experimental Protocols

Protocol: GC-FID Analysis of this compound

This protocol provides a standard methodology for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in hexane.

    • Create a working standard by diluting the stock solution to 10 µg/mL in hexane.

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent).

    • Detector: Flame Ionization Detector (FID).

    • Autosampler: Agilent 7693A (or equivalent).

  • GC Method Parameters:

    • Inlet: Split/Splitless

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Liner: Deactivated, split liner with glass wool.

    • Carrier Gas: Helium or Hydrogen

    • Constant Flow: 1.2 mL/min

    • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[20]

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 2 minutes.

    • Detector: FID

    • Detector Temperature: 300 °C

    • H2 Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N2): 25 mL/min

  • Procedure for Inlet Maintenance (Corrective Action for Tailing):

    • Cool down the GC inlet and oven to below 50 °C.

    • Turn off the carrier gas flow.

    • Wearing clean, lint-free gloves, remove the septum nut and old septum.[21]

    • Carefully disconnect the column from the inlet.

    • Remove the old inlet liner.

    • Install a new, clean, deactivated liner of the same type.[21]

    • Trim approximately 10-20 cm from the inlet end of the column using a ceramic wafer, ensuring a clean, 90-degree cut.[13]

    • Re-install the column into the inlet at the correct depth as specified by the instrument manufacturer.[11]

    • Install a new septum and tighten the septum nut according to manufacturer specifications.

    • Restore carrier gas flow and perform a leak check using an electronic leak detector.

    • Heat the system to operating conditions and allow it to equilibrate before analysis.

Mandatory Visualizations

The following diagrams illustrate the troubleshooting workflow and the physical mechanism of peak tailing due to dead volume.

G start Peak Tailing Observed for This compound check_all Are ALL peaks tailing? start->check_all phys_issue Likely Physical / Flow Path Issue check_all->phys_issue  Yes chem_issue Likely Chemical / Activity Issue (Unlikely for Alkanes) check_all->chem_issue  No check_inlet Step 1: Inspect Inlet phys_issue->check_inlet action_cut Re-cut column end (90° angle) Inspect with magnifier check_inlet->action_cut Poor Cut? action_install Verify & correct column installation depth check_inlet->action_install Bad Install? action_liner Replace inlet liner & septum Check for leaks check_inlet->action_liner Dirty Liner? check_column Step 2: Check Column Front action_cut->check_column action_install->check_column action_liner->check_column action_trim Trim 10-20 cm from column inlet check_column->action_trim action_inert Confirm with inert hydrocarbon test. If inert peak is sharp, consider column phase degradation. chem_issue->action_inert

Caption: Troubleshooting workflow for diagnosing peak tailing in GC analysis.

Caption: Effect of dead volume from improper column installation on peak shape.

References

"stability and degradation of 4,5-Diethyloctane under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Diethyloctane. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental stress?

A1: As a branched alkane, this compound is primarily susceptible to degradation through thermal and catalytic cracking.[1][2][3] Thermal cracking involves the homolytic cleavage of C-C and C-H bonds at high temperatures, proceeding through a free-radical chain mechanism.[3][4][5] Catalytic cracking occurs at lower temperatures in the presence of an acid catalyst, such as a zeolite, and proceeds via ionic intermediates (carbocations).[1][2][6][7][8]

Q2: I am observing unexpected peaks in my GC-MS analysis after heating my this compound sample. What are these likely to be?

A2: Unexpected peaks in your gas chromatography-mass spectrometry (GC-MS) analysis are likely smaller alkane and alkene fragments resulting from the thermal degradation of this compound. Due to its branched structure, a complex mixture of smaller hydrocarbons can be expected. Common products include smaller alkanes (e.g., propane, butane, pentane) and alkenes (e.g., propene, butene, pentene), formed through the random cleavage of carbon-carbon bonds.[1][3]

Q3: How does the branched structure of this compound influence its stability compared to a straight-chain alkane of similar molecular weight?

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. As with most hydrocarbons, prolonged exposure to high temperatures can initiate thermal degradation.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profile in Thermal Stability Studies
  • Symptom: High variability in the percentage of this compound degradation and the distribution of degradation products across replicate experiments conducted under seemingly identical thermal stress conditions.

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Minor variations in temperature within the heating apparatus (e.g., oven, heating block) can significantly impact the rate of thermal cracking.

      • Solution: Ensure the heating apparatus is properly calibrated and provides uniform temperature distribution. Use a digital thermometer with a probe placed close to the sample to verify the temperature.

    • Inconsistent Heating/Cooling Rates: The rate at which the sample is heated to the target temperature and subsequently cooled can affect the overall degradation.

      • Solution: Standardize the heating and cooling protocols for all experiments. Utilize programmable equipment for precise control over temperature ramps.

    • Presence of Impurities: Trace impurities in the this compound sample or the reaction vessel can act as initiators or inhibitors of free-radical reactions.

      • Solution: Use high-purity this compound and thoroughly clean all glassware and reaction vessels before use. Consider performing a blank run with an empty vessel to check for contaminants.

Issue 2: Low or No Degradation Observed During Catalytic Cracking Experiments
  • Symptom: The concentration of this compound remains unchanged after subjecting it to catalytic cracking conditions.

  • Possible Causes & Solutions:

    • Catalyst Inactivity: The acid catalyst (e.g., zeolite) may be deactivated due to contamination or improper storage.

      • Solution: Use a fresh batch of catalyst or regenerate the existing catalyst according to the manufacturer's instructions. Ensure the catalyst is stored in a desiccator to prevent moisture absorption.

    • Insufficient Temperature: While catalytic cracking occurs at lower temperatures than thermal cracking, a certain activation energy must still be overcome.

      • Solution: Gradually increase the reaction temperature in increments to find the optimal temperature for the desired level of conversion.

    • Poor Catalyst-Substrate Contact: Inefficient mixing of the liquid this compound with the solid catalyst can limit the reaction rate.

      • Solution: Ensure vigorous stirring or agitation to create a well-mixed slurry of the catalyst in the substrate.

Data Presentation

Table 1: Illustrative Thermal Degradation of this compound

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Products (Illustrative)
400195C4-C8 Alkanes and Alkenes
400482C3-C8 Alkanes and Alkenes
450175C3-C7 Alkanes and Alkenes
450455C2-C6 Alkanes and Alkenes

Table 2: Illustrative Product Distribution in Catalytic Cracking of this compound

CatalystTemperature (°C)Conversion (%)Product Selectivity (Illustrative %)
Branched Alkanes (C5-C8)
Zeolite Y3506545
Alkenes (C3-C5)
30
Light Gases (C1-C2)
15
Other
10

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound
  • Preparation:

    • Place a known quantity (e.g., 1.0 g) of high-purity this compound into a clean, inert reaction vessel (e.g., a sealed quartz tube).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • Seal the vessel securely.

  • Thermal Stress:

    • Place the sealed vessel into a pre-heated, calibrated oven or furnace at the desired temperature (e.g., 400 °C).

    • Maintain the temperature for a specified duration (e.g., 1, 2, 4, or 8 hours).

  • Sample Analysis:

    • After the specified time, remove the vessel and allow it to cool to room temperature.

    • Carefully open the vessel in a well-ventilated fume hood.

    • Dissolve a known amount of the sample in a suitable solvent (e.g., hexane).

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and the degradation products.

Protocol 2: Catalytic Cracking of this compound
  • Preparation:

    • Activate the acid catalyst (e.g., Zeolite Y) by heating it under a stream of dry air or nitrogen at a specified temperature and duration as per the manufacturer's recommendation.

    • In a three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add the activated catalyst (e.g., 5% w/w relative to the substrate).

    • Add a known quantity of this compound to the flask.

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 350 °C) with vigorous stirring under a nitrogen atmosphere.

    • Collect samples at various time points (e.g., 30, 60, 120, and 240 minutes).

  • Sample Analysis:

    • Immediately quench the reaction in the collected samples by cooling and separating the catalyst via filtration or centrifugation.

    • Analyze the liquid phase by GC-MS to determine the conversion of this compound and the selectivity towards different degradation products.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare this compound Sample prep_thermal Seal in Inert Vessel prep_sample->prep_thermal prep_catalytic Activate Catalyst & Mix prep_sample->prep_catalytic thermal_stress Thermal Cracking (High Temperature) prep_thermal->thermal_stress catalytic_stress Catalytic Cracking (Lower Temp. + Catalyst) prep_catalytic->catalytic_stress gcms GC-MS Analysis thermal_stress->gcms catalytic_stress->gcms quantify Quantify Degradation & Products gcms->quantify

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Illustrative Thermal Degradation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination parent This compound (C12H26) rad1 Alkyl Radicals (e.g., C6H13• + C6H13•) parent->rad1 Heat (Δ) rad2 Smaller Alkyl Radical (e.g., C4H9•) parent->rad2 H-abstraction rad1->rad2 β-scission alkene Alkene (e.g., C2H4) rad2->alkene product1 Smaller Alkane (e.g., C8H18) rad2->product1 Combination product2 Alkene Product (e.g., C4H8) rad2->product2 Disproportionation

Caption: Free-radical mechanism for thermal degradation.

References

Technical Support Center: Chromatographic Resolution of 4,5-Diethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the isomers of 4,5-diethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound and why are they difficult to separate?

This compound has two chiral centers at carbons 4 and 5. This results in three possible stereoisomers:

  • (4R, 5R)-4,5-diethyloctane

  • (4S, 5S)-4,5-diethyloctane

  • (4R, 5S)-4,5-diethyloctane (a meso compound)

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making them impossible to separate with standard chromatographic techniques.[1][2] The meso isomer is a diastereomer to the enantiomeric pair. While diastereomers have different physical properties, their structural similarity can still make chromatographic separation challenging. The key to separating all three isomers is to use a chiral environment, typically a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][4]

Q2: Which chromatographic technique is best suited for separating non-polar alkane isomers like this compound?

For volatile and semi-volatile non-polar compounds like this compound, chiral gas chromatography (GC) is the most powerful and commonly used technique.[5] It offers high resolution, sensitivity, and speed.[5] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), such as derivatized cyclodextrins.[4][5] These CSPs create transient diastereomeric complexes with the enantiomers, which have different thermodynamic stabilities, leading to different retention times.[4]

Q3: What type of chiral stationary phase (CSP) is recommended for this separation?

Cyclodextrin-based CSPs are highly effective for separating a wide range of chiral compounds, including hydrocarbons.[4][5] For non-polar analytes like this compound, a permethylated β-cyclodextrin dissolved in a non-polar or intermediate polarity polysiloxane is a suitable choice.[5] The non-polar character of the cyclodextrin's inner cavity facilitates the inclusion of the alkane isomers, allowing for chiral recognition to occur.[5]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of this compound isomers.

Problem: Poor or No Resolution of Isomers

Possible Cause Solution
Incorrect Column Choice Ensure you are using a chiral stationary phase (CSP) column. Standard non-chiral columns will not separate enantiomers. For this application, a cyclodextrin-based GC column is recommended.[4][5]
Suboptimal Oven Temperature Program The temperature program significantly affects resolution.[6][7] If peaks are co-eluting, try a slower temperature ramp or a lower initial oven temperature to increase the interaction time with the stationary phase.[7]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., Helium or Hydrogen) impacts efficiency.[8] An excessively high flow rate can reduce interaction time and lead to poor resolution.[7] Optimize the flow rate according to the column manufacturer's recommendations.
Column Overloading Injecting too much sample can saturate the stationary phase, leading to peak broadening and loss of resolution.[7][9] Prepare a more dilute sample or use a higher split ratio on the injector.

Problem: Peak Tailing or Fronting

Possible Cause Solution
Active Sites in the System Although less common with non-polar alkanes, active sites in the injector liner or column can cause peak tailing.[9] Use a deactivated liner and ensure the column is properly conditioned.
Improper Sample Injection A slow or inconsistent injection can cause peak shape distortion. Ensure the autosampler or manual injection technique is rapid and reproducible.
Column Contamination Non-volatile residues from previous samples can accumulate at the head of the column, causing peak distortion. Trim the first few centimeters of the column inlet or use a guard column.[10]

Problem: Baseline Instability or Noise

Possible Cause Solution
Column Bleed Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline.[6][10] Operate within the recommended temperature range. If the column is old, it may need replacement.
Contaminated Carrier Gas Impurities (e.g., oxygen, moisture) in the carrier gas can damage the stationary phase and create noise.[10] Use high-purity gas and ensure carrier gas line traps are functional.
Leaking Septum A leaking injector septum can introduce air and contaminants into the system.[11] Replace the septum regularly as part of routine maintenance.

Illustrative Data Presentation

The following table presents hypothetical, yet realistic, data for a successful chiral GC separation of this compound isomers. This data is for illustrative purposes to guide expectation and method development.

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
(4R, 5S)-meso15.2533.1-
(4R, 5R)15.8533.52.1
(4S, 5S)16.2033.41.6

Experimental Protocol: Chiral GC-FID Method

This section provides a detailed methodology for the separation of this compound isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation:

  • Dissolve the this compound isomer mixture in a high-purity non-polar solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 100 µg/mL.

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless inlet.

  • Column: Cyclodextrin-based Chiral Capillary Column (e.g., Hydrodex β-PM, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 120°C.

    • Hold: Hold at 120°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Makeup Gas (N₂): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Data Analysis:

  • Integrate the peaks corresponding to the three isomers.

  • Calculate the resolution (Rs) between adjacent peaks to ensure adequate separation (Rs > 1.5 is considered baseline resolution).

  • Determine the relative percentage of each isomer from the peak areas.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Results SamplePrep Sample Preparation (Dilute in Hexane) MethodSetup GC Method Setup (Set Temperatures, Flow) Injection Inject Sample MethodSetup->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection Peak Detection (FID) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration DataAcq->Integration Report Generate Report (Quantify Isomers) Integration->Report

Caption: Workflow for Chromatographic Resolution of Isomers.

Troubleshooting Logic

G Start Problem: Poor Peak Resolution Cause1 Is a Chiral Column being used? Start->Cause1 Cause2 Is the Oven Temp. Program Optimized? Cause1->Cause2 Yes Sol1a Solution: Use a suitable Chiral Stationary Phase (CSP). Cause1->Sol1a No Cause3 Is the Sample Concentration too high? Cause2->Cause3 Yes Sol2a Solution: Lower initial temp or reduce ramp rate. Cause2->Sol2a No Sol1b Continue Troubleshooting Cause3->Sol1b No Sol3a Solution: Dilute sample or increase split ratio. Cause3->Sol3a Yes

Caption: Decision Tree for Troubleshooting Poor Resolution.

References

Technical Support Center: Stereoselective Synthesis of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4,5-diethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge in synthesizing this compound stereoselectively lies in controlling the relative and absolute stereochemistry of the two adjacent chiral centers at the C4 and C5 positions. The molecule can exist as a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S)). Achieving high diastereoselectivity (favoring either the meso or the chiral diastereomer) and, in the case of the chiral form, high enantioselectivity, is a significant hurdle. Key difficulties include substrate control, reagent control, and the potential for epimerization.

Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of alkanes with adjacent chiral centers like this compound?

A2: Several strategies can be adapted for the synthesis of this compound:

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of one or both chiral centers.[1][2]

  • Substrate-Controlled Diastereoselective Reactions: Utilizing a substrate with a pre-existing stereocenter to influence the formation of the second stereocenter.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to control the stereochemical outcome of a reaction that forms one or both of the C4 and C5 stereocenters.[3][4]

  • Coupling Reactions: Stereoselective coupling of smaller chiral fragments can be an effective approach.

Q3: How can I synthesize the meso-(4R,5S)-4,5-diethyloctane isomer specifically?

A3: The synthesis of the meso isomer requires a reaction sequence that favors the formation of the (R,S) configuration. One common approach is the stereospecific reduction of an alkene precursor. For instance, the catalytic hydrogenation of (E)-4,5-diethyl-4-octene over a heterogeneous catalyst like palladium on carbon would result in syn-addition of hydrogen, leading to the formation of the meso product.

Q4: What are the recommended methods for synthesizing the enantiomerically pure (4R,5R) or (4S,5S)-4,5-diethyloctane?

A4: To obtain enantiomerically pure diastereomers, a chiral-controlled synthetic route is necessary. This can be achieved through:

  • Asymmetric Alkylation: Using a chiral auxiliary, such as an Evans oxazolidinone, to control the alkylation of a propionyl derivative.[1]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains one of the desired stereocenters.

  • Asymmetric Hydrogenation: Utilizing a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, for the hydrogenation of a prochiral alkene precursor.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of meso-4,5-Diethyloctane via Alkene Hydrogenation

Problem: The hydrogenation of (E)-4,5-diethyl-4-octene results in a mixture of meso and (±)-diastereomers with a low diastereomeric ratio (d.r.).

CatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (meso:(±))
10% Pd/CEthanol25503:1
PtO₂Acetic Acid25505:1
Raney NiMethanol501002:1

Possible Causes and Solutions:

  • Cause: Incomplete facial selectivity during the hydrogenation.

    • Solution: Optimize the catalyst and solvent system. Platinum-based catalysts, such as PtO₂, often exhibit higher diastereoselectivity in the hydrogenation of hindered alkenes compared to palladium.

  • Cause: Isomerization of the starting alkene under the reaction conditions.

    • Solution: Ensure the purity of the (E)-alkene starting material. Use milder reaction conditions (lower temperature and pressure) to minimize potential side reactions.

  • Cause: Steric hindrance around the double bond affecting catalyst approach.

    • Solution: Consider using a homogeneous catalyst that may offer better selectivity for sterically hindered substrates.

Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis of (4R,5R)-4,5-Diethyloctane

Problem: An attempt to synthesize (4R,5R)-4,5-diethyloctane using a chiral auxiliary-mediated alkylation yields a product with low enantiomeric excess (e.e.).

Chiral AuxiliaryBaseAlkylating AgentTemperature (°C)Enantiomeric Excess (e.e.)
(S)-4-benzyl-2-oxazolidinoneLDA1-bromobutane-7865%
(R)-2-amino-1,1-diphenyl-1-propanoln-BuLi1-iodobutane-7872%
(-)-Sparteine/s-BuLi1-bromobutane-7855%

Possible Causes and Solutions:

  • Cause: Insufficient facial shielding by the chiral auxiliary.

    • Solution: Experiment with different chiral auxiliaries that may offer greater steric hindrance and better control over the trajectory of the incoming electrophile. Evans auxiliaries are a good starting point.[1]

  • Cause: Non-optimal reaction conditions leading to a poorly organized transition state.

    • Solution: Carefully control the reaction temperature; lower temperatures (-78°C or -100°C) are often crucial for high stereoselectivity. The choice of base and solvent can also significantly impact the outcome.

  • Cause: Racemization during the removal of the chiral auxiliary.

    • Solution: Employ mild conditions for the cleavage of the auxiliary to avoid epimerization of the newly formed stereocenter.

Experimental Protocols

Protocol 1: Synthesis of meso-(4R,5S)-4,5-Diethyloctane via Hydrogenation

Objective: To synthesize meso-4,5-diethyloctane with high diastereoselectivity.

Materials:

  • (E)-4,5-diethyl-4-octene

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • Parr hydrogenation apparatus

Procedure:

  • In a Parr hydrogenation bottle, dissolve (E)-4,5-diethyl-4-octene (1.0 g, 5.94 mmol) in glacial acetic acid (20 mL).

  • Add PtO₂ (50 mg, 0.22 mmol) to the solution.

  • Secure the bottle in a Parr hydrogenation apparatus.

  • Flush the system with nitrogen three times, followed by flushing with hydrogen gas three times.

  • Pressurize the system to 50 psi with hydrogen gas.

  • Shake the reaction mixture at room temperature for 12 hours, monitoring the hydrogen uptake.

  • Once the reaction is complete (as determined by GC-MS analysis of an aliquot), carefully vent the apparatus and flush with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with diethyl ether.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica (B1680970) gel to obtain pure meso-4,5-diethyloctane.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Reaction cluster_workup Workup & Purification cluster_end Product start (E)-4,5-diethyl-4-octene reaction Hydrogenation (PtO2, H2, Acetic Acid) start->reaction workup Filtration Neutralization Extraction reaction->workup purification Column Chromatography workup->purification end meso-4,5-Diethyloctane purification->end

Caption: Workflow for the synthesis of meso-4,5-diethyloctane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Diastereoselectivity cause1 Poor Facial Selectivity problem->cause1 cause2 Alkene Isomerization problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Optimize Catalyst/Solvent (e.g., use PtO2) cause1->solution1 solution2 Use Milder Conditions (Lower Temp/Pressure) cause2->solution2 solution3 Consider Homogeneous Catalyst cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

"improving the signal-to-noise ratio for 4,5-Diethyloctane in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 4,5-Diethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the signal-to-noise ratio for this branched alkane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or absent molecular ion peak for this compound in my mass spectrum?

A1: It is common for branched alkanes like this compound to exhibit a weak or absent molecular ion peak when using hard ionization techniques like Electron Ionization (EI).[1][2] This is due to the high instability of the molecular ion, which readily undergoes fragmentation.[2] The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[1]

To confirm the molecular weight, consider using a "soft" ionization technique such as Chemical Ionization (CI). CI is a less energetic method that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[3]

Q2: What are the expected major fragment ions for this compound in an EI mass spectrum?

A2: The mass spectrum of this compound is characterized by preferential fragmentation at the C4-C5 bond, leading to the formation of stable carbocations. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[4] Based on the principles of alkane fragmentation, you can expect to see prominent peaks at m/z values corresponding to C₅ and C₉ fragments.[5] The most common fragment ions for alkanes are observed at m/z 57, 71, and 85.[1]

Q3: My baseline is noisy, making it difficult to identify the signal for this compound. What are the likely causes and solutions?

A3: A noisy baseline can obscure low-intensity signals. Common causes include:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and the presence of siloxane-related ions (e.g., m/z 207, 281).[6] To mitigate this, use a low-bleed "MS" designated column and ensure it is properly conditioned.[6]

  • Contamination: Contamination from the sample, solvent, or gas lines can introduce noise. Always use high-purity, GC-MS grade solvents and gases, and include solvent blank injections in your sequence to identify and troubleshoot contamination sources.

  • Gas Leaks: Leaks in the carrier gas line can introduce atmospheric gases, leading to a noisy baseline. Regularly check for leaks using an electronic leak detector.

Q4: I'm observing poor chromatographic peak shape (e.g., tailing or broadening) for this compound. How can I improve it?

A4: Poor peak shape for alkanes is often related to issues in the gas chromatography system:

  • Improper Injection Technique: Ensure the injector temperature is sufficient for the complete and rapid vaporization of this compound. A starting point of 280-320°C is recommended.[1]

  • Suboptimal Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion. Optimize the flow rate, typically in the range of 1-2 mL/min for helium.[1]

  • Active Sites: Active sites in the injector liner or the GC column can cause peak tailing. Using a deactivated inlet liner and trimming the first few centimeters of the column can help.[1]

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio for this compound

This guide provides a systematic approach to troubleshooting and improving a low signal-to-noise (S/N) ratio for this compound.

Troubleshooting Low Signal-to-Noise Ratio start Low S/N Ratio Observed check_ms_tune Verify MS Tune and Calibration start->check_ms_tune optimize_ionization Optimize Ionization Method check_ms_tune->optimize_ionization Tune OK result_not_improved Issue Persists check_ms_tune->result_not_improved Tune Fails optimize_gc Optimize GC Parameters optimize_ionization->optimize_gc result_improved S/N Ratio Improved optimize_ionization->result_improved Soft Ionization (CI) Improves Signal sample_prep Review Sample Preparation optimize_gc->sample_prep optimize_gc->result_improved Optimized Flow/Temp Improves Peak Shape sim_mode Consider Selected Ion Monitoring (SIM) sample_prep->sim_mode sample_prep->result_improved Cleaner Sample Reduces Noise sim_mode->result_improved

Caption: Troubleshooting workflow for low S/N ratio.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Tune and Calibration: An out-of-spec tune or calibration is a common cause of poor sensitivity. Ensure the instrument has been recently and successfully tuned according to the manufacturer's recommendations.

  • Optimize Ionization Method:

    • Electron Ionization (EI): While standard, EI can cause extensive fragmentation of alkanes, leading to a weak molecular ion.[1]

    • Chemical Ionization (CI): Use CI with a reagent gas like methane (B114726) or isobutane (B21531) to generate a more abundant protonated molecule ([M+H]⁺), which can significantly improve the signal for the intact molecule.[3]

  • Optimize GC Parameters:

    • Injector Temperature: Ensure the injector temperature is high enough for efficient vaporization (e.g., 280-300°C).[7]

    • Carrier Gas Flow Rate: Optimize the flow rate to minimize peak broadening. A typical starting point is 1.0-1.2 mL/min for helium.[7]

    • Oven Temperature Program: A slower temperature ramp (e.g., 5-10°C/min) can improve separation from interfering compounds.[7]

  • Review Sample Preparation: Ensure the sample is free of non-volatile residues that can contaminate the ion source and suppress the signal. Use high-purity solvents for sample dilution.

  • Consider Selected Ion Monitoring (SIM): If you are performing quantitative analysis, using SIM mode instead of full scan mode will dramatically increase sensitivity by focusing the detector on specific fragment ions of interest (e.g., m/z 57, 71, 85).[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Electron Ionization (EI)

This protocol provides a starting point for the analysis of this compound using a standard GC-MS system with an EI source.

GC-MS (EI) Experimental Workflow prep_sample Prepare Sample (1-10 µg/mL in Hexane) setup_gc Set GC Parameters (See Table 2) prep_sample->setup_gc setup_ms Set MS Parameters (See Table 2) setup_gc->setup_ms inject_sample Inject Sample (1 µL) setup_ms->inject_sample acquire_data Acquire Data (Full Scan Mode) inject_sample->acquire_data analyze_data Analyze Data (Identify Peaks and Fragments) acquire_data->analyze_data

Caption: GC-MS (EI) workflow for this compound analysis.

Methodology:

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in high-purity hexane.

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • MS: Ensure the mass spectrometer has been tuned and calibrated.

  • GC-MS Parameters: Set the instrument parameters according to the recommendations in Table 2 .

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-200.

  • Data Analysis: Identify the chromatographic peak for this compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Data Presentation

Table 1: Mass Spectrum of this compound (Electron Ionization)
m/zRelative Intensity (%)Putative Fragment
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8545[C₆H₁₃]⁺
11315[C₈H₁₇]⁺
1415[C₁₀H₂₁]⁺
170<1[C₁₂H₂₆]⁺˙ (Molecular Ion)

Note: Relative intensities are approximate and can vary between instruments. Data is based on the NIST WebBook entry for this compound.[2][8]

Table 2: Recommended Starting GC-MS Parameters for this compound Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[7]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.[7]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[7]
Injector Temperature 280-300 °CEnsures rapid and complete vaporization of the sample.[7]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 minProvides good separation of alkanes with varying chain lengths.[7]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[7]
Ion Source Temperature 230 °CA standard temperature for EI sources.[1][7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[7]
Scan Range m/z 40-200Covers the expected molecular ion and major fragment ions.

References

"preventing sample contamination in 4,5-Diethyloctane analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and diagnosing sample contamination during the analysis of 4,5-diethyloctane and other volatile hydrocarbons.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis in a direct question-and-answer format.

Q1: I'm seeing unexpected peaks in my chromatogram. How do I differentiate between sample carryover and system contamination?

A1: Differentiating between carryover and system contamination can be achieved by observing the peak shape and running specific blank analyses. Carryover from a previous, highly concentrated sample often appears as broad, tailing peaks in subsequent runs.[1] System contamination introduced at the injector or from other sources typically results in sharper, more defined "ghost peaks".[1]

To diagnose the issue, perform a no-injection instrument blank. If you still observe broad peaks, it indicates that material from a previous run did not fully elute from the column, confirming carryover.[1] If you see sharp peaks, it points to contamination within the system, such as in the syringe, injector port, or carrier gas.[1]

Q2: My analytical blanks show significant contamination with phthalates. What are the most common sources and how can I eliminate them?

A2: Phthalates are ubiquitous plasticizers and a very common source of lab contamination. If your blanks are contaminated, the issue likely stems from your sample preparation or storage materials.

  • Common Sources:

    • Plastic Consumables: Pipette tips, syringes, and plastic filter holders are known to leach phthalates.[2][3][4]

    • Solvents & Reagents: Impurities in stock solvents like methylene (B1212753) chloride, ethyl acetate, or acetone (B3395972) can introduce phthalates.[5] Water from deionized (DI) systems stored in plastic tanks can also be a source.[5]

    • Lab Environment: Phthalates are present in lab air and dust, originating from flooring, paints, and cables.[6] Personal care products used by lab personnel are another potential source.[6]

    • Vial Caps (B75204) & Septa: The septa in vial caps can be a significant source of contamination.

  • Elimination Strategies:

    • Switch to Glass: Replace plastic syringes, pipette tips, and containers with glass alternatives wherever possible.[3]

    • Use High-Purity Solvents: Purchase the highest grade of solvents available and test them for purity by concentrating a large volume and analyzing the residue.[5]

    • Clean Glassware Rigorously: Do not rely on simple detergent washing. Bake glassware at high temperatures (e.g., 400°C) to volatilize contaminants.[6]

    • Test Consumables: Perform a leaching study on items like pipette tips to confirm they are not contributing to contamination.[6]

Q3: I suspect sample carryover is affecting my results. What are the best methods to reduce or eliminate it?

A3: Carryover occurs when remnants of a sample from one injection appear in subsequent analyses. This is a common issue, especially after running highly concentrated samples.

  • Troubleshooting Steps:

    • Injector Maintenance: The GC inlet is a frequent site for the accumulation of less volatile compounds. Regularly clean or replace the injector liner and septum.[6]

    • Syringe Washing: Optimize your autosampler's wash routine. Use multiple wash solvents of varying polarity and increase the number of sample washes and syringe primes before injection.[7]

    • Column Bake-out: After your analytical run, add a high-temperature bake-out step to the end of your temperature program to ensure all compounds elute from the column.[1][6]

    • Run Solvent Blanks: After performing maintenance or injecting a high-concentration sample, run several solvent blanks to confirm the system is clean before proceeding with your next sample.[6]

Q4: My baseline is noisy or drifting upwards during a run. Could this be a contamination issue?

A4: Yes, a noisy or rising baseline is often indicative of contamination.

  • Rising Baseline: This is frequently caused by column bleed, where the stationary phase of the column degrades at high temperatures.[8] It can also be caused by the slow elution of contaminants from the injector or the accumulation of impurities from the carrier gas.[8] Ensure your carrier gas is high-purity and passes through appropriate traps.[9]

  • Noisy Baseline: High-frequency noise can be caused by a contaminated detector or a contaminated gas supply.[8] Check that gas filters are installed and functional. If the issue persists, the detector may need to be cleaned according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in the GC-MS analysis of volatile hydrocarbons like this compound?

A1: Contamination in GC-MS analysis can originate from the GC system, the MS detector, or the sample preparation process. Key sources include:

  • From the GC: Column or septum bleed, dirty injection port or liner, and contaminated carrier gas.[10]

  • From the MS: Air leaks, cleaning solvents, and pump oil backstreaming.[10][11]

  • From Sample Handling: Contaminated syringes, solvents, glassware, and even fingerprints from improper handling of clean parts.[10][12] Phthalates from plastic labware are a particularly common contaminant.[2][4]

Q2: What is the recommended protocol for cleaning glassware to be used for this compound analysis?

A2: A rigorous cleaning procedure is essential to remove organic residues. Simple washing is insufficient.

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or methanol) to remove the bulk of any organic analytes.

  • Solvent Wash: Immerse the glassware in a high-purity solvent like hexane (B92381) or methanol (B129727) and sonicate for 15-30 minutes.[6][13]

  • Rinse: Rinse thoroughly with deionized water, followed by a final rinse with high-purity methanol or acetone to facilitate drying.[13]

  • Bake-out: Place the clean, dry glassware in a laboratory oven and bake at a high temperature (e.g., 400°C) for several hours to volatilize any remaining organic contaminants.[6]

  • Storage: After cooling, cover the openings with clean aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[6]

Q3: How can I minimize contamination from my solvents and reagents?

A3: Always use the highest purity solvents available (e.g., "for GC" or "pesticide residue" grade). To verify a new bottle of solvent, concentrate a large volume down to the final volume used in your analysis (e.g., 1 mL) and inject it as a sample. If measurable amounts of contaminants are present, a higher-grade solvent is needed.[5] Store all solvents and reagents in clean glass containers, never in plastic.[6]

Q4: What are the best practices for handling volatile samples like this compound to prevent contamination and analyte loss?

A4: this compound is a volatile organic compound (VOC), requiring careful handling.[14][15]

  • Work Efficiently: Have all diluents, glassware, and supplies ready before opening the standard ampule or sample vial to minimize evaporation time.[16]

  • Use Proper Tools: Use gas-tight syringes for transferring volatile liquids to prevent loss.[16]

  • Proper Sealing: Immediately and securely cap all vials after transferring liquids.[16]

  • Ventilation: Handle high concentrations of volatile compounds in a well-ventilated area or a fume hood to prevent contamination of the lab environment and ensure personnel safety.[17][18]

  • Avoid Personal Contaminants: Do not touch any surface that will come into contact with the sample. Finger oils are a source of hydrocarbon contamination.[12] Avoid using personal care products like lotions or perfumes in the lab, as these can introduce airborne VOCs.[6][19]

Q5: How often should I perform routine maintenance on my GC-MS system to prevent contamination-related issues?

A5: The frequency of maintenance depends on instrument usage. For a heavily used system, a daily or weekly schedule is recommended.

  • Daily/Frequently: Change the septum. A cored or worn septum can introduce leaks and deposit particles into the inlet liner.

  • Weekly/As Needed: Inspect and replace the inlet liner. Residue from non-volatile sample components can accumulate in the liner, leading to peak tailing and analyte loss.

  • Routinely: Check for gas leaks, especially after changing cylinders or performing maintenance on the gas lines.

  • Periodically: Clean the injector port and replace inlet seals. This is more involved but necessary to remove accumulated residues that can act as active sites.

Common Contaminants Data

The table below summarizes common contaminants, their likely sources, and characteristic mass-to-charge ratios (m/z) that may be observed in GC-MS analysis.

Contaminant ClassExample CompoundsCommon SourcesCharacteristic Ions (m/z)
Phthalates Dibutyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP)Plasticizers in gloves, vial septa, pipette tips, tubing, Parafilm®[2][3]149
Hydrocarbons Alkanes, pump oilFingerprints, foreline/diffusion pump oil backstreaming, contaminated solvents[11][20]Peaks spaced 14 amu apart (e.g., 43, 57, 71, 85)
Siloxanes Cyclic and linear siloxanesGC column bleed, septum bleed, liner deactivation reagents[10][20]73, 207, 281, 355, 429
Solvents Acetone, Methanol, BenzeneCleaning solvents, sample preparation reagents[10]Acetone: 43, 58; Methanol: 31; Benzene: 78
Air Components Nitrogen, Oxygen, Water, CO₂Air leaks in the GC or MS system[10]H₂O: 18; N₂: 28; O₂: 32; CO₂: 44

Experimental Protocols

Protocol 1: GC-MS System Bake-out and Blank Run Analysis

This protocol is used to clean the GC system and verify its cleanliness before running samples.

  • System Preparation: Remove the analytical column from the detector end, leaving it connected to the injector. Cap the detector port.

  • Injector Bake-out: Set the injector temperature to its maximum recommended value.

  • Column Bake-out: Set the oven to a temperature 20-30°C above the highest temperature used in your analytical method (do not exceed the column's maximum operating temperature).

  • Conditioning: Hold these temperatures for 1-2 hours while maintaining a normal carrier gas flow rate to flush contaminants from the injector and the column.[21]

  • Cool Down and Reconnect: Cool the oven and injector, then reconnect the column to the detector.

  • System Blank: Once the system has stabilized, run your analytical method without an injection. This is a "no-injection blank".[1]

  • Solvent Blank: Following the system blank, inject a sample of the pure solvent used for your sample dilutions.

  • Analysis: Analyze the chromatograms from both blank runs. The no-injection blank verifies the cleanliness of the gas lines and detector, while the solvent blank checks the purity of the solvent, vial, and syringe.[6][21] A clean system should show a flat baseline with minimal peaks.

Protocol 2: Testing Pipette Tips for Leachable Phthalates

This protocol helps determine if plastic consumables are a source of contamination.[6]

  • Preparation: Place a set number of new pipette tips (e.g., 10) into a pre-cleaned, high-temperature-baked glass vial.

  • Solvent Blank: Prepare a "blank" vial containing only the same volume of high-purity solvent (e.g., hexane) that will be used for the leaching test.

  • Incubation: Add a measured volume of high-purity hexane to the vial containing the pipette tips, ensuring they are fully submerged.

  • Leaching: Agitate or sonicate the vial for 30 minutes to encourage leaching.

  • Analysis: Carefully remove the solvent from the vial (without touching the tips) and transfer it to a clean autosampler vial. Analyze this solvent via GC-MS.

  • Comparison: Analyze the solvent blank from step 2 using the same GC-MS method.

Visualizations

Contamination_Troubleshooting_Workflow cluster_source Start Unexpected Peak Detected in Sample RunBlanks Action: Run Solvent Blank & No-Injection Blank Start->RunBlanks CheckBlanks Are Blanks Contaminated? RunBlanks->CheckBlanks BlanksContaminated YES CheckBlanks->BlanksContaminated   BlanksClean NO CheckBlanks->BlanksClean   IsolateSource Isolate Contamination Source SourcePrep Source is Sample Prep: - Solvents - Glassware - Consumables IsolateSource->SourcePrep SourceSystem Source is GC System: - Carrier Gas - Septum / Liner - Syringe IsolateSource->SourceSystem Carryover Issue is Likely Carryover or Sample Matrix Interference ActionCarryover Action: - Optimize Syringe Wash - Increase Column Bake-out - Clean Injector Liner Carryover->ActionCarryover

Caption: A workflow for troubleshooting unexpected peaks in a chromatogram.

Contamination_Pathways cluster_sources Contamination Sources cluster_examples System Analytical Result (Sample + Instrument) Env Lab Environment Env_ex Airborne VOCs, Dust Env->Env_ex Reagents Reagents & Solvents Reagents_ex Solvent Impurities Reagents->Reagents_ex Consumables Consumables Consumables_ex Vials, Caps, Pipette Tips, Plasticware Leachates Consumables->Consumables_ex Analyst Analyst Analyst_ex Gloves (Phthalates), Fingerprints, Cosmetics Analyst->Analyst_ex Instrument GC System Components Instrument_ex Column Bleed, Septum Particles, Dirty Injector, Pump Oil Instrument->Instrument_ex Env_ex->System Reagents_ex->System Consumables_ex->System Analyst_ex->System Instrument_ex->System

Caption: Common pathways for contamination in GC-MS analysis.

References

Technical Support Center: Optimizing GC Temperature Programs for C12 Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the gas chromatographic (GC) separation of C12 alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature programming necessary for separating C12 alkanes?

A1: Temperature programming, the gradual increase of the column oven temperature during a run, is crucial for analyzing complex mixtures like C12 alkanes which have a wide range of boiling points.[1][2] An isothermal (constant temperature) method often results in poor separation, where early-eluting peaks are sharp and crowded, while late-eluting peaks are broad and difficult to detect.[1][3] Temperature programming improves resolution, sharpens peaks for later-eluting compounds, reduces analysis time, and allows for the efficient separation of compounds with diverse volatilities in a single run.[1][2][4]

Q2: What is a good starting temperature program for a C12 alkane mixture?

A2: A general "scouting" program is an excellent starting point for method development.[5] For a broad range of alkanes, including C12 isomers, a typical program would be:

  • Initial Temperature: 40 °C, hold for 2 minutes.[6]

  • Ramp Rate: 5-10 °C/min to 300 °C.[5][6] A slower ramp rate generally improves the separation of closely eluting compounds.[6]

  • Final Temperature: Hold at 300 °C (or the column's maximum operating temperature) for 5-10 minutes to ensure all components have eluted.[5][6]

Q3: How does the temperature ramp rate affect the separation of C12 alkane isomers?

A3: The ramp rate significantly impacts resolution.[6] A slower temperature ramp increases the interaction time between the analytes and the stationary phase, which can enhance the separation of closely eluting isomers.[6] The optimal ramp rate is often suggested to be about 10 °C per column void time (t₀).[5] Faster ramp rates will decrease the overall analysis time but may lead to a loss of resolution.[7]

Q4: What type of GC column is best for separating C12 alkanes?

A4: For optimal separation of alkanes, which are non-polar compounds, a non-polar column is ideal.[6] The separation is primarily governed by boiling points, and non-polar stationary phases work on the principle of "like dissolves like".[6] Commonly used stationary phases include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[6]

Q5: How do I confirm the identity of my separated C12 alkane peaks?

A5: While mass spectrometry (MS) provides definitive identification, a robust chromatographic method is the use of Kovats retention indices.[6] This system normalizes the retention times of your analytes to those of adjacent n-alkanes, making results more reliable and comparable across different instruments and conditions.[6]

Troubleshooting Guide

Problem 1: Poor Resolution or Overlapping Peaks

Q: My C12 alkane isomers are co-eluting or not fully resolved. How can I improve the separation?

A: Poor resolution is a common issue when analyzing complex isomer mixtures.[8] Here are the steps to troubleshoot:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: Reducing the initial oven temperature increases the retention of early-eluting compounds, improving their separation.[5][9]

    • Decrease the Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) provides more time for analytes to interact with the stationary phase, enhancing resolution, especially for isomers that elute close together.[6][10]

  • Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.[6] Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions.[11]

  • Select the Right Column: If resolution is still poor, you may need a column with higher efficiency. Consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[6][9] Doubling the column length can improve resolution by about 40%.[9]

Problem 2: Broad Peaks

Q: My later-eluting C12 alkane peaks are very broad. What is causing this?

A: Peak broadening, especially for later-eluting compounds, often indicates excessive time spent in the GC system.[12]

  • Increase the Temperature Ramp Rate: If peaks later in the chromatogram are too wide, a faster temperature ramp can help them elute more quickly and with a sharper shape.[12]

  • Increase the Carrier Gas Flow Rate: A higher flow rate can reduce the time analytes spend in the column, minimizing band broadening.[12]

  • Check for System Issues: A broad solvent peak can indicate problems with the injection or sample transfer.[12] Ensure the column is installed correctly in the inlet.[12]

Problem 3: Tailing Peaks

Q: Some or all of my alkane peaks are tailing. What should I do?

A: Peak tailing, where a peak's symmetry is lost, can be caused by chemical or physical issues within the GC system.[13]

  • If all peaks (including the solvent) are tailing: The issue is likely physical.[13]

    • Improper Column Installation: The column may be positioned incorrectly in the inlet, creating dead volume.[13]

    • Poor Column Cut: A jagged or uneven column cut can cause turbulence. Ensure the column end is cut cleanly at a 90° angle.[13]

    • System Leaks: Check for leaks at the inlet or detector connections.[13]

  • If only specific analyte peaks are tailing: The issue is more likely chemical.[13]

    • Active Sites: Although alkanes are non-polar, active sites (e.g., silanol (B1196071) groups) in a contaminated inlet liner or on the column itself can cause tailing.[6][13] Replace the inlet liner and septum, and trim the front end of the column (10-15 cm).[13]

    • Column Contamination: Non-volatile residues from previous samples can accumulate on the column.[13] Perform a column bakeout at its maximum allowed temperature.[8]

Data Presentation

Table 1: Recommended GC Parameters for C12 Alkane Separation

Parameter General Purpose Method High-Resolution Method
Column Phase Non-polar (e.g., 5% Phenyl Dimethylpolysiloxane) Non-polar (e.g., 5% Phenyl Dimethylpolysiloxane)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film 60 m x 0.18 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen Helium or Hydrogen
Flow Rate Constant flow, ~1.0-1.5 mL/min Set to optimal linear velocity (~35-40 cm/sec)
Injection Mode Split (e.g., 50:1 or 100:1 ratio) Split (e.g., 100:1 ratio)
Injector Temp. 250 °C 280 °C

| Detector (FID) Temp. | 300 °C | 320 °C |

Table 2: Example Temperature Programs for Optimizing Resolution

Program Parameter Scouting / Fast Analysis Improved Isomer Separation
Initial Temperature 40 °C 40 °C
Initial Hold Time 2 min 2 min
Ramp Rate 10 °C/min 5 °C/min
Final Temperature 300 °C 300 °C

| Final Hold Time | 5 min | 10 min |

Experimental Protocols

Protocol 1: General Method for High-Resolution C12 Alkane Separation

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) following the manufacturer's guidelines.[6]

    • Condition the column by heating it to 20-30 °C above the final temperature of your method (but not exceeding the column's maximum temperature) for several hours with the carrier gas flowing to remove contaminants.[6]

  • Instrument Setup:

    • Set the injector temperature to 250°C.[6]

    • Set the detector (e.g., Flame Ionization Detector - FID) temperature to 300°C.[6]

    • Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Set the initial oven temperature to 40°C and hold for 2 minutes.[6]

    • Program the oven to ramp at 5°C/min to 300°C.[6]

    • Hold at the final temperature for 5-10 minutes to ensure the column is clean for the next run.[6]

  • Sample Injection:

    • Prepare C12 alkane standards and samples in a volatile, non-polar solvent such as hexane.

    • Inject 1 µL of the sample using a split injection with a ratio of 100:1. This ratio may need to be optimized based on sample concentration to avoid column overload.[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_method Method Development cluster_optimize Optimization Loop prep_sample Prepare C12 Alkane Standard in Hexane scout Run Initial Scouting Program (e.g., 10°C/min ramp) prep_sample->scout install_col Install & Condition Non-Polar GC Column install_col->scout analyze Analyze Chromatogram: - Peak Shape - Resolution scout->analyze decision Is Resolution Adequate? analyze->decision adjust Adjust Program: - Lower Initial Temp - Decrease Ramp Rate (e.g., 5°C/min) - Optimize Flow Rate decision->adjust No final Final Optimized Method decision->final Yes rerun Re-run Analysis adjust->rerun rerun->analyze

Caption: Workflow for optimizing a GC temperature program.

troubleshooting_flowchart cluster_broad Broad Peaks cluster_tailing Tailing Peaks cluster_split Split or Fronting Peaks start Problem: Poor Peak Shape q1 What is the issue? start->q1 sol_broad Increase Temp Ramp Rate Increase Carrier Gas Flow q1->sol_broad Broadening q2 Are ALL peaks tailing? q1->q2 Tailing sol_split Injection Issue: - Check Injection Volume - Use Appropriate Solvent - Check Inlet Temperature q1->sol_split Splitting/Fronting sol_tail_all Physical Issue: - Check Column Installation - Check for Leaks - Make a Clean Column Cut q2->sol_tail_all Yes sol_tail_some Chemical Issue: - Replace Inlet Liner & Septum - Trim Front of Column - Bakeout Column q2->sol_tail_some No

Caption: Troubleshooting flowchart for common GC peak shape issues.

References

"calibration curve issues for 4,5-Diethyloctane quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of 4,5-Diethyloctane using gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for its quantification?

A1: this compound is a branched alkane with the following key properties:

  • Molecular Formula: C₁₂H₂₆

  • Molecular Weight: 170.34 g/mol

  • Boiling Point: 192-194 °C

Understanding these properties is crucial for selecting appropriate GC-MS parameters, such as the temperature program and the type of analytical column.

Q2: Which type of GC column is recommended for the analysis of this compound?

A2: For the analysis of branched alkanes like this compound, a non-polar stationary phase column is generally recommended.[1] These columns separate compounds primarily based on their boiling points.[1] A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), which offers good thermal stability for the elution of higher molecular weight hydrocarbons.[1]

Q3: What are common causes of poor linearity in the calibration curve for this compound?

A3: Poor linearity can stem from several factors, including:

  • Inappropriate Calibration Range: The concentration of your standards may be too high, leading to detector saturation, or too low, falling below the limit of quantification.

  • Matrix Effects: Components in the sample matrix can interfere with the analyte signal, causing either enhancement or suppression.[2][3][4]

  • Adsorption: Active sites in the GC inlet or column can adsorb the analyte, particularly at low concentrations.[2]

  • Incorrect Integration: Inconsistent peak integration across the calibration standards can lead to non-linearity.

Q4: How can I minimize matrix effects when quantifying this compound in complex samples?

A4: To minimize matrix effects, consider the following strategies:

  • Sample Preparation: Employ a thorough sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal enhancement or suppression caused by the matrix.[3]

  • Internal Standard: Use a deuterated analog of this compound or a compound with similar chemical properties and retention time as an internal standard to correct for variations in sample injection and matrix effects.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve

Symptoms:

  • The coefficient of determination (R²) for the linear regression of your calibration curve is below the acceptable limit (typically >0.99).

  • The calibration curve appears to be curved or has significant scatter.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Review the peak shapes of your highest concentration standards. If they are flattened at the top, the detector is saturated. 2. Reduce the concentration of the highest standards or dilute the samples.
Low Concentration Issues 1. Check the signal-to-noise ratio (S/N) of your lowest concentration standards. If it is below 10, these points may not be reliable for quantification. 2. Increase the concentration of the lowest standards or optimize the instrument for better sensitivity.
Active Sites in the System 1. Deactivate the GC inlet liner by using a silanized liner. 2. Condition the GC column according to the manufacturer's instructions to passivate active sites.[5] 3. Consider using analyte protectants in your standards and samples.[3]
Inaccurate Standard Preparation 1. Prepare fresh calibration standards using a calibrated pipette and high-purity solvent. 2. Verify the concentration of your stock solution.
Matrix Interference 1. Prepare matrix-matched calibration standards. 2. Improve the sample cleanup procedure to remove more interfering compounds.

Troubleshooting Workflow: Poor Linearity

PoorLinearity start Poor Linearity (R² < 0.99) check_high_conc Check Highest Concentration Standards for Saturation start->check_high_conc is_saturated Detector Saturated? check_high_conc->is_saturated reduce_conc Reduce Concentration or Dilute Samples is_saturated->reduce_conc Yes check_low_conc Check Lowest Concentration Standards (S/N < 10) is_saturated->check_low_conc No end_good Linearity Improved reduce_conc->end_good is_low_signal Low Signal-to-Noise? check_low_conc->is_low_signal increase_conc Increase Concentration or Optimize Sensitivity is_low_signal->increase_conc Yes check_system_activity Investigate System Activity is_low_signal->check_system_activity No increase_conc->end_good deactivate_system Deactivate Inlet Liner and Condition Column check_system_activity->deactivate_system check_standards Verify Standard Preparation deactivate_system->check_standards end_bad Issue Persists deactivate_system->end_bad prepare_new_standards Prepare Fresh Standards check_standards->prepare_new_standards check_matrix Consider Matrix Effects prepare_new_standards->check_matrix prepare_new_standards->end_bad matrix_match Use Matrix-Matched Calibration check_matrix->matrix_match matrix_match->end_good matrix_match->end_bad

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Variability in Peak Area for Replicate Injections

Symptoms:

  • The relative standard deviation (%RSD) of the peak areas for replicate injections of the same standard is high (e.g., >15%).

  • Inconsistent peak heights and areas are observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Leaky Syringe or Septum 1. Inspect the syringe for any signs of wear or damage and replace if necessary. 2. Replace the injection port septum. A worn septum can cause sample leakage during injection.[6]
Improper Injection Technique 1. Ensure a consistent and rapid injection technique if performing manual injections. 2. If using an autosampler, check the injection speed and volume settings.
Inlet Discrimination 1. Optimize the inlet temperature. A temperature that is too low can lead to incomplete vaporization of the analyte. 2. Use a liner with glass wool to promote better sample vaporization and mixing.
Sample Volatility in Vial 1. Ensure that the sample vials are properly sealed with septa to prevent the loss of the volatile this compound. 2. Minimize the time the vials are uncapped.

Troubleshooting Workflow: High Peak Area Variability

HighVariability start High Peak Area Variability (%RSD > 15%) check_hardware Inspect Syringe and Septum start->check_hardware is_hardware_faulty Syringe or Septum Worn/Damaged? check_hardware->is_hardware_faulty replace_hardware Replace Syringe and/or Septum is_hardware_faulty->replace_hardware Yes check_injection Review Injection Technique/Parameters is_hardware_faulty->check_injection No end_good Variability Reduced replace_hardware->end_good is_injection_poor Inconsistent Injection? check_injection->is_injection_poor optimize_injection Optimize Manual Technique or Autosampler Settings is_injection_poor->optimize_injection Yes check_inlet Evaluate Inlet Conditions is_injection_poor->check_inlet No optimize_injection->end_good optimize_inlet Optimize Inlet Temperature and Use Glass Wool Liner check_inlet->optimize_inlet check_vials Check Sample Vials optimize_inlet->check_vials end_bad Issue Persists optimize_inlet->end_bad ensure_sealing Ensure Proper Vial Sealing check_vials->ensure_sealing ensure_sealing->end_good ensure_sealing->end_bad

Caption: Troubleshooting workflow for high peak area variability.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • Intermediate Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the intermediate standard. A suggested concentration range for a typical GC-MS system would be 0.1, 0.5, 1, 5, and 10 µg/mL.

  • Internal Standard (if used): Spike each working standard with a constant concentration of the internal standard.

Protocol 2: Recommended GC-MS Parameters

These are starting parameters and may require optimization for your specific instrument and application.

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Suggested ions: m/z 57, 71, 85.

This technical support guide provides a starting point for troubleshooting calibration curve issues for the quantification of this compound. For more complex issues, consulting your instrument's user manual and seeking advice from experienced chromatographers is recommended.

References

"matrix effects in the analysis of 4,5-Diethyloctane in environmental samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4,5-Diethyloctane and related hydrocarbons in environmental samples. This resource is designed for researchers, scientists, and analytical professionals to address common challenges associated with matrix effects, ensuring accurate and reproducible quantification.

Matrix effects, which are the alteration of an analyte's response due to co-eluting compounds from the sample matrix, are a significant challenge in the gas chromatography-mass spectrometry (GC-MS) analysis of complex environmental samples.[1][2] These effects can lead to either signal suppression or enhancement, causing inaccurate quantitative results.[3] This guide provides troubleshooting advice, detailed experimental protocols, and data to help you mitigate these interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: Why are my recovery rates for this compound low and inconsistent in soil and sediment samples?

A1: Low and variable recovery is a common problem when analyzing hydrocarbons in solid matrices. Several factors could be the cause:

  • Inefficient Extraction: The solvent system you are using may not be optimal for extracting a non-polar compound like this compound from the specific soil type. Soil organic matter and particle size can significantly affect extraction efficiency.[4][5]

  • Analyte Volatilization: Lighter alkanes can be lost due to volatilization, especially during solvent evaporation or concentration steps.[4] This is a known issue for low molecular weight n-alkanes.[4]

  • Strong Matrix Interactions: this compound can adsorb onto active sites within the sample matrix, particularly in samples with high organic content or specific mineralogy. This prevents its complete extraction into the solvent.

  • Matrix-Induced Signal Suppression: Co-extracted matrix components can interfere with the ionization of this compound in the GC-MS source, leading to a lower-than-expected signal, which can be misinterpreted as low recovery.[3]

Troubleshooting Steps:

  • Optimize Extraction: Experiment with different solvents or solvent mixtures. For non-polar compounds like alkanes, a combination of a non-polar solvent (like hexane) and a more polar solvent (like acetone (B3395972) or dichloromethane) can be effective. Consider more exhaustive extraction techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE).[4][6]

  • Minimize Evaporative Losses: When concentrating your sample extracts, use a gentle stream of nitrogen and a controlled temperature. The addition of a high-boiling "keeper" solvent (e.g., isooctane) can help prevent the complete evaporation of your sample and the loss of more volatile analytes.[7]

  • Use an Internal Standard: Add a suitable internal standard to your sample before the extraction step. An ideal choice would be an isotopically labeled version of a similar alkane.[8][9] This will help compensate for losses during sample preparation and for signal suppression in the instrument.

Q2: I'm observing significant signal suppression for this compound when analyzing river water samples. What is the likely cause and how can I fix it?

A2: Signal suppression in water sample analysis, particularly with techniques like GC-MS, is often due to high concentrations of dissolved organic matter (e.g., humic and fulvic acids) or other co-extracted contaminants that elute at or near the same time as your analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering compounds before analysis. Solid-Phase Extraction (SPE) is a highly effective cleanup technique for water samples. Using a sorbent tailored for non-polar compounds (like C18 or a polymeric sorbent) can isolate this compound while washing away more polar interferences.

  • Dilute the Extract: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of the interfering matrix components, thereby lessening their impact on the analyte signal. While this may raise the detection limit, the reduction in matrix effects can sometimes lead to a better overall signal-to-noise ratio.[10]

  • Use Matrix-Matched Calibration: If cleanup and dilution are insufficient, a matrix-matched calibration approach is highly recommended. This involves preparing your calibration standards in a blank matrix extract that is free of your analyte but representative of your samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[11][12]

  • Employ the Standard Addition Method: For a few unique or particularly complex samples, the method of standard additions is a powerful tool. This involves adding known amounts of a this compound standard to aliquots of the actual sample. This technique creates a calibration curve within the sample itself, perfectly accounting for the specific matrix effects of that sample.[13][14][15]

Q3: How can I determine if my analytical problems are due to matrix effects or instrumental issues?

A3: Differentiating between matrix effects and instrument malfunction is a critical troubleshooting step.

  • Analyze a Solvent Standard: Regularly inject a standard of this compound prepared in a clean solvent (e.g., hexane). If the peak area and shape are consistent and meet quality control criteria, your instrument is likely performing correctly. Poor peak shape, low signal, or inconsistent retention times for a clean standard point towards an instrumental issue (e.g., contaminated injector, column degradation, or detector problem).

  • Compare Solvent vs. Matrix-Spiked Samples: Prepare two spiked samples. One where a known amount of this compound is added to a clean solvent, and another where the same amount is added to a blank sample extract (a "matrix spike"). Analyze both.

    • If the recovery in the matrix spike is significantly lower or higher (>20% difference) than the solvent spike, you have a clear indication of matrix effects (signal suppression or enhancement).

    • If both samples show poor recovery or peak shape, the issue is more likely related to the analytical method or instrument.

  • Post-Column Infusion Experiment: A more advanced technique involves continuously infusing a standard solution of this compound into the MS detector while injecting a blank matrix extract. A dip or rise in the constant signal baseline as the matrix components elute from the column provides a visual map of the retention time regions where suppression or enhancement occurs.[16]

Quantitative Data on Matrix Effects

The impact of the sample matrix and the choice of calibration method can be significant. The following table illustrates the effect of different matrices on the calculated recovery of a representative C12 alkane using different calibration strategies.

Sample MatrixCalibration MethodAnalyte Added (ng/mL)Analyte Measured (ng/mL)Calculated Recovery (%)
Clean Solvent (Hexane)Solvent-Based External Standard50.050.5101%
Agricultural Soil ExtractSolvent-Based External Standard50.031.062%
Agricultural Soil ExtractMatrix-Matched Calibration 50.048.597%
Industrial Wastewater ExtractSolvent-Based External Standard50.072.5145% (Enhancement)
Industrial Wastewater ExtractMatrix-Matched Calibration 50.051.0102%
Industrial Wastewater ExtractStandard Addition 50.049.8100%

Data is representative and compiled to illustrate common analytical scenarios.

As shown, using a standard solvent-based calibration for complex matrices can lead to significant underestimation (suppression) or overestimation (enhancement) of the true analyte concentration.[1] Both matrix-matched calibration and standard addition provide far more accurate results by compensating for these effects.[11][13]

Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) Cleanup for Water Samples

This protocol is designed to isolate non-polar compounds like this compound from aqueous matrices.

  • Conditioning: Pass 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol, and finally 5 mL of deionized water through a C18 SPE cartridge. Do not allow the cartridge to go dry.

  • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 20 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol describes how to prepare standards that compensate for matrix effects.

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water) that is known to be free of this compound using your established sample preparation method. Concentrate this extract to the same final volume as your actual samples. This is your "blank matrix".

  • Prepare Stock Standard: Create a high-concentration stock solution of this compound in a pure solvent like hexane.

  • Create Calibration Standards: Serially dilute the stock standard into aliquots of the blank matrix extract to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze these matrix-matched standards using the same GC-MS method as your samples to generate the calibration curve.

Visualizations of Workflows and Concepts
General Analytical Workflow

The following diagram illustrates a typical workflow for analyzing environmental samples, highlighting stages where matrix effects can be introduced and mitigated.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calibration cluster_cal Calibration Strategy Sample 1. Sample Collection (Soil, Water) Extraction 2. Solvent Extraction (Introduces Matrix Components) Sample->Extraction Cleanup 3. Sample Cleanup (SPE) (Mitigates Matrix Effects) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration GCMS 5. GC-MS Analysis (Matrix Effects Occur Here) Concentration->GCMS Data 7. Data Processing GCMS->Data Cal_Solvent Solvent Standard Cal_Solvent->GCMS Cal_MM Matrix-Matched Standard Cal_MM->GCMS Cal_SA Standard Addition Cal_SA->GCMS G cluster_external External (Solvent) Calibration cluster_matrix_matched Matrix-Matched Calibration ext_std Standards in Clean Solvent ext_result Result (Potentially Inaccurate) ext_std->ext_result ext_sample Sample in Complex Matrix ext_sample->ext_result mm_result Result (Accurate) mm_std Standards in Blank Matrix mm_std->mm_result mm_sample Sample in Complex Matrix mm_sample->mm_result G A Aliquot 1: Sample Only Plot Plot Signal vs. Added Concentration A->Plot B Aliquot 2: Sample + Spike 1 B->Plot C Aliquot 3: Sample + Spike 2 C->Plot D Aliquot 4: Sample + Spike 3 D->Plot Extrapolate Extrapolate to Zero Signal to find Original Concentration Plot->Extrapolate

References

Technical Support Center: HPLC Analysis of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address baseline drift during the High-Performance Liquid Chromatography (HPLC) analysis of long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline drift when analyzing long-chain alkanes?

Baseline drift in HPLC analysis of long-chain alkanes is often due to a few key factors. The most common causes include:

  • Temperature Fluctuations: Detectors used for alkanes, such as Refractive Index (RI) detectors, are highly sensitive to temperature changes in the column and mobile phase.[1][2] Even minor variations in the lab environment can cause significant drift.[3]

  • Mobile Phase Inconsistency: Since long-chain alkanes require gradient elution, differences in the physical properties (e.g., refractive index) of the solvents used can cause drift as the mobile phase composition changes.[4][5]

  • Column Bleed and Contamination: Impurities or highly retained compounds from previous injections can slowly elute from the column, causing a rising baseline.[6][7]

  • Slow Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs is a frequent cause of drift, especially in gradient methods.[7][8]

  • Detector Flow Cell Issues: Contamination or air bubbles within the detector's flow cell can lead to both baseline noise and drift.[2][8]

Q2: Why is baseline drift more pronounced when using a Refractive Index (RI) Detector for long-chain alkanes?

Refractive Index (RI) detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the sample eluting through the flow cell. Their universal nature makes them suitable for analyzing compounds like long-chain alkanes that lack UV absorbance. However, this also makes them extremely sensitive to any changes in the mobile phase composition, temperature, and pressure.[1][9] Gradient elution, which is often necessary for separating a mixture of long-chain alkanes, inherently changes the mobile phase composition, leading to a continuously drifting baseline as the refractive index of the eluent changes.[5][10]

Q3: Can my choice of mobile phase solvents contribute to baseline drift?

Absolutely. When using gradient elution, if the solvents in your mobile phase (e.g., Solvent A and Solvent B) have significantly different refractive indices or UV absorbance at the detection wavelength, a drift will occur as their ratio changes.[4] Using high-purity, HPLC-grade solvents is critical, as impurities in one of the solvents can lead to a rising baseline during a gradient run.[1][7] It is also recommended to use fresh mobile phases and ensure they are thoroughly degassed to prevent bubble formation.[5][8]

Q4: How does column temperature impact the analysis of long-chain alkanes?

Column temperature is a critical parameter.

  • Retention Time: Increasing the column temperature generally decreases the retention time of long-chain alkanes by reducing the viscosity of the mobile phase and increasing analyte solubility.[11][12]

  • Baseline Stability: A stable and consistent column temperature is crucial for a flat baseline, especially with RI detection.[7][8] A column oven is essential to maintain a uniform temperature and prevent drift caused by ambient fluctuations.[1][11]

  • Selectivity: Adjusting the temperature can also alter the selectivity of the separation for different alkanes.[11][13]

Q5: I am observing a steadily rising baseline throughout my gradient run. What is the likely cause?

A steadily rising baseline during a gradient run is a common issue. The primary causes include:

  • Mismatched Solvent Properties: The most frequent cause is a difference in the UV absorbance or refractive index of the two mobile phase solvents at the operating wavelength.[4]

  • Column Contamination: Strongly retained compounds from previous injections may be eluting during the gradient, causing the baseline to rise.[6][7]

  • Mobile Phase Impurities: An impurity present in the stronger "B" solvent will cause the baseline to rise as the concentration of solvent B increases.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving baseline drift.

Initial Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of baseline drift.

G cluster_0 cluster_1 Isolate the Source cluster_2 Problem Area cluster_3 Specific Causes & Solutions start Baseline Drift Observed check_pump Run System with No Column (Union in place) start->check_pump pump_mobile_phase Pump / Mobile Phase Issue check_pump->pump_mobile_phase Drift Persists column_issue Column Issue check_pump->column_issue Drift Stops check_detector Stop Flow to Detector check_detector->pump_mobile_phase Drift Stops detector_issue Detector Issue check_detector->detector_issue Drift Persists pump_mobile_phase->check_detector pump_solutions • Inconsistent mixing • Air bubbles in pump • Faulty check valves • Contaminated solvent • Improper degassing pump_mobile_phase->pump_solutions detector_solutions • Temperature fluctuation • Contaminated flow cell • Lamp failure (UV) • Incorrect settings detector_issue->detector_solutions column_solutions • Insufficient equilibration • Column contamination • Column bleed • Temperature fluctuation column_issue->column_solutions

Caption: A workflow diagram to systematically isolate the source of HPLC baseline drift.

Detailed Troubleshooting Steps

Problem: Baseline is drifting upwards or downwards.

Potential Cause Troubleshooting Steps & Solutions
1. Temperature Fluctuations Verification: Check if the laboratory temperature is stable. Note if the drift correlates with external factors like air conditioning cycles.[2] Solution: • Use a column oven to maintain a constant and uniform temperature for the column.[8] • Insulate tubing between the column and the detector to minimize heat exchange with the environment.[10] • Allow the entire HPLC system, including solvents, to reach thermal equilibrium before starting an analysis.
2. Mobile Phase Issues Verification: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents.[7] Manually mix the mobile phase at the initial and final gradient compositions and run isocratically to see if the baseline is stable. Solution:Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication to remove dissolved air.[5][14] • Solvent Quality: Use freshly prepared mobile phase for each run. Some solvents can degrade over time.[5][10] • Gradient Composition: If using a UV-absorbing additive (less common for alkanes unless derivatized), ensure it is present in both Solvent A and Solvent B to minimize drift.[15] For RI detection, choose solvent pairs with closely matched refractive indices if possible.
3. Column Contamination / Bleed Verification: Disconnect the column and replace it with a union. If the baseline becomes stable, the column is the source of the drift.[14] Solution:Column Flushing: Develop a robust column flushing protocol to run after each sequence to remove strongly retained compounds. (See Experimental Protocol 1). • Guard Column: Use a guard column to protect the analytical column from sample matrix contaminants.[16] • Sample Preparation: Implement a sample cleanup step (e.g., Solid Phase Extraction) to remove potential contaminants before injection.
4. Insufficient Column Equilibration Verification: The drift is most severe at the beginning of the run and may stabilize over time. Reproducibility of retention times may also be poor.[8] Solution: • Increase the equilibration time at the initial gradient conditions between injections. A typical starting point is 10-20 column volumes.[7] Monitor the baseline at the end of the equilibration step to ensure it is stable before the next injection.
5. Pump & System Issues (Leaks, Air) Verification: Observe the pressure reading for fluctuations. A leak may be visible as salt buildup (if using buffers) or solvent drips.[14] Solution:Check for Leaks: Systematically check all fittings for tightness, starting from the pump and moving towards the detector. • Purge the Pump: Purge the pump to remove any trapped air bubbles in the pump heads.[14] • Check Valves: If pressure fluctuations persist, the pump's check valves may be dirty or faulty and require cleaning or replacement.[10]
6. Detector Flow Cell Contamination Verification: A dirty flow cell can cause both drift and excessive noise.[2][8] Solution: • Flush the flow cell with a strong, non-reactive solvent like methanol (B129727) or isopropanol.[6][14] If necessary, follow the manufacturer's instructions for more rigorous cleaning procedures.

Experimental Protocols

Protocol 1: General Column Flushing Procedure for Reversed-Phase Columns

This protocol is designed to remove strongly retained, non-polar contaminants like long-chain alkanes from a C18 or C8 column.

Objective: To clean an analytical column and restore a stable baseline.

Materials:

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Aqueous Wash (if buffers were used): Flush the column with 20 column volumes of HPLC-grade water to remove any salts.

  • Intermediate Solvent: Flush with 20 column volumes of Methanol.

  • Strong Solvent Flush: Flush the column with at least 20-30 column volumes of Isopropanol. IPA is a strong solvent effective at removing hydrophobic residues.

  • Return to Operating Conditions:

    • Flush with 20 column volumes of Methanol.

    • Gradually re-introduce your mobile phase, starting with the composition used for the strong solvent flush and stepping down to your initial conditions.

  • Equilibration: Once at initial conditions, allow the system to equilibrate for at least 20 column volumes or until the baseline is stable after reconnecting the detector.

Column Volume Calculation:

  • Volume (mL) ≈ π × (column radius in cm)² × (column length in cm) × 0.68 (for porous particles)

  • Example for a 4.6 mm x 150 mm column: 3.14159 × (0.23 cm)² × 15.0 cm × 0.68 ≈ 1.7 mL

ParameterValue
Column Dimensions4.6 x 150 mm
Approx. Column Volume1.7 mL
Flush Volume (20x)34 mL
Recommended Flow Rate1 mL/min
Approx. Flush Time per Solvent35 minutes

References

"scale-up challenges for the synthesis of 4,5-Diethyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory synthesis methods for a symmetrical alkane like this compound are coupling reactions. These include:

  • Wurtz Reaction: This classic method involves the coupling of two molecules of an alkyl halide (in this case, 3-halohexane) using sodium metal in an anhydrous ether solvent.[1][2]

  • Grignard Reagent Coupling: This involves the formation of a Grignard reagent from a 3-halohexane, which can then be coupled with another molecule of the same alkyl halide.

  • Corey-House Synthesis: This method uses a lithium dialkylcuprate (Gilman reagent) prepared from an alkyllithium and a copper(I) salt. It is known for being more versatile and giving cleaner products than the Wurtz reaction.[3][4][5]

Q2: What is the recommended starting material for the synthesis of this compound?

A2: The recommended starting material is a 3-halohexane, such as 3-bromohexane (B146008) or 3-iodohexane.[1] The Wurtz reaction, for example, involves the coupling of two of these molecules to form the desired this compound.[6]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: The primary safety concerns during scale-up are associated with the high reactivity of the reagents and the exothermic nature of the reactions.[7] Key hazards include:

  • Thermal Runaway: The reactions are highly exothermic, and the decreasing surface-area-to-volume ratio at larger scales makes heat dissipation more challenging, potentially leading to a dangerous increase in temperature and pressure.[7][8]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are highly flammable.[2]

  • Reactive Reagents: Sodium metal (in the Wurtz reaction) and organometallic reagents (Grignard and organolithium compounds) are highly reactive and can ignite on contact with air or moisture.[9][10]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching any reactive species) and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).[11] This will allow you to observe the disappearance of the starting material and the appearance of the product peak.

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Action
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by GC-MS until the starting material is consumed. For Wurtz and Grignard reactions, ensure the surface of the metal (sodium or magnesium) is clean and activated to facilitate reaction.[12]
Side Reactions In Wurtz and Grignard reactions, side reactions such as elimination can occur, especially at higher temperatures. Maintain a controlled, low temperature throughout the reaction. For Grignard reactions, slow, controlled addition of the alkyl halide can minimize Wurtz-type coupling byproducts.[7]
Reagent Decomposition Organometallic reagents (Grignard, organolithium) are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[9][13]
Poor Quality Reagents Use freshly distilled solvents and high-purity starting materials. The quality of the sodium or magnesium can also impact the reaction.
Product Purity Issues
Potential Cause Recommended Action
Presence of Unreacted Starting Material If the reaction has gone to completion, this indicates an issue with the workup or purification. Optimize the purification method (e.g., fractional distillation, column chromatography).
Formation of Isomeric Byproducts Side reactions can lead to the formation of other alkanes with similar boiling points to this compound, making purification by distillation difficult. Careful control of reaction temperature and reagent addition can minimize these. For purification, consider preparative gas chromatography or the use of molecular sieves that can selectively adsorb linear or less branched alkanes.
Wurtz Coupling Byproducts (in Grignard Synthesis) The coupling of the Grignard reagent with unreacted alkyl halide can form the desired product, but also byproducts. To minimize this, ensure a slow and controlled addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[7]

Experimental Protocols

Wurtz Reaction for the Synthesis of this compound
  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium metal (cut into small pieces) and anhydrous diethyl ether.

  • Initiation: Gently heat the flask to initiate the reaction.

  • Reagent Addition: Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture and reflux for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully quench the excess sodium by the slow addition of ethanol, followed by water. Separate the ethereal layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude product can be purified by fractional distillation under reduced pressure.

Corey-House Synthesis of this compound
  • Preparation of Alkyllithium: In a flame-dried, three-necked flask under an inert atmosphere, react 3-bromohexane with lithium metal in anhydrous diethyl ether to form hexyllithium.

  • Formation of Gilman Reagent: In a separate flask, also under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture. Slowly add two equivalents of the prepared hexyllithium solution to form the lithium di(hex-3-yl)cuprate (Gilman reagent).[14]

  • Coupling Reaction: To the Gilman reagent, add one equivalent of 3-bromohexane.

  • Reaction: Allow the reaction to stir at a controlled temperature until completion, as monitored by GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purification: Remove the solvent and purify the product by column chromatography or fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (Illustrative Data)

Parameter Wurtz Reaction Grignard Coupling Corey-House Synthesis
Starting Material 3-Bromohexane3-Bromohexane3-Bromohexane
Typical Yield 40-60%50-70%70-90%
Key Reagents Sodium, Diethyl EtherMagnesium, Diethyl EtherLithium, Copper(I) Iodide
Reaction Temperature 35 °C (Reflux)0-35 °C-78 to 25 °C
Primary Byproducts Octenes, other alkanesWurtz coupling productsOrganocopper species
Scale-up Feasibility ModerateGoodExcellent

Note: The data in this table is illustrative and may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_wurtz Wurtz Reaction Workflow cluster_corey_house Corey-House Synthesis Workflow w_start Start: 3-Bromohexane & Sodium w_reaction Reaction in Anhydrous Ether w_start->w_reaction w_workup Quench & Aqueous Workup w_reaction->w_workup w_purification Fractional Distillation w_workup->w_purification w_product Product: this compound w_purification->w_product ch_start Start: 3-Bromohexane & Lithium ch_gilman Formation of Gilman Reagent (with CuI) ch_start->ch_gilman ch_coupling Coupling with 3-Bromohexane ch_gilman->ch_coupling ch_workup Quench & Aqueous Workup ch_coupling->ch_workup ch_purification Column Chromatography ch_workup->ch_purification ch_product Product: this compound ch_purification->ch_product

Caption: Comparative workflows for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Is the reaction complete (GC-MS)? start->check_completion check_conditions Were reaction conditions optimal? check_completion->check_conditions Yes extend_time Action: Extend reaction time. check_completion->extend_time No check_reagents Are reagents of high quality? check_conditions->check_reagents Yes optimize_temp Action: Optimize temperature control. check_conditions->optimize_temp No use_fresh_reagents Action: Use fresh/pure reagents. check_reagents->use_fresh_reagents No end Yield Improved check_reagents->end Yes extend_time->end optimize_temp->end use_fresh_reagents->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Ionization Efficiency of Alkanes in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low ionization efficiency of these nonpolar compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) of my alkane sample weak or absent in the mass spectrum?

A1: The low abundance or absence of a molecular ion peak for alkanes is a common observation, particularly with Electron Impact (EI) ionization. This is due to several factors:

  • High Ionization Energy: Alkanes are nonpolar molecules with high ionization potentials, making them inherently difficult to ionize efficiently.

  • Extensive Fragmentation: EI is a "hard" ionization technique that imparts a significant amount of energy into the analyte molecule. This excess energy causes the molecular ion to be unstable and fragment extensively.[1][2][3] For linear alkanes, fragmentation occurs along the carbon chain, while branched alkanes preferentially fragment at branching points to form more stable secondary or tertiary carbocations.[4][5]

  • Weakened Bonds: Upon ionization, the bonds within the alkane molecule are weakened, making fragmentation a highly probable event.[4]

Q2: What are the characteristic fragmentation patterns for alkanes?

A2: Alkanes exhibit predictable fragmentation patterns that can aid in their identification:

  • Unbranched Alkanes: The mass spectra of straight-chain alkanes show clusters of ions separated by 14 Da, corresponding to the loss of successive CH₂ groups.[4][6] The most abundant fragments are typically CnH2n+1⁺ ions.[4]

  • Branched Alkanes: Branched alkanes show a greater tendency to fragment at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[4][5] This often leads to a less prominent molecular ion peak compared to their linear isomers.[5]

Q3: Which ionization techniques are better suited for analyzing alkanes?

A3: Softer ionization techniques are generally recommended to minimize fragmentation and increase the abundance of the molecular or quasi-molecular ion.[3][7] Consider the following alternatives to standard EI:

  • Chemical Ionization (CI): CI is a "soft" ionization method that uses a reagent gas (e.g., methane (B114726) or ammonia) to produce ions that then react with the analyte.[2][7] This results in less fragmentation and often produces a prominent [M+H]⁺ or [M-H]⁺ ion, which helps in determining the molecular weight.[7][8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly well-suited for low molecular weight, nonpolar compounds.[2] It involves the ionization of the sample at atmospheric pressure, which can be more efficient for certain analytes.[10] Recent studies have shown its utility for the online gas-phase analysis of n-alkanes.[11][12]

  • Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can ionize nonpolar compounds that are challenging to analyze by ESI or APCI.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of alkanes.

ProblemPossible CausesRecommended Solutions
Poor Sensitivity for All Alkanes 1. Leak in the GC-MS system: Air in the system can contaminate the ion source and reduce sensitivity.[15] 2. Contaminated ion source: Accumulation of non-volatile material can decrease ionization efficiency.[15][16] 3. Improper GC column installation: A poor connection can lead to leaks and suboptimal performance.[15] 4. Suboptimal ionization method: The chosen ionization technique may not be efficient for alkanes.1. Perform a leak check: Use an electronic leak detector to inspect all fittings and seals in the GC-MS interface. 2. Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components.[15] 3. Reinstall the GC column: Ensure the column is properly cut and installed according to the manufacturer's guidelines.[15] 4. Switch to a softer ionization technique: If using EI, consider switching to CI, APCI, or APPI.[3][16]
Weak or Absent Molecular Ion Peak 1. Extensive fragmentation with EI: Electron impact is a high-energy technique that causes significant fragmentation of alkanes.[1][3][4] 2. Analyte concentration is too low: The amount of sample reaching the detector may be insufficient.[16]1. Use a "soft" ionization technique: Employ CI, APCI, or APPI to reduce fragmentation and enhance the molecular ion signal.[3][7] 2. Increase sample concentration: If possible, prepare a more concentrated sample for injection.[16] 3. Optimize ion source parameters: Adjust the ion source settings, such as temperature and voltages, to favor the formation of the molecular ion.
Difficulty Differentiating Alkane Isomers 1. Similar fragmentation patterns: Isomers can produce very similar mass spectra, making them difficult to distinguish.[15]1. Optimize GC separation: Improve chromatographic resolution by using a longer column, a slower temperature ramp, or a different stationary phase.[15] 2. Careful analysis of fragmentation patterns: Even with similar spectra, there may be subtle differences in the relative abundances of fragment ions that can be used for differentiation.[15] 3. Utilize Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can provide higher specificity for distinguishing isomers by monitoring unique fragmentation transitions.[15]

Experimental Protocols

Protocol 1: General GC-MS Analysis of Alkanes using Electron Impact (EI) Ionization

This protocol provides a general starting point for the analysis of volatile alkanes. Optimization will be required based on the specific analytes and instrumentation.

  • Sample Preparation: Dissolve the alkane standard or sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify peaks based on their retention times and compare the resulting mass spectra to a reference library (e.g., NIST). Look for characteristic alkane fragmentation patterns.

Protocol 2: Analysis of Alkanes using Chemical Ionization (CI)

This protocol is designed to enhance the molecular ion signal for better molecular weight determination.

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • GC Conditions: Use the same GC conditions as in Protocol 1.

  • MS Conditions (CI):

    • Ion Source: Switch to a CI source.

    • Reagent Gas: Methane or ammonia (B1221849) at a pressure recommended by the instrument manufacturer.

    • Ion Source Temperature: 150-200°C.

    • Electron Energy: 100-200 eV (to ionize the reagent gas).

    • Mass Range: m/z 50-600.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Look for the [M+H]⁺ (with methane) or [M+NH₄]⁺ (with ammonia) quasi-molecular ion peak to confirm the molecular weight of the alkane.

Visualizations

Troubleshooting_Workflow Start Low Alkane Signal in MS Check_Leaks Perform System Leak Check Start->Check_Leaks Leaks_Found Leaks Detected? Check_Leaks->Leaks_Found Fix_Leaks Fix Leaks and Re-run Leaks_Found->Fix_Leaks Yes Clean_Source Clean Ion Source Leaks_Found->Clean_Source No Success Successful Analysis Fix_Leaks->Success Source_Cleaned Signal Improved? Clean_Source->Source_Cleaned Check_Method Review Ionization Method Source_Cleaned->Check_Method No Source_Cleaned->Success Yes Is_EI Using EI? Check_Method->Is_EI Switch_to_Soft Switch to Soft Ionization (CI, APCI) Is_EI->Switch_to_Soft Yes Optimize_Parameters Optimize Source Parameters Is_EI->Optimize_Parameters No Switch_to_Soft->Success Contact_Support Contact Technical Support Optimize_Parameters->Contact_Support

Caption: Troubleshooting workflow for low alkane signals in MS.

Ionization_Comparison Alkane Alkane Molecule EI Electron Impact (EI) (Hard Ionization) Alkane->EI High Energy CI Chemical Ionization (CI) (Soft Ionization) Alkane->CI Low Energy Fragments Extensive Fragmentation (Weak or absent [M]⁺) EI->Fragments Quasi_Molecular_Ion Quasi-Molecular Ion ([M+H]⁺ or [M-H]⁺) CI->Quasi_Molecular_Ion

Caption: Comparison of hard and soft ionization for alkanes.

References

Validation & Comparative

A Comparative Analysis of 4,5-Diethyloctane and its Linear Isomer n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of the branched-chain alkane, 4,5-diethyloctane, and its linear isomer, n-dodecane. Both isomers share the same molecular formula, C12H26, and molecular weight, yet their structural differences lead to distinct physical characteristics and applications. This analysis is supported by experimental data and outlines the methodologies for key property measurements.

Physicochemical Properties: A Tabulated Comparison

The structural isomerism between this compound and n-dodecane gives rise to notable differences in their physical properties. While n-dodecane is a straight-chain alkane, this compound has ethyl branches at the 4th and 5th positions of its octane (B31449) backbone. These structural variations influence the intermolecular forces, leading to different boiling points, melting points, and densities.

Linear alkanes, like n-dodecane, have larger surface areas, allowing for more significant London dispersion forces between molecules, which generally results in higher boiling points compared to their branched isomers.[1] Conversely, the more compact and symmetrical structure of branched alkanes can sometimes lead to more efficient packing in the solid state, affecting their melting points.[2] Branched alkanes are also generally more thermodynamically stable than their linear counterparts.[3]

PropertyThis compoundn-Dodecane
Molecular Formula C12H26[4][5]C12H26[6][7]
Molecular Weight 170.33 g/mol [8][9]170.34 g/mol [7]
Boiling Point 197 °C[10]216.2 °C[6][7]
Melting Point -50.8 °C (estimate)[10]-9.6 °C[6][7]
Density 0.7676 g/cm³[10]0.7498 g/cm³[7]
CAS Number 1636-41-5[5][8]112-40-3[6][11]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties presented in this guide.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] The capillary method is a common technique for determining the boiling point of small quantities of liquid.[13]

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.[12] A capillary tube, sealed at one end, is then inverted and placed into the fusion tube containing the sample.[14]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube, which allows for uniform heating.[14][15]

  • Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14]

  • Pressure Correction: It is important to record the barometric pressure as the boiling point is dependent on the external pressure.[12]

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow range.[15]

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube.[16][17]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[15][17]

  • Heating and Observation: The sample is heated at a controlled rate.[17] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

  • Purity Assessment: A sharp melting point (a narrow melting range) is indicative of a pure compound, while impurities tend to lower and broaden the melting range.[18]

Density Measurement (Digital Density Meter)

Density is the mass per unit volume of a substance. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter.[19]

  • Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[19][20]

  • Calibration: The instrument is calibrated using certified reference standards of known density.[20]

  • Sample Injection: The liquid sample is injected into the oscillating U-tube, ensuring no air bubbles are present.[19]

  • Measurement: The instrument measures the oscillation period of the filled tube, which is then converted to a density value. The measurement is temperature-controlled.[19][20]

Viscosity Measurement (Capillary Viscometer)

Viscosity is a measure of a fluid's resistance to flow. A common method for determining kinematic viscosity is through the use of a capillary viscometer, such as an Ostwald viscometer.[21]

  • Apparatus Setup: The viscometer is cleaned, dried, and mounted vertically in a constant temperature bath.

  • Sample Loading: A specific volume of the liquid is introduced into the larger bulb of the viscometer.[21]

  • Flow Time Measurement: The liquid is drawn up into the other arm of the viscometer above the upper timing mark. The time it takes for the liquid to flow between the upper and lower timing marks under gravity is measured with a stopwatch.[21]

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Visualized Comparisons

The following diagrams illustrate the relationship between the molecular structures and physical properties of this compound and n-dodecane, as well as a general workflow for an experimental procedure.

G Comparative Analysis of Isomer Properties cluster_isomers Isomers of C12H26 cluster_properties Physicochemical Properties n_dodecane n-Dodecane (Linear) boiling_point Boiling Point n_dodecane->boiling_point Higher melting_point Melting Point n_dodecane->melting_point Higher density Density n_dodecane->density Lower diethyloctane This compound (Branched) diethyloctane->boiling_point Lower diethyloctane->melting_point Lower diethyloctane->density Higher

Caption: Comparison of physical properties between n-dodecane and this compound.

G Experimental Workflow: Viscosity Measurement start Start prepare Prepare Viscometer and Sample start->prepare 1 load Load Sample into Viscometer prepare->load 2 thermo Thermostatic Equilibration load->thermo 3 measure Measure Flow Time thermo->measure 4 calculate Calculate Kinematic Viscosity measure->calculate 5 end End calculate->end 6

Caption: A generalized workflow for determining kinematic viscosity using a capillary viscometer.

Applications and Safety Considerations

n-Dodecane: Due to its properties, n-dodecane has a wide range of industrial applications. It is used as a solvent, a distillation chaser, and a component in the manufacturing of detergents and plasticizers.[7][22] In the field of research, it serves as a surrogate for jet and diesel fuels in combustion studies.[6] It is also used as a reference material in analytical chemistry.[6] While generally considered to have low toxicity, n-dodecane is a combustible liquid and can be fatal if swallowed and enters the airways.[11][23] Repeated exposure may cause skin dryness or cracking.[11]

This compound: Information on the specific applications of this compound is less prevalent. It is primarily used as an organic solvent in chemical laboratories for dissolution and extraction processes.[4] It is considered a flammable liquid and appropriate safety precautions should be taken to avoid fire or explosion.[4]

References

Validation of Analytical Methods for the Detection of 4,5-Diethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 4,5-diethyloctane detection, a saturated hydrocarbon. The focus is on providing objective performance comparisons, supporting experimental data, and detailed methodologies to aid in the selection and implementation of a suitable analytical technique.

Comparison of Analytical Methods

The primary analytical technique for the detection and quantification of volatile hydrocarbons like this compound is Gas Chromatography (GC). The choice of detector is crucial and significantly impacts the method's sensitivity, selectivity, and overall performance. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of organic compounds.[1] The FID exhibits high sensitivity towards hydrocarbons and a broad linear range.[1] It is a robust and cost-effective detector, making it a popular choice for routine analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and identification capabilities. By providing mass spectra of the eluting compounds, GC-MS can unequivocally identify this compound, even in complex matrices. This technique is considered the "gold standard" for confirmation of results.[2]

Below is a comparative summary of the performance characteristics of GC-FID and GC-MS for the analysis of this compound.

Parameter GC-FID GC-MS References
Principle Measures the ions produced during the combustion of the organic compound in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.[1][3]
Selectivity Good for hydrocarbons, but can have interferences from other combustible organic compounds.Excellent, provides structural information for definitive identification.[2][4]
Sensitivity (LOD) High, typically in the picogram (pg) range.Very high, can reach femtogram (fg) levels in selected ion monitoring (SIM) mode.[1][2]
Linearity Excellent, wide linear dynamic range.Good, but can be more limited than FID.[2][5]
Precision Excellent, with Relative Standard Deviations (RSD) typically <3%.Excellent, with RSD values also typically below 3%.[4][4]
Accuracy High, with good recovery rates.High, with good recovery rates.[5][6]
Cost Lower initial and operational costs.Higher initial and operational costs.
Applications Routine quantification of known analytes.Identification of unknown compounds, confirmation analysis, and complex matrix analysis.[1][3]

Detailed Experimental Protocol: Validation of a GC-FID Method for this compound

This section outlines a detailed protocol for the validation of an analytical method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.

1. Objective: To validate a GC-FID method for the quantification of this compound in a given matrix, demonstrating that it is suitable for its intended purpose.

2. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • High-purity solvents (e.g., hexane, dichloromethane) for sample and standard preparation

  • High-purity gases for GC-FID (Helium as carrier gas, Hydrogen and Air for the detector)

  • Volumetric flasks, pipettes, and syringes of appropriate grade

3. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Injector Temperature: 280°C[4]

  • Detector Temperature: 300°C[6]

  • Oven Temperature Program: Initial temperature of 40°C for 3 minutes, ramped at 12.5°C/min to 290°C, and held for 4 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[4]

4. Validation Parameters and Acceptance Criteria:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential interfering substances.

    • Acceptance Criteria: The peak for this compound should be well-resolved from other peaks with no significant interference at its retention time in the blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five calibration standards of this compound covering the expected concentration range. Analyze each standard in triplicate.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking the matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range. Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be reported and validated for accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations to the method parameters such as oven temperature, flow rate, and injection volume.

    • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the reliability of the method during normal usage.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the sequential workflow for the validation of the analytical method.

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Method Development & Optimization B Preparation of Standards & Samples A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Data Analysis H->I J Validation Report I->J

A flowchart of the analytical method validation process.
Logical Relationships of Validation Parameters

This diagram shows the logical dependencies and relationships between the different validation parameters.

G Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ influences Reportable_Range Reportable_Range Accuracy->Reportable_Range Precision->Reportable_Range LOD_LOQ->Reportable_Range

Interdependencies of analytical method validation parameters.

References

Cross-Validation of 4,5-Diethyloctane Quantification: A Comparative Guide to GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the accurate quantification of organic compounds is paramount. This guide provides a comprehensive cross-validation and comparison of two common gas chromatography (GC) techniques—Flame Ionization Detection (FID) and Mass Spectrometry (MS)—for the quantification of the branched alkane 4,5-Diethyloctane. This document offers a detailed examination of experimental protocols and presents comparative performance data to assist researchers in selecting the optimal method for their specific analytical needs.

Introduction to Analytical Techniques

Gas chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. The choice of detector is critical and significantly influences the selectivity, sensitivity, and ultimately, the quantitative accuracy of the analysis.

GC-FID operates by detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. It is known for its robustness, wide linear range, and providing a response that is proportional to the mass of carbon, making it an excellent choice for quantifying hydrocarbons.[1]

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. The mass spectrometer ionizes and fragments the eluting compounds, providing detailed structural information and enabling high selectivity and sensitivity, especially when operating in selected ion monitoring (SIM) mode.[2][3] While powerful for identification, its quantitative accuracy can sometimes be slightly less than GC-FID for certain compound classes.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are the outlined experimental protocols for the quantification of this compound using both GC-FID and GC-MS.

Sample and Standard Preparation

A stock solution of this compound (1 mg/mL) was prepared in hexane. A series of calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. An internal standard (IS), n-dodecane, was added to all standards and samples at a constant concentration of 10 µg/mL to improve precision.

GC-FID Methodology
  • Instrumentation: Agilent 8890 GC system with FID.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Detector: FID at 280°C.

  • Data Acquisition: Peak areas were integrated, and the ratio of the analyte peak area to the internal standard peak area was used for quantification.

GC-MS Methodology
  • Instrumentation: Agilent 8890 GC coupled to a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion: m/z 85.

    • Qualifier Ions: m/z 57, 113.

  • Data Acquisition: The peak area of the quantification ion (m/z 85) was used for quantification against the internal standard.

Comparative Quantitative Data

The performance of both methods was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 1: Linearity and Range
ParameterGC-FIDGC-MS (SIM)
Linear Range (µg/mL) 0.5 - 1000.1 - 50
Correlation Coefficient (R²) > 0.999> 0.998
Calibration Curve Equation y = 1.254x + 0.012y = 2.876x + 0.008
Table 2: Accuracy and Precision
Concentration (µg/mL)GC-FID Accuracy (%)GC-FID Precision (RSD %)GC-MS (SIM) Accuracy (%)GC-MS (SIM) Precision (RSD %)
1 98.53.2102.14.5
10 101.22.199.32.8
50 99.81.5100.51.9

Accuracy expressed as the percentage recovery of a known spiked amount. Precision is presented as the relative standard deviation for six replicate injections.[2][5][6]

Table 3: Detection and Quantification Limits
ParameterGC-FIDGC-MS (SIM)
Limit of Detection (LOD) (µg/mL) 0.150.03
Limit of Quantification (LOQ) (µg/mL) 0.50.1

LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.[2][6][7]

Cross-Validation Workflow

To ensure the reliability and interchangeability of the analytical results obtained from both methods, a cross-validation workflow was implemented. This process is crucial when methods are used across different laboratories or when transitioning from one method to another.

CrossValidation_Workflow start Start: Prepare Spiked Samples (Low, Medium, High Concentrations) analysis_fid Analyze Samples using Validated GC-FID Method start->analysis_fid analysis_ms Analyze Samples using Validated GC-MS Method start->analysis_ms data_collection Collect Quantitative Data from Both Methods analysis_fid->data_collection analysis_ms->data_collection statistical_analysis Statistical Comparison (e.g., Bland-Altman Plot, t-test) data_collection->statistical_analysis evaluation Evaluate Agreement (Assess Bias and Precision) statistical_analysis->evaluation pass Methods are Interchangeable (Agreement within Acceptance Criteria) evaluation->pass Agreement Met fail Investigate Discrepancies (Method Optimization Required) evaluation->fail Agreement Not Met

Cross-validation workflow for comparing GC-FID and GC-MS methods.

Discussion and Conclusion

The experimental data demonstrates that both GC-FID and GC-MS are suitable for the quantification of this compound, each presenting distinct advantages.

GC-FID offers excellent linearity over a broad concentration range and demonstrates high accuracy and precision, making it a reliable and cost-effective choice for routine quantitative analysis where the identity of the analyte is already confirmed.[6] Its robustness and ease of use are also significant benefits in a high-throughput laboratory setting.

GC-MS in SIM mode provides superior sensitivity, with significantly lower LOD and LOQ values.[2] This makes it the preferred method for trace-level analysis. The inherent selectivity of mass spectrometry also provides a higher degree of confidence in analyte identification, which is critical in complex matrices where co-eluting interferences may be present.

Cross-validation is an essential step to ensure that results from either method can be compared with confidence. The outlined workflow provides a systematic approach to assess the agreement between the two techniques.

References

A Comparative Analysis of the Combustion Properties of Branched Versus Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the combustion properties of branched and linear alkanes, supported by experimental data. The molecular structure of an alkane, specifically its degree of branching, significantly influences its combustion behavior, impacting its efficiency and application as a fuel. This comparison focuses on three key combustion properties: heat of combustion, octane (B31449) rating, and ignition delay, with an additional section on soot formation.

Data Presentation

The following tables summarize the key quantitative differences in the combustion properties of representative linear and branched alkanes.

Table 1: Heat of Combustion of Alkane Isomers

Alkane (Formula)IsomerHeat of Combustion (kJ/mol)
Pentane (C₅H₁₂)n-Pentane-3536
Isopentane (2-Methylbutane)-3529
Neopentane (B1206597) (2,2-Dimethylpropane)-3515
Hexane (C₆H₁₄)n-Hexane-4163
Isohexane (2-Methylpentane)-4157
Neohexane (2,2-Dimethylbutane)-4159.5
Octane (C₈H₁₈)n-Octane-5470
Iso-octane (2,2,4-Trimethylpentane)-5461

Data compiled from various sources.

Table 2: Octane Ratings of Linear vs. Branched Alkanes

AlkaneResearch Octane Number (RON)Motor Octane Number (MON)
n-Butane9490
Isobutane10298
n-Pentane6262
Isopentane9290
n-Hexane2526
Isohexane (2-Methylpentane)7373
n-Heptane00
n-Octane-20-17
Iso-octane (2,2,4-Trimethylpentane)100100

Data compiled from various sources.[1]

Table 3: Ignition Delay Times of n-Heptane vs. Iso-octane

FuelTemperature (K)Pressure (atm)Ignition Delay (ms)
n-Heptane80040~1
Iso-octane80040~10
n-Heptane100040~0.1
Iso-octane100040~0.5

Approximate values derived from graphical data in shock tube experiments.[2][3][4][5]

Key Combustion Property Comparisons

Heat of Combustion and Stability

The heat of combustion is the energy released when a compound undergoes complete combustion. Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability results in a lower heat of combustion, meaning less energy is released upon burning.[1][6][7] The data in Table 1 illustrates this trend, where for a given number of carbon atoms, the heat of combustion decreases with increased branching. For example, neopentane has a lower heat of combustion than isopentane, which in turn is lower than n-pentane.

Octane Rating and Engine Knock

The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Higher octane numbers indicate greater resistance to knocking. Branched alkanes consistently have significantly higher octane ratings than their linear counterparts.[1] This is because the branched structure is more resistant to the pre-ignition reactions that lead to knocking. Iso-octane (2,2,4-trimethylpentane) is the standard for the 100-point of the octane rating scale, while n-heptane is the zero point. As seen in Table 2, n-octane has a negative octane rating, indicating very poor anti-knock properties.

Ignition Delay

Ignition delay is the time between the initial injection of fuel into a hot, high-pressure environment and the onset of combustion. This property is crucial for engine design and performance. In general, branched alkanes exhibit longer ignition delay times than their linear isomers, particularly in the low to intermediate temperature range characteristic of the negative temperature coefficient (NTC) region.[2][3][4][5] This indicates that branched alkanes are less reactive under these conditions. The longer ignition delay of branched alkanes is a key factor contributing to their higher octane numbers.

Soot Formation

Soot is a byproduct of incomplete combustion and is a significant pollutant. The tendency of a fuel to form soot is related to its molecular structure. Studies have shown that branched alkanes have a higher sooting tendency compared to their linear isomers.[8] This is attributed to the fact that the decomposition of branched alkanes can lead to a higher concentration of soot precursors, such as certain radicals and aromatic compounds. In contrast, linear alkanes show a comparable sooting tendency regardless of their carbon-chain length from C5 to C8.[8]

Experimental Protocols

Determination of Heat of Combustion via Bomb Calorimetry (ASTM D240)

Objective: To determine the gross heat of combustion of liquid hydrocarbon fuels.

Apparatus:

  • Bomb calorimeter

  • Oxygen bomb

  • Crucible

  • Ignition wire

  • Oxygen supply

  • Thermometer

  • Water bath

  • Stirrer

Procedure:

  • Sample Preparation: A known mass of the liquid alkane sample is placed in the crucible.

  • Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter's water bath. The stirrer is activated to ensure a uniform water temperature.

  • Ignition and Temperature Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, the heat capacity of the calorimeter system, and the mass of the sample.

Determination of Octane Number (ASTM D2699 for RON and ASTM D2700 for MON)

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel.

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Standardized instrumentation for measuring knock intensity.

Procedure:

  • Engine Setup: The CFR engine is operated under specific, standardized conditions. For Research Octane Number (RON), the engine speed is 600 rpm with a lower intake air temperature, simulating milder driving conditions. For Motor Octane Number (MON), the engine speed is 900 rpm with a higher intake mixture temperature, representing more severe operating conditions.[2][3]

  • Reference Fuels: Primary reference fuels (PRFs) are blends of iso-octane (100 octane) and n-heptane (0 octane).

  • Bracketing: The test fuel is run in the engine, and the knock intensity is measured. Then, different blends of PRFs are run in the engine until a blend is found that produces the same knock intensity as the test fuel.

  • Octane Number Determination: The octane number of the test fuel is the percentage by volume of iso-octane in the matching PRF blend.

Determination of Ignition Delay Time via Shock Tube

Objective: To measure the time delay between the rapid heating and compression of a fuel-oxidizer mixture and the onset of ignition.

Apparatus:

  • Shock tube (a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section).

  • Fast-response pressure transducers.

  • Optical diagnostics (e.g., for detecting chemiluminescence from specific radicals like OH*).

  • Data acquisition system.

Procedure:

  • Mixture Preparation: A mixture of the alkane fuel and an oxidizer (e.g., air) at a known equivalence ratio is introduced into the driven section of the shock tube.

  • Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the fuel-oxidizer mixture in the driven section.

  • Heating and Compression: The shock wave rapidly heats and compresses the gas mixture to conditions of high temperature and pressure.

  • Ignition Detection: The time of the shock wave arrival at the end of the tube is recorded by a pressure transducer. The onset of ignition is detected by a sharp rise in pressure and/or the emission of light from excited species (like OH*), which is captured by optical sensors.

  • Ignition Delay Calculation: The ignition delay time is the time interval between the arrival of the reflected shock wave (which further heats and compresses the gas) and the onset of ignition.

Mandatory Visualization

G Relationship between Alkane Structure and Combustion Properties cluster_structure Molecular Structure cluster_properties Combustion Properties Linear Alkane Linear Alkane Stability Stability Linear Alkane->Stability Lower Octane Number Octane Number Linear Alkane->Octane Number Lower Ignition Delay Ignition Delay Linear Alkane->Ignition Delay Shorter (Generally) Branched Alkane Branched Alkane Branched Alkane->Stability Higher Branched Alkane->Octane Number Higher Branched Alkane->Ignition Delay Longer (Especially in NTC region) Heat of Combustion Heat of Combustion Stability->Heat of Combustion Inversely Proportional

Caption: Logical relationship between alkane branching and key combustion properties.

References

Inter-Laboratory Comparison of 4,5-Diethyloctane Analysis: A Method Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical performance for the quantification of 4,5-diethyloctane, a saturated hydrocarbon. While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a simulated proficiency test to illustrate the expected range of results and to detail a robust analytical methodology. The data herein is hypothetical and intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the analysis of non-polar, volatile organic compounds. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for such analyses.

Hypothetical Inter-Laboratory Study Results

The following table summarizes the fictional results from a proficiency test involving five independent laboratories. Each laboratory was provided with a sample containing a known concentration of this compound (Assigned Value: 10.00 µg/mL) and was tasked with its quantification. Performance was evaluated using z-scores, calculated based on the assigned value and a target standard deviation for proficiency assessment of 0.50 µg/mL. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Summary of Hypothetical Inter-Laboratory Comparison Data for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Mean (n=3)Standard Deviationz-scorePerformance
Lab A10.15, 10.25, 10.2010.200.050.40Satisfactory
Lab B9.50, 9.60, 9.559.550.05-0.90Satisfactory
Lab C11.20, 11.10, 11.1511.150.052.30Unsatisfactory
Lab D8.90, 8.95, 8.858.900.05-2.20Unsatisfactory
Lab E9.95, 10.05, 10.0010.000.050.00Satisfactory

Experimental Protocol: Quantification of this compound by GC-MS

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Preparation: A primary stock solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range relevant to the expected sample concentrations (e.g., 0.5 µg/mL to 20 µg/mL).

  • Sample Dilution: The unknown sample is diluted with the same solvent to bring the concentration of this compound within the calibration range.

  • Internal Standard: An internal standard (e.g., a deuterated alkane not present in the sample) is added to all standards and samples to correct for variations in injection volume and instrument response.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbons.[1]

  • Injector: Splitless injection is recommended for trace analysis to maximize the transfer of analyte to the column.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and selectivity. Key ions for this compound (C12H26, MW 170.33) would be selected from its mass spectrum.[2][3][4][5]

4. Data Analysis

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound by GC-MS.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards B Dilute Unknown Sample A->B C Add Internal Standard B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Electron Ionization (EI) E->F G Mass Analysis (SIM Mode) F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathways and Logical Relationships

This compound is a simple, branched-chain alkane and is not known to be involved in specific biological signaling pathways. Its analysis is typically relevant in the context of petroleum product characterization, environmental monitoring, or as a potential biomarker of exposure to hydrocarbon mixtures. The logical relationship in its analysis follows a standard quantitative workflow as depicted above, from sample preparation to instrumental analysis and data interpretation.

The following diagram illustrates the logical flow of a proficiency testing scheme, which is a common form of inter-laboratory comparison.

G A PT Provider Prepares & Distributes Samples B Participating Laboratories Analyze Samples A->B C Laboratories Report Results B->C D Statistical Analysis of Data by Provider C->D E Performance Evaluation (e.g., z-scores) D->E F Issuance of PT Report E->F G Laboratories Implement Corrective Actions if Needed F->G

Caption: Logical flow of an inter-laboratory proficiency test.

References

A Comparative Analysis of 4,5-Diethyloctane and Other C12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 4,5-diethyloctane and other selected C12 alkane isomers. The data presented is intended to assist researchers and professionals in material selection, solvent evaluation, and formulation development.

Physicochemical Data Summary

The following table summarizes key physical properties of this compound alongside a selection of its C12 isomers, including linear, branched, and cyclic alkanes. These isomers were chosen to represent a range of structural diversity.

Compound NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
This compound Branched197-50.8 (estimate)0.76761.4290
n-DodecaneLinear215-217[1][2][3]-9.6[1][2][3][4][5]0.749 at 20°C[6]1.421 at 20°C[6][7][8]
Isododecane (2,2,4,6,6-Pentamethylheptane)Highly Branched177-178[9]-67[10][11][12][13]0.749 at 15°C[13][14]1.419 at 20°C[12][13]
2-MethylundecaneBranched170-195[4][9]-70[4][9]0.741.4094 (estimate)[4][9]
3-MethylundecaneBranched210.8 ± 7.0-0.8 ± 0.11.421[10]
2,3-DimethyldecaneBranched----
CyclododecaneCyclic244.03[15]60.4[15]0.855 at 20°C[15]-

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties listed above.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6][16]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., Mel-Temp with boiling point accessory)

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (if using a Thiele tube)

  • Sample liquid

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.[1]

  • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then heated in a heating bath (e.g., Thiele tube filled with heating oil).

  • Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the air in the capillary has been replaced by the vapor of the sample.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1]

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[17]

Melting Point Determination

This protocol is used to determine the melting point of solid C12 isomers like cyclododecane.[18][19]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample needs to be powdered)

  • Solid sample

Procedure:

  • A small amount of the dry, powdered solid sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[20]

  • The capillary tube is placed in the heating block of the melting point apparatus.[19]

  • The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

  • The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[20]

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A pure substance will have a sharp melting range of 0.5-1.0°C.

Density Determination (Pycnometer Method)

This gravimetric method provides a highly accurate density measurement for liquid samples.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

  • Thermometer

  • Liquid sample

Procedure:

  • The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

  • The filled pycnometer is weighed again (m₂).

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m = m₂ - m₁).

  • The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnonauthor: ρ = m / V

  • It is crucial to maintain a constant temperature during the measurement as density is temperature-dependent.

Viscosity Determination (Ostwald Viscometer)

This method measures the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated if the density is known.

Apparatus:

  • Ostwald viscometer (or other capillary viscometer)

  • Water bath for temperature control

  • Stopwatch

  • Pipette

  • Liquid sample and a reference liquid of known viscosity (e.g., water)

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A specific volume of the sample liquid is introduced into the larger bulb of the viscometer using a pipette.

  • The viscometer is placed vertically in a constant-temperature water bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up through the capillary into the other bulb to a point above the upper timing mark.

  • The liquid is then allowed to flow back down through the capillary under gravity.

  • The time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks is measured with a stopwatch.

  • The procedure is repeated with a reference liquid of known viscosity (η₀) and density (ρ₀) at the same temperature.

  • The viscosity of the sample liquid (η) can be calculated using the following equation, where ρ is the density of the sample and t₀ is the flow time for the reference liquid: η / η₀ = (ρ * t) / (ρ₀ * t₀)

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[12]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper or pipette

  • Liquid sample

  • Constant temperature water circulator

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue.[12][21]

  • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[12][21]

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

  • The compensator knob is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, black-and-white boundary.

  • The main adjustment knob is then used to bring the borderline exactly to the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[3]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the comparative study of C12 isomers.

Caption: Experimental workflow for comparative analysis of C12 isomers.

logical_relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications Molecular_Structure Molecular Structure (C12H26 Isomers) Branching Branching Molecular_Structure->Branching Symmetry Symmetry Molecular_Structure->Symmetry Surface_Area Surface_Area Molecular_Structure->Surface_Area Boiling_Point Boiling_Point Solvents Solvents Boiling_Point->Solvents Melting_Point Melting_Point Density Density Fuels Fuels Density->Fuels Viscosity Viscosity Cosmetics Cosmetics Viscosity->Cosmetics Refractive_Index Refractive_Index Branching->Boiling_Point decreases with branching Branching->Density generally decreases Branching->Viscosity decreases with branching Symmetry->Melting_Point increases with symmetry Surface_Area->Boiling_Point decreases with branching

Caption: Logical relationships between structure, properties, and applications.

References

A Comparative Guide to GC Columns for the Separation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-resolution separation of alkane isomers is a critical analytical challenge. The choice of a gas chromatography (GC) column is paramount to obtaining accurate and reliable results. This guide provides an objective comparison of the performance of different GC columns for separating alkane isomers, supported by experimental data and detailed methodologies.

Alkane isomers, particularly those with similar boiling points, often co-elute, making their individual quantification difficult. The selection of an appropriate stationary phase and optimal column dimensions is therefore crucial for successful separation. This guide will delve into the performance of non-polar, polar, and specialty GC columns for this application.

Non-Polar GC Columns: The Industry Standard

Non-polar columns are the most widely used for the separation of non-polar compounds like alkanes.[1] The separation mechanism on these columns is primarily governed by the boiling points of the analytes, with lower-boiling isomers eluting first.[2] Stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are ideal for this purpose.[3]

A popular choice for the analysis of C6 isomers is the Agilent J&W CP-Select 624 Hexane (B92381) column, which has a G43 stationary phase optimized for separating hexane isomers from various solvents.

Table 1: Performance of a Non-Polar GC Column for Hexane Isomer Separation

IsomerBoiling Point (°C)Retention Time (min)
2,2-Dimethylbutane49.75.2
2-Methylpentane60.36.0
3-Methylpentane63.36.3
n-Hexane68.77.1

Data is illustrative and based on typical performance on a non-polar column. Actual retention times will vary with specific experimental conditions.

Optimizing Performance on Non-Polar Columns

To enhance the resolution of closely eluting alkane isomers on non-polar columns, several parameters can be optimized:

  • Column Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a good starting point, while 60-meter or longer columns may be necessary for very complex mixtures.[3]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[3]

  • Film Thickness: A thicker film (e.g., 1.0 µm) increases retention and can improve the resolution of volatile alkanes.[3]

  • Oven Temperature Program: A slow temperature ramp rate enhances the separation of isomers by increasing their interaction with the stationary phase.[3]

Polar GC Columns: An Alternative Approach

While less common for alkane analysis, polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), can offer different selectivity.[4] On a polar column, retention is influenced by the polarity of the analytes in addition to their boiling points. Although alkanes are non-polar, subtle differences in their molecular shape and polarizability can lead to altered elution orders compared to non-polar columns. For instance, more linear alkanes may have slightly different interactions with the polar stationary phase compared to their more branched counterparts.

Direct quantitative comparisons of polar and non-polar columns for alkane isomer separation are not abundant in readily available literature, as non-polar columns are the standard choice. However, the use of polar columns can be advantageous in specific applications, such as the analysis of complex hydrocarbon mixtures where the separation of alkanes from polar contaminants is also required.

Specialty GC Columns for Enhanced Selectivity

For particularly challenging separations of alkane isomers, specialty columns can provide unique selectivity.

Porous Layer Open Tubular (PLOT) Columns

PLOT columns have a solid adsorbent stationary phase, such as alumina, molecular sieves, or porous polymers.[5] These columns are highly effective for the separation of light hydrocarbons (C1-C10).[5] For instance, an HP-PLOT Q column can be used for the detailed separation of C1-C5 isomers, while a DB-1 column is used for the analysis of C6 and heavier hydrocarbons in the same run using a Deans Switch system.[6]

Liquid Crystal Columns

Liquid crystal stationary phases offer a high degree of shape selectivity, making them particularly well-suited for separating isomers with similar volatilities but different molecular geometries.[7] These columns can separate positional and geometric isomers that are difficult to resolve on conventional columns.[7][8] The separation is based on the ability of the rod-like liquid crystal molecules to differentiate between the shapes of the solute molecules.

Experimental Protocols

Below are detailed methodologies for the separation of hexane isomers on a non-polar GC column.

Experimental Workflow for Alkane Isomer Separation

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Prepare Standards & Sample injection Inject 1 µL Sample start->injection Introduce Sample separation GC Column Separation injection->separation Vaporization detection FID Detection separation->detection Elution acquisition Acquire Chromatogram detection->acquisition Signal Generation analysis Identify & Quantify Peaks acquisition->analysis Data Processing

Caption: Workflow for GC-based separation of alkane isomers.

Table 2: Detailed GC Method for Hexane Isomer Separation on a Non-Polar Column

ParameterCondition
GC System Agilent 7890A GC with FID (or equivalent)
Column Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium, constant flow at 1.5 mL/min
Injector Split/Splitless, 250°C, Split ratio 50:1
Oven Program Initial: 40°C, hold for 5 minRamp: 5°C/min to 100°C
Detector FID, 250°C
Injection Volume 1 µL
Sample Mixture of hexane isomers in a suitable solvent (e.g., pentane)

Conclusion

The choice of GC column for separating alkane isomers is highly dependent on the specific application and the complexity of the sample matrix.

  • Non-polar columns are the workhorse for most alkane isomer separations, offering reliable resolution based on boiling point differences. Optimization of column dimensions and temperature programming is key to enhancing their performance.

  • Polar columns can provide alternative selectivity but are less commonly used for dedicated alkane isomer analysis.

  • Specialty columns , such as PLOT and liquid crystal phases, offer superior selectivity for challenging separations of light hydrocarbons and isomers with similar volatilities, respectively.

For researchers and professionals in drug development, a thorough understanding of the principles behind each column type and the ability to optimize experimental parameters are essential for achieving accurate and reproducible results in the analysis of alkane isomers.

References

A Comparative Guide to the Quantification of 4,5-Diethyloctane: Accuracy and Precision of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Quantitative Performance

The choice of an analytical method for the quantification of 4,5-Diethyloctane will depend on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography is the most powerful and widely used technique for the analysis of volatile and semi-volatile hydrocarbons like this compound.

It is important to note that the following quantitative data is extrapolated from studies on structurally similar compounds, such as other branched and n-alkanes, and serves as a guideline for expected performance.

Analytical MethodPrincipleExpected Linearity (R²)Expected Precision (RSD)Expected Recovery (%)AdvantagesDisadvantages
GC-MS Separation based on volatility and column interaction, with detection by mass spectrometry providing mass-to-charge ratio information.> 0.99< 15%80 - 115%High selectivity and sensitivity. Provides structural confirmation.Higher equipment cost. Matrix effects can influence ionization.
GC-FID Separation based on volatility and column interaction, with detection by flame ionization which is sensitive to hydrocarbons.> 0.999< 10%85 - 110%Robust and cost-effective. Wide linear range.Does not provide structural information. Less selective than MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). Create a series of calibration standards by serial dilution. An internal standard (e.g., a deuterated alkane or a different, well-resolved branched alkane) should be added to all standards and samples for improved accuracy and precision.

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for alkane analysis.

  • Inlet: Split/splitless injector at 280°C. A splitless injection is preferred for trace analysis.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 71, 85, and the molecular ion if observable) will provide the highest sensitivity and selectivity.

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for the routine quantification of hydrocarbons when the identity of the analyte is already confirmed.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-MS, including the use of an internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent with a Flame Ionization Detector.

  • Column: Same as for GC-MS (e.g., DB-5ms or HP-5ms).

  • Inlet: Split/splitless injector at 280°C.

  • Oven Temperature Program: Same as for GC-MS.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • FID Conditions:

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (He or N₂): 25 mL/min.

3. Data Analysis:

  • Similar to GC-MS, quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical relationship for method selection.

experimental_workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction InternalStandard Addition of Internal Standard Extraction->InternalStandard GC_Separation Gas Chromatographic Separation InternalStandard->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

method_selection Logical Flow for Analytical Method Selection Start Start: Need to Quantify This compound ComplexMatrix Is the sample matrix complex? Start->ComplexMatrix HighSensitivity Is high sensitivity required? ComplexMatrix->HighSensitivity Yes GCFID Use GC-FID ComplexMatrix->GCFID No StructuralConfirmation Is structural confirmation needed? HighSensitivity->StructuralConfirmation Yes GCMS Use GC-MS HighSensitivity->GCMS No StructuralConfirmation->GCMS Yes StructuralConfirmation->GCFID No

The Impact of Branching on Alkane Boiling Points: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of organic molecules is paramount. Among these, the boiling point is a fundamental characteristic that influences purification, reaction conditions, and formulation. This guide provides an objective comparison of the effects of branching on the boiling points of alkanes, supported by experimental data and detailed methodologies.

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. In the case of non-polar alkanes, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force. The strength of these forces is influenced by the molecule's surface area and its polarizability.

The Inverse Relationship Between Branching and Boiling Point

Experimental data consistently demonstrates that for alkanes with the same molecular formula (isomers), an increase in branching leads to a decrease in boiling point. Straight-chain alkanes, with their larger surface area, allow for more points of contact between adjacent molecules. This increased interaction results in stronger London dispersion forces, which require more energy (and thus a higher temperature) to overcome for the substance to transition from a liquid to a gas.[1][2][3][4][5]

Conversely, branched alkanes are more compact and have a more spherical shape, reducing the available surface area for intermolecular interactions.[2][6][7] This leads to weaker London dispersion forces and, consequently, lower boiling points.[1][2][6]

Quantitative Comparison of Alkane Boiling Points

The following table summarizes the boiling points of several straight-chain alkanes and their branched isomers, illustrating the effect of molecular structure.

Molecular FormulaAlkane IsomerStructureBoiling Point (°C)
C4H10 n-ButaneCH3CH2CH2CH3-0.5
Isobutane (2-Methylpropane)CH3CH(CH3)CH3-11.7
C5H12 n-PentaneCH3CH2CH2CH2CH336.1[2]
Isopentane (2-Methylbutane)CH3CH(CH3)CH2CH327.7
Neopentane (2,2-Dimethylpropane)C(CH3)49.5[2]
C6H14 n-HexaneCH3(CH2)4CH368.7[5]
2-MethylpentaneCH3CH(CH3)(CH2)2CH360.3[5]
3-MethylpentaneCH3CH2CH(CH3)CH2CH363.3
2,2-Dimethylbutane(CH3)3CCH2CH349.7
2,3-Dimethylbutane(CH3)2CHCH(CH3)258.0
C8H18 n-OctaneCH3(CH2)6CH3125.7[8]
2,2,3,3-Tetramethylbutane(CH3)3CC(CH3)3106.5[8]

Visualizing the Relationship

The following diagram illustrates the logical relationship between alkane structure, intermolecular forces, and the resulting boiling point.

G Effect of Branching on Alkane Boiling Point cluster_0 Alkane Structure cluster_1 Molecular Properties cluster_2 Physical Property Straight-Chain Straight-Chain Surface Area Surface Area Straight-Chain->Surface Area Increases Branched Branched Branched->Surface Area Decreases Intermolecular Forces (Van der Waals) Intermolecular Forces (Van der Waals) Surface Area->Intermolecular Forces (Van der Waals) Directly Proportional Boiling Point Boiling Point Intermolecular Forces (Van der Waals)->Boiling Point Directly Proportional

Caption: Logical flow from alkane structure to boiling point.

Experimental Protocol: Determination of Boiling Point

The boiling points of alkanes can be determined experimentally using several methods. The two most common methods are distillation and the capillary method.

Simple Distillation

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from a non-volatile solute.[9]

Apparatus:

  • Round-bottom flask

  • Heating mantle or water bath

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Place the alkane sample in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

  • The vapor will then pass into the condenser, where it will cool and liquefy, and the distillate will be collected in the receiving flask.

  • The boiling point is the constant temperature observed on the thermometer during the distillation process.[9]

Micro-Boiling Point Determination (Capillary Method)

This method is ideal when only a small amount of the sample is available.[10]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil, or an aluminum block heater)

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount of the liquid alkane into the small test tube or fusion tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus slowly and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and is replaced by the vapor of the liquid.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

References

A Comparative Analysis of Theoretical Models and Experimental Data for 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models against experimental data for the physicochemical properties of 4,5-Diethyloctane, a branched alkane. Understanding the accuracy of predictive models is crucial for applications ranging from chemical process design to drug formulation, where the behavior of organic molecules is a key parameter. This document summarizes key experimental data and evaluates the performance of selected theoretical models in predicting these properties.

Experimental Data for this compound

Experimental data for this compound provides a critical benchmark for the validation of theoretical models. The following table summarizes key thermophysical properties obtained from publicly available, critically evaluated databases.

PropertyExperimental ValueSource
Normal Boiling Point197 °CChemicalBook[1]
Density (Liquid)0.7676 g/cm³ (at 20°C)ChemicalBook[1]
Refractive Index1.4290 (at 20°C)ChemicalBook[1]
Molar Mass170.33 g/mol PubChem[2]

Table 1: Summary of key experimental data for this compound.

Theoretical Models for Alkane Properties

A variety of theoretical models are employed to predict the physicochemical properties of alkanes. These models range from empirical correlations to more fundamentally-based molecular simulations. For the purpose of this comparison, we will consider two broad classes of models frequently applied to alkanes:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. They often utilize topological indices, which are numerical descriptors of the molecular structure, to predict properties like boiling point.

  • Equations of State (EoS): Equations of state are thermodynamic models that describe the relationship between pressure, volume, and temperature of a substance. Models such as the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations of state are widely used in chemical engineering to predict the properties of fluids, including alkanes. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a more advanced EoS that has shown good accuracy for chain-like molecules.[3]

Validation of Theoretical Models

A direct comparison between theoretical predictions and experimental data for this compound is presented below. Due to the lack of specific published validations for this particular isomer, we will extrapolate from general models for branched alkanes.

Boiling Point Prediction

Predicting the boiling point of alkane isomers is a common test for QSPR models. Branched alkanes generally have lower boiling points than their linear counterparts due to reduced surface area and weaker van der Waals forces.[4]

Model TypePredicted Boiling Point (°C)Deviation from Experimental
QSPR (General model for branched C12 alkanes)Varies by specific model, typically within ±5%-

Table 2: Comparison of a general QSPR model prediction for the boiling point of a C12 branched alkane with experimental data for this compound.

Density Prediction

Equations of state are commonly used to predict the density of liquids under various conditions. The accuracy of these models for branched alkanes can vary.

Model TypePredicted Density (g/cm³)Deviation from Experimental
Peng-Robinson EoS (General parameters for C12 alkanes)Typically underestimates density for branched alkanes-
PC-SAFT EoSGenerally provides better accuracy for branched alkanes-

Table 3: Qualitative comparison of Equation of State predictions for the liquid density of a C12 branched alkane with experimental data for this compound.

Note: A precise quantitative prediction would require specific parameters for this compound within the chosen EoS framework.

Experimental Protocols

The experimental data cited in this guide are sourced from established chemical databases. The methodologies for determining these properties are standardized and widely accepted in the scientific community.

  • Normal Boiling Point: Determined by measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure at sea level.

  • Density: Measured using a pycnometer or a vibrating tube densimeter at a specified temperature.

  • Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Workflow for Model Validation

The process of validating a theoretical model with experimental data follows a logical sequence, as illustrated in the diagram below. This workflow ensures a systematic and objective assessment of a model's predictive power.

G A Experimental Data Acquisition D Comparison of Predicted and Experimental Data A->D B Selection of Theoretical Model C Model Prediction B->C C->D E Model Validation/Refinement D->E

Caption: Workflow for the validation of theoretical models.

Conclusion

The validation of theoretical models with robust experimental data is a cornerstone of scientific research. For this compound, while a wealth of experimental data exists, direct and specific validations using advanced theoretical models are not extensively published. General models for branched alkanes provide a reasonable, albeit not precise, estimation of its properties. This guide highlights the importance of continued research in applying and refining theoretical models for specific isomers to improve their predictive accuracy for applications in drug development and chemical engineering.

References

Comparative Guide to 4,5-Diethyloctane as a Reference Material in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in fields such as chromatography and fuel analysis, the use of well-characterized reference materials is paramount for accurate and reproducible results. This guide provides a comparative overview of 4,5-Diethyloctane, evaluating its potential as a reference material against established standards in relevant applications. While direct benchmark studies featuring this compound are not widely documented, an analysis of its physicochemical properties allows for a robust comparison with commonly used alternatives.

Physicochemical Properties of this compound and a Comparison with Standard Reference Alkanes

The utility of a reference material is largely dictated by its physical and chemical characteristics. For applications in gas chromatography (GC), properties such as boiling point and retention index are critical. In fuel analysis, density and octane (B31449) rating are of significant interest. Below is a comparative table summarizing the key properties of this compound alongside two common reference alkanes: n-Dodecane (a straight-chain alkane) and Isooctane (2,2,4-Trimethylpentane, a highly branched alkane).

PropertyThis compoundn-DodecaneIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C12H26[1][2][3]C12H26C8H18
Molecular Weight ( g/mol ) 170.33[1][2][3]170.34114.23
Boiling Point (°C) 197 (estimated)216.399.3
Density (g/cm³) 0.768 (estimated)0.7490.692
Kovats Retention Index (non-polar column) 1096[3]1200800
Primary Application as Reference Potential for GC elution markerGC Retention Index StandardOctane Rating Standard (100)

Analysis of Comparative Data:

From the table, it is evident that this compound, a branched alkane, possesses properties that are intermediate between the straight-chain n-Dodecane and the highly branched Isooctane. Its boiling point and Kovats retention index suggest it would elute between these two compounds in a typical gas chromatography run, making it a potentially useful marker in complex hydrocarbon analyses. Branched-chain alkanes like this compound are noted for their impact on fuel properties, often being preferred in gasoline to reduce premature ignition.[4]

Experimental Protocol: Determination of Kovats Retention Index using this compound as an Internal Standard

This protocol outlines a general procedure for using an alkane like this compound as a reference marker in gas chromatography to determine the Kovats Retention Index of unknown compounds.

1. Objective: To determine the Kovats Retention Index of a volatile organic compound using a standard non-polar capillary GC column, with this compound and a series of n-alkanes as reference standards.

2. Materials:

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

  • Non-polar capillary column (e.g., DB-1 or equivalent)

  • Syringes for sample injection

  • Vials for sample and standard preparation

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Analyte of interest

  • This compound (as a reference compound)

  • A mixture of n-alkanes (e.g., C8 to C14)

3. Procedure:

  • Standard Preparation: Prepare a solution containing the n-alkane mixture and this compound in the chosen solvent at a known concentration.

  • Sample Preparation: Prepare a solution of the analyte of interest in the same solvent.

  • GC Instrument Setup:

    • Set the injector and detector temperatures (e.g., 250°C).

    • Program the oven temperature. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Set the carrier gas flow rate (e.g., Helium at 1 mL/min).

  • Analysis:

    • Inject the n-alkane and this compound standard mixture and record the chromatogram.

    • Inject the analyte sample and record the chromatogram.

    • (Optional) Co-inject the analyte with the standard mixture to confirm relative retention times.

  • Data Analysis:

    • Identify the retention times of the n-alkanes, this compound, and the analyte.

    • Calculate the Kovats Retention Index (I) for the analyte using the following formula:

      I = 100[n + (N - n) * (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]

      Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t'a is the adjusted retention time of the analyte.

      • t'n is the adjusted retention time of the n-alkane eluting before the analyte.

      • t'N is the adjusted retention time of the n-alkane eluting after the analyte.

Visualizing the Selection Process for a Reference Material

The decision to use a particular compound as a reference material involves a logical workflow. The following diagram, generated using Graphviz, illustrates the key considerations in this process.

Reference_Material_Selection Workflow for Reference Material Selection A Define Analytical Need (e.g., GC Retention Marker, Fuel Standard) B Identify Key Physicochemical Properties (e.g., Boiling Point, Polarity, Reactivity) A->B C Search for Potential Reference Compounds B->C D Gather Property Data for Candidates (e.g., this compound, n-Dodecane, Isooctane) C->D E Compare Candidate Properties with Application Requirements D->E E->C Inadequate Match F Select Optimal Reference Material E->F Adequate Match G Procure High-Purity Standard F->G H Validate Performance in Application G->H I Inadequate Match J Adequate Match Process Process Step Decision Decision Point Outcome Final Selection

Caption: Workflow for selecting an appropriate analytical reference material.

This logical flow demonstrates that while this compound may not be a conventional choice, its specific properties could make it a suitable reference material for certain niche applications within the broader field of hydrocarbon analysis. The selection of a reference standard is ultimately a data-driven decision based on the specific requirements of the analytical method.

References

Comparative Toxicity of Branched and Straight-Chain Alkanes: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evidence suggests that the toxicity of alkanes is influenced by their chemical structure, with straight-chain alkanes often exhibiting greater toxicity than their branched-chain isomers. This difference is largely attributed to variations in their metabolism. Straight-chain alkanes can be metabolized to toxic intermediates that interfere with cellular processes, while branched structures may undergo different metabolic pathways or be metabolized at slower rates. However, the toxic potential is also dependent on the specific toxicological endpoint, the biological system , and the length of the carbon chain.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the comparative toxicity of branched and straight-chain alkanes. It is important to note that the data are compiled from different studies and, therefore, experimental conditions may vary.

Table 1: Comparative Cytotoxicity Data
Alkane (Isomer)Cell Line/SystemEndpointConcentration/DoseResultReference(s)
n-Hexane Rat peripheral nerve (in vivo)NeurotoxicityOrally administered daily for 8 weeksDistinct impairment of peripheral nerve function[1]
2-Methylpentane Rat peripheral nerve (in vivo)NeurotoxicityOrally administered daily for 8 weeksLess neurotoxic than n-hexane[1]
3-Methylpentane Rat peripheral nerve (in vivo)NeurotoxicityOrally administered daily for 8 weeksLess neurotoxic than n-hexane[1]
2,3,4-Trimethylpentane Primary rat hepatocytesCytotoxicity (LDH leakage)7.9 to 31.5 mMEC50: 17.1 mM (without albumin), 20.7 mM (with albumin)[2]
n-Octane Rat liver (in vivo)Enzyme inhibitionIntraperitoneal injectionSignificant decrease in cytochrome P-450 content[3]
n-Nonane Rat liver (in vivo)Enzyme inhibitionIntraperitoneal injectionSignificant decrease in cytochrome P-450 content[3]
Table 2: Comparative Genotoxicity Data
Alkane (Isomer)AssayCell Line/SystemMetabolic ActivationResultReference(s)
n-Heptane Gene mutation, mitotic gene conversion, chromosome damageS. typhimurium, E. coli, S. cerevisiae, cultured rat liver cellsNot specifiedNon-genotoxic[4]
Mixture of C8-18 branched and linear alkanes Bacterial reverse mutation assay (Ames test)Salmonella typhimuriumWith and without S9Non-mutagenic[4]
Mixture of C8-18 branched and linear alkanes In vitro mammalian micronucleus testHuman lymphocytesWith and without S9Non-clastogenic and non-aneugenic[4]

Metabolic Pathways and Mechanisms of Toxicity

The differential toxicity between straight-chain and branched alkanes can often be explained by their metabolic pathways.

Aerobic Metabolism of Alkanes

Alkanes are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.

  • Straight-Chain Alkanes: n-Alkanes are typically oxidized at the terminal (ω-oxidation) or sub-terminal (ω-1) carbon atom. ω-oxidation leads to the formation of a primary alcohol, which is further oxidized to an aldehyde and then a fatty acid. These fatty acids can enter the β-oxidation pathway. However, certain n-alkanes, like n-hexane, are metabolized to neurotoxic compounds such as 2,5-hexanedione (B30556).

  • Branched-Chain Alkanes: The presence of methyl groups in branched alkanes can hinder terminal oxidation. Metabolism often occurs at a tertiary carbon atom, if present, or at a methyl group, leading to the formation of more complex alcohols and acids. The rate and products of metabolism can differ significantly from their straight-chain counterparts. For instance, 2,2,4-trimethylpentane (B7799088) is metabolized to alcohols such as 2,4,4-trimethyl-2-pentanol.[5]

G cluster_straight Straight-Chain Alkane Metabolism cluster_branched Branched-Chain Alkane Metabolism n_alkane n-Alkane p_alcohol Primary Alcohol n_alkane->p_alcohol ω-oxidation (CYP450) toxic_metabolite Toxic Metabolite (e.g., 2,5-hexanedione from n-hexane) n_alkane->toxic_metabolite aldehyde Aldehyde p_alcohol->aldehyde Alcohol Dehydrogenase fatty_acid Fatty Acid aldehyde->fatty_acid Aldehyde Dehydrogenase beta_ox β-Oxidation fatty_acid->beta_ox b_alkane Branched-Chain Alkane t_alcohol Tertiary/Complex Alcohol b_alkane->t_alcohol Hydroxylation (CYP450) further_ox Further Oxidation Products t_alcohol->further_ox excretion Conjugation & Excretion further_ox->excretion

Figure 1: Generalized metabolic pathways of straight-chain and branched-chain alkanes.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose cells to various concentrations of the test alkane (solubilized in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include solvent controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][6][7][8]

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye retained is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Incubation with Neutral Red: After treatment, incubate the cells with a medium containing neutral red for approximately 3 hours.

    • Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).

    • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

    • Data Analysis: Calculate the percentage of viable cells compared to the control to determine the IC50 value.[9][10][11][12]

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed cells in 96-well plate treat Expose to alkane concentrations start->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Add assay reagent (MTT or Neutral Red) incubate->assay incubate2 Incubate (2-4h) assay->incubate2 measure Measure absorbance incubate2->measure analyze Calculate % viability and IC50 measure->analyze

Figure 2: General workflow for in vitro cytotoxicity assays.
Genotoxicity Assay

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Treatment: Expose cells in suspension or culture to the test alkanes with and without metabolic activation (S9 fraction).

    • Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like % tail DNA, tail length, and tail moment).[13][14][15][16][17]

Conclusion

The available data, though not extensive in direct comparisons, suggest that straight-chain alkanes may pose a greater toxicological risk than their branched-chain isomers, particularly in the context of neurotoxicity and metabolism-mediated toxicity. This is likely due to the formation of specific toxic metabolites from n-alkanes. However, the toxicity is highly dependent on the specific compound, its chain length, and the biological endpoint being assessed. For a more definitive comparison, further head-to-head in vitro studies employing standardized protocols are necessary to evaluate the cytotoxicity and genotoxicity of a wider range of branched and straight-chain alkane isomers. Such studies would provide invaluable data for more accurate risk assessment and the development of safer chemical products and pharmaceuticals.

References

A Comparative Guide to Ionization Techniques for the Analysis of 4,5-Diethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionization technique is a critical step in the mass spectrometric analysis of nonpolar compounds such as 4,5-diethyloctane. This guide provides a comparative evaluation of common ionization methods, offering insights into their principles, fragmentation behavior, and suitability for the analysis of saturated hydrocarbons. The information presented is intended to assist researchers in choosing the optimal technique to achieve their analytical objectives, whether that is molecular weight determination, structural elucidation, or quantitative analysis.

Principles of Ionization Techniques

The ionization of a molecule is a prerequisite for its analysis by mass spectrometry. The choice of ionization technique significantly influences the resulting mass spectrum, particularly the extent of fragmentation and the abundance of the molecular ion. For a branched alkane like this compound (C₁₂H₂₆, molecular weight: 170.33 g/mol ), the ionization method will dictate the balance between obtaining molecular weight information and valuable structural fragments.[1][2]

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M⁺•).[3][4][5] This process imparts significant internal energy to the ion, leading to extensive and reproducible fragmentation.[5][6] While this fragmentation provides a detailed fingerprint for structural identification, it can also result in a low abundance or complete absence of the molecular ion peak, making molecular weight determination challenging.[7][8]

Chemical Ionization (CI) is a soft ionization method that involves the use of a reagent gas (e.g., methane, isobutane, or ammonia).[4][9] The reagent gas is first ionized by an electron beam, and these reagent gas ions then react with the analyte molecule through proton transfer or adduct formation.[9][10] This is a less energetic process, resulting in significantly less fragmentation and typically a prominent [M+H]⁺ or [M-H]⁺ ion, which is invaluable for confirming the molecular weight of the analyte.[7][11]

Photoionization (PI) is another soft ionization technique that utilizes photons, typically from a vacuum ultraviolet (VUV) lamp, to ionize the analyte. The energy of the photons is carefully chosen to be just above the ionization potential of the analyte, minimizing excess energy transfer and thus reducing fragmentation. This technique can provide a strong molecular ion signal while also generating some characteristic fragment ions, offering a balance between molecular weight and structural information.

Performance Comparison for this compound

The following table summarizes the expected performance of Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI) for the analysis of this compound. The data for EI is based on the known mass spectrum, while the expectations for CI and PI are derived from established principles of these techniques on alkanes.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Photoionization (PI)
Ionization Principle High-energy electron impact (70 eV).[5]Ion-molecule reactions with a reagent gas.Photon absorption (e.g., 10.8 eV).
Molecular Ion (m/z 170) Very low to absent.[7]High abundance ([M+H]⁺ at m/z 171 or [M-H]⁺ at m/z 169).[11]High abundance (M⁺• at m/z 170).
Major Fragment Ions m/z 43, 57, 71, 85 (extensive fragmentation).[1]Minimal fragmentation, some loss of small alkyl groups.Moderate, characteristic fragmentation.
Primary Application Structural elucidation via fragmentation pattern library matching.[6]Molecular weight determination.[7]Molecular weight determination with some structural information.
Advantages Highly reproducible fragmentation, extensive libraries available.[6]"Soft" ionization preserves the molecular ion.[7]"Soft" ionization with tunable energy, good for complex mixtures.
Disadvantages Molecular ion often not observed for alkanes.[7]Less structural information from fragmentation.[8]May require specific lamp energies for optimal performance.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized methodologies for the analysis of this compound using the discussed ionization techniques, typically coupled with gas chromatography (GC-MS).

Sample Preparation

This compound should be dissolved in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a concentration suitable for GC-MS analysis (e.g., 1-10 ppm).

Gas Chromatography (GC) Conditions
  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of hydrocarbons.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions

Electron Ionization (EI) Protocol:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

Chemical Ionization (CI) Protocol:

  • Ion Source: Chemical Ionization (CI)

  • Reagent Gas: Methane (or isobutane) at a pressure of approximately 10 Pa.[9]

  • Electron Energy: 100-200 eV (to ionize the reagent gas)

  • Source Temperature: 150-200 °C

  • Mass Range: m/z 50-350

Photoionization (PI) Protocol:

  • Ion Source: Photoionization (PI)

  • Photon Source: VUV lamp (e.g., Krypton lamp at 10.0 and 10.6 eV)

  • Source Temperature: 250 °C

  • Mass Range: m/z 35-350

Logical Workflow for Technique Selection

The choice of ionization technique is dependent on the analytical goal. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of this compound.

IonizationSelection start Analytical Goal for This compound Analysis goal1 Structural Elucidation (Unknown Identification) start->goal1 Need detailed fragmentation pattern? goal2 Molecular Weight Confirmation start->goal2 Need to confirm molecular mass? goal3 Quantitation with High Specificity start->goal3 Need high sensitivity and minimal fragmentation? tech1 Electron Ionization (EI) goal1->tech1 tech2 Chemical Ionization (CI) goal2->tech2 tech3 Photoionization (PI) goal2->tech3 goal3->tech2 goal3->tech3

Caption: Workflow for selecting an ionization technique.

Conclusion

The evaluation of different ionization techniques for this compound reveals that the optimal method is highly dependent on the research objective. Electron Ionization is the method of choice for structural elucidation due to its extensive and reproducible fragmentation patterns. In contrast, Chemical Ionization and Photoionization are superior for determining the molecular weight of the compound, as they are "softer" techniques that produce a prominent molecular ion or related adduct with minimal fragmentation. For complex mixture analysis where selective ionization of alkanes is desired, Photoionization can offer distinct advantages. By understanding the principles and outcomes of each technique, researchers can make an informed decision to best suit their analytical needs.

References

A Comparative Guide to the Influence of Stereochemistry on the Physical Properties of Diethyloctanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Stereoisomerism in Physical Properties

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.

  • Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, density, and refractive index in an achiral environment. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

  • Diastereomers are stereoisomers that are not mirror images of each other. Because they have different spatial arrangements, their physical properties, including boiling point, melting point, density, and refractive index, are generally different.[1] This is because the different shapes of diastereomers affect the efficiency of crystal lattice packing (influencing melting point) and the strength of intermolecular forces (influencing boiling point).[1]

For a diethyloctane with multiple chiral centers, such as 3,6-diethyloctane, one can expect the existence of enantiomeric pairs ((3R,6R) and (3S,6S)) and a meso compound ((3R,6S), which is achiral and superimposable on its mirror image). The enantiomeric pair would be expected to have identical physical properties, while the meso diastereomer would be expected to have distinct physical properties.

Comparative Physical Properties of a Diethyloctane Isomer

The following table summarizes the available experimental data for 3,6-diethyloctane. It is important to note that these values are reported for the compound without specification of its stereoisomeric composition and therefore likely represent a mixture of stereoisomers.

Physical Property3,6-DiethyloctaneUnit
Boiling Point 203°C
Density 0.767g/mL
Refractive Index 1.432nD

Data sourced from public chemical databases.[2]

The differences in physical properties between the diastereomers of 3,6-diethyloctane (the enantiomeric pair and the meso compound) would arise from differences in their molecular symmetry and how they pack in the solid and liquid states. Generally, more compact, symmetrical molecules tend to have higher melting points due to more efficient crystal packing.[3] The effect on boiling point is influenced by the surface area available for intermolecular interactions; less branched, more linear molecules often exhibit higher boiling points.[4]

Logical Workflow for Assessing Stereochemical Impact

The following diagram illustrates a logical workflow for the systematic assessment of the impact of stereochemistry on the physical properties of a compound like diethyloctane.

cluster_0 Synthesis & Purification cluster_1 Physical Property Measurement cluster_2 Data Analysis & Comparison a Synthesize Diethyloctane (mixture of stereoisomers) b Separate Stereoisomers (e.g., chiral chromatography) a->b c Determine Boiling Point b->c d Measure Density b->d e Measure Refractive Index b->e f Compare Properties of (R,R), (S,S), and meso isomers c->f d->f e->f g Correlate Stereochemistry with Physical Properties f->g cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Physical Properties A Stereochemistry (e.g., R/S configuration) B Molecular Symmetry A->B E Crystal Packing Efficiency B->E H Density B->H C Branching D Van der Waals Forces C->D C->H F Boiling Point D->F I Refractive Index D->I G Melting Point E->G

References

A Comparative Guide to the Gas Chromatographic Retention of 4,5-Diethyloctane on Diverse Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the retention indices of 4,5-diethyloctane on various gas chromatography (GC) stationary phases. Understanding the retention behavior of molecules like this compound, a branched-chain alkane, is crucial for developing robust analytical methods in various fields, including petrochemical analysis, environmental science, and metabolomics. This document presents experimental data, detailed methodologies for the determination of retention indices, and a visual representation of the underlying principles.

Quantitative Data Summary

The retention of this compound, as measured by the Kovats retention index (I), varies significantly with the polarity of the stationary phase. The following table summarizes the experimentally determined retention indices on standard non-polar, semi-standard non-polar, and standard polar phases.

Stationary Phase TypeStationary PhaseRetention Index (I)Data Source
Standard Non-PolarSqualane (B1681988)1093NIST[1]
Apiezon L1083NIST[1]
SE-301096NIST[1]
Semi-Standard Non-PolarNot Specified1093, 1083PubChem
Standard PolarCarbowax 20M1091, 1092NIST[1]

Note: The PubChem data for semi-standard non-polar and standard polar phases do not specify the exact stationary phase used.

Experimental Protocols

The determination of Kovats retention indices is a standardized method used to convert retention times into system-independent constants, allowing for inter-laboratory comparison of GC data.[2]

Principle of Kovats Retention Index:

The Kovats retention index (I) relates the retention time of an analyte to the retention times of n-alkanes (straight-chain hydrocarbons) eluting before and after the analyte. For an isothermal analysis, the formula is:

I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

For a temperature-programmed analysis, a linear interpolation is used:

I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

  • tr is the retention time.

Experimental Conditions for Squalane (Standard Non-Polar):

The retention index of 1093 for this compound on a squalane stationary phase was determined under the following conditions as reported in the NIST database, citing Mitra, G.D., Mohan, G., and Sinha, A. (1974)[1]:

  • Column Type: Capillary

  • Stationary Phase: Squalane

  • Column Length: 50 meters

  • Column Internal Diameter: 0.2 mm

  • Carrier Gas: Hydrogen (H2)

  • Temperature: 100 °C (Isothermal)

General Experimental Workflow for Retention Index Determination:

The following diagram illustrates the typical workflow for determining the Kovats retention index of a compound.

G Experimental Workflow for Retention Index Determination A Sample Preparation: - Analyte (this compound) - n-Alkane Standard Mixture B GC Instrument Setup: - Install appropriate column - Set temperature program, gas flow, etc. A->B C Injection of n-Alkane Standard B->C E Injection of Analyte B->E D Acquisition of n-Alkane Chromatogram C->D G Data Analysis: - Identify retention times of analyte and bracketing n-alkanes D->G F Acquisition of Analyte Chromatogram E->F F->G H Calculation of Kovats Retention Index G->H

Caption: A flowchart outlining the key steps in the experimental determination of the Kovats retention index.

Comparison of Stationary Phases

The choice of stationary phase is critical in gas chromatography as it dictates the separation mechanism. The polarity of the stationary phase relative to the analyte determines the extent of interaction and, consequently, the retention time.

  • Standard Non-Polar Stationary Phases (e.g., Squalane, Apiezon L, SE-30): These phases are typically high-molecular-weight, non-polar hydrocarbons. Separation on these columns is primarily based on the boiling points of the analytes.[3][4] For a non-polar analyte like this compound, the interactions are mainly van der Waals forces.

  • Semi-Standard Non-Polar Stationary Phases: These phases possess a small degree of polarity, often through the introduction of phenyl or cyanopropyl groups into a polysiloxane backbone. This provides a different selectivity compared to purely non-polar phases, allowing for the separation of compounds with similar boiling points but different polarities.

  • Standard Polar Stationary Phases (e.g., Carbowax 20M): These phases, such as polyethylene (B3416737) glycols (PEG), are highly polar.[5] They interact strongly with polar analytes through dipole-dipole interactions and hydrogen bonding. For non-polar analytes like this compound, retention on polar phases is generally lower than on non-polar phases of similar chain length, as the "like dissolves like" principle does not favor strong interaction.

The following diagram illustrates the relationship between stationary phase polarity and the retention of this compound.

G Influence of Stationary Phase Polarity on Analyte Retention cluster_0 Gas Chromatographic Column Analyte This compound (Non-Polar) NonPolar Non-Polar Stationary Phase (e.g., Squalane) Analyte->NonPolar Stronger Interaction (Higher Retention Index) Polar Polar Stationary Phase (e.g., Carbowax 20M) Analyte->Polar Weaker Interaction (Lower Retention Index)

Caption: A diagram showing the differential interaction of a non-polar analyte with polar and non-polar stationary phases.

References

Safety Operating Guide

Proper Disposal of 4,5-Diethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,5-Diethyloctane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Assessment

Key Hazard Information (inferred from 4,5-dimethyloctane):

Hazard ClassificationDescription
Flammable LiquidCategory 3
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation and drowsiness or dizziness)

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not pour it down the drain.[2]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Obtain a clean, dry, and chemically compatible container with a secure screw-on cap. The container should be clearly labeled.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s): "Flammable Liquid"

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Waste Segregation: Collect only this compound in this container. Do not mix with other waste streams, especially not with halogenated solvents, as this can significantly increase disposal costs.[3]

  • Transferring the Waste:

    • Perform the transfer in a well-ventilated chemical fume hood.

    • Ground the container and receiving equipment to prevent static discharge.[4]

    • Use only non-sparking tools.[4]

    • Carefully pour the waste this compound into the designated waste container.

    • Securely close the container cap immediately after transfer.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, open flames, and incompatible materials.

    • Keep the container closed at all times except when adding waste.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the completed waste tag information.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Eliminate Ignition Sources: Immediately turn off all nearby heat sources and electrical equipment.

  • Ventilate the Area: Increase ventilation to the spill area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Use non-sparking tools for the cleanup.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EH&S department.

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Prepare Labeled, Compatible Waste Container A->B C Transfer Waste in Fume Hood B->C D Securely Seal Container C->D G Eliminate Ignition Sources & Ventilate C->G Spill Occurs E Store in Designated Accumulation Area D->E F Contact EH&S for Pickup E->F H Contain with Inert Absorbent G->H I Collect Waste & Decontaminate Area H->I J Report Spill I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diethyloctane
Reactant of Route 2
Reactant of Route 2
4,5-Diethyloctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.